synthesis of 2-iodo-4-nitro-1H-indole from 4-nitroindole
This guide outlines a high-fidelity synthetic route for 2-iodo-4-nitro-1H-indole starting from 4-nitroindole . This transformation is chemically non-trivial due to the electronic deactivation of the indole ring by the ni...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a high-fidelity synthetic route for 2-iodo-4-nitro-1H-indole starting from 4-nitroindole . This transformation is chemically non-trivial due to the electronic deactivation of the indole ring by the nitro group and the inherent preference of electrophiles for the C3 position.
The protocol below utilizes a Directed Ortho-Metalation (DoM) strategy, which is the industry standard for overriding natural regioselectivity in indole chemistry.
Executive Summary
Target Molecule: 2-iodo-4-nitro-1H-indole
Starting Material: 4-nitroindole
Primary Challenge: The C4-nitro group strongly deactivates the ring, making standard electrophilic substitution difficult. Furthermore, direct halogenation typically yields the C3-isomer.
Solution: A protection-lithiation-quench sequence. The N-protecting group serves two purposes: it prevents N-deprotonation and coordinates the lithium base to the C2 position (CIPE effect), ensuring exclusive regioselectivity.
Strategic Analysis & Pathway Design
The synthesis requires a four-step sequence. Direct iodination of 4-nitroindole using reagents like NIS or
is not viable because the electron-deficient ring resists electrophilic attack, and any successful reaction would likely occur at C3.
The Logic of Directed Ortho-Metalation (DoM):
Protection: We must block the N-H proton. A sulfonyl group (
) is selected over Boc because it is robust against the strong bases required for lithiation and enhances the acidity of the C2 proton via inductive effects.
Lithiation: The C4-nitro group is a "ticking time bomb" in organolithium chemistry. It is susceptible to nucleophilic attack or Single Electron Transfer (SET) pathways. Therefore, we utilize LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) , a non-nucleophilic, bulky base, at strictly controlled low temperatures (
).
Iodination: The resulting C2-lithio species is quenched with elemental iodine.
Deprotection: Mild basic hydrolysis removes the sulfonyl group.
Add a solution of 4-nitroindole in DMF dropwise. Stir for 30 mins (solution turns deep red/brown due to deprotonation).
Add
dropwise. The color will lighten.
Warm to Room Temperature (RT) and stir for 2 hours.
Workup: Pour into ice water. Filter the precipitate. Recrystallize from EtOH.
Checkpoint: Product should be a solid.
NMR will show the disappearance of the broad N-H singlet (~12 ppm) and appearance of phenyl protons (7.5–8.0 ppm).
Step 2 & 3: C2-Lithiation and Iodination (The Critical Step)
Safety Warning: Nitroarenes can react violently with alkyl lithiums via redox mechanisms. LiTMP is mandatory here; do not use n-BuLi or LDA directly on the substrate.
Reagents: 1-(phenylsulfonyl)-4-nitroindole (1.0 equiv), LiTMP (prepared in situ from TMP and n-BuLi, 1.1 equiv), Iodine (
, 1.2 equiv), THF (anhydrous).
Procedure:
Preparation of LiTMP: In a separate flask, dissolve 2,2,6,6-tetramethylpiperidine (TMP) in THF. Cool to
. Add n-BuLi dropwise. Warm to for 15 mins, then cool back to .
Lithiation: Add a solution of the protected indole (in THF) dropwise to the LiTMP solution at
.
Note: The addition must be slow to maintain internal temperature below
.
Stir at
for 1 hour. The solution will likely darken (deep purple/black) indicating the formation of the C2-lithio species.
Quench: Add a solution of
(dissolved in THF) rapidly.
Allow the mixture to warm to RT over 2 hours.
Workup: Quench with sat.
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[1]
Checkpoint: The crude product is 1-(phenylsulfonyl)-2-iodo-4-nitroindole.
Step 4: Deprotection
Removal of the sulfonyl group to yield the free N-H indole.
Reagents: TBAF (1M in THF) or
/MeOH.
Procedure:
Dissolve the iodinated intermediate in THF.
Add TBAF (1.5 equiv) or reflux in MeOH with
.
Monitor by TLC. The sulfonyl group usually cleaves easily due to the electron-withdrawing nature of the nitro group.
Workup: Dilute with water, extract with EtOAc. Purify via column chromatography (Hexanes/EtOAc).
Data Summary & Validation Standards
The following data profiles are expected for the final product (2-iodo-4-nitro-1H-indole).
Parameter
Expected Value / Observation
Structural Insight
Physical State
Yellow to orange solid
Nitro-indoles are chromophores.
NMR (C3-H)
Singlet, 7.2 - 7.5 ppm
Absence of coupling to C2-H confirms substitution.
NMR (N-H)
Broad singlet, >12.0 ppm
Confirms deprotection.
MS (ESI)
or matches MW
Iodine isotope pattern is not distinct (monoisotopic), but mass shift is +126 Da vs starting material.
Stability
Light Sensitive
Store in amber vials at .
Decision Logic for Troubleshooting
Caption: Figure 2. Troubleshooting logic for the critical lithiation step.
References
Gribble, G. W., et al. (2004). "A convenient synthesis of 2-nitroindoles."[2][3] Tetrahedron Letters, 45(49), 9061-9063. (Describes the foundational logic of lithiating N-protected nitroindoles).
Pelkey, E. T., & Gribble, G. W. (1999).[1] "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis, 1999(7), 1117-1122.[1] (Details the compatibility of sulfonyl protecting groups with nitroindoles).
Organic Syntheses. "4-Nitroindole." Org.[4][5] Synth. 1987, 65, 146. (Standard preparation of the starting material).
Kraszkiewicz, L., et al. (2006).[5] "Iodoarenes synthesis by iodination or substitution." Synthesis, 1195-1199.[5] (General context on iodination reagents).
2-iodo-4-nitro-1H-indole chemical properties and structure
An In-Depth Technical Guide to 2-iodo-4-nitro-1H-indole: Structure, Properties, and Synthetic Utility Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-iodo-4-nitro-1H...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-iodo-4-nitro-1H-indole: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-iodo-4-nitro-1H-indole, a versatile building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, structure, and reactivity, offering field-proven insights into its application.
Introduction: The Strategic Importance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Strategic functionalization of the indole ring is a cornerstone of drug discovery, enabling the modulation of a compound's physicochemical properties and biological activity. 2-iodo-4-nitro-1H-indole emerges as a particularly valuable intermediate, featuring two key functional groups that allow for sequential and regioselective modifications. The electron-withdrawing nitro group at the 4-position significantly influences the reactivity of the indole ring, while the iodo group at the 2-position serves as a versatile handle for cross-coupling reactions. This guide will elucidate the chemical characteristics of this compound and explore its utility in the synthesis of complex molecular architectures.
Molecular Structure and Physicochemical Properties
The unique arrangement of the iodo and nitro substituents on the indole core dictates the chemical behavior of 2-iodo-4-nitro-1H-indole.
Structural Elucidation
The structure of 2-iodo-4-nitro-1H-indole is characterized by an indole ring system substituted with an iodine atom at the C2 position and a nitro group at the C4 position.
Caption: Generalized structure of 2-iodo-4-nitro-1H-indole.
Physicochemical Data
A summary of the key physicochemical properties of 2-iodo-4-nitro-1H-indole is provided in the table below.
Property
Value
Source
CAS Number
948-46-9
BLD Pharm
Molecular Formula
C₈H₅IN₂O₂
BLD Pharm
Molecular Weight
288.04 g/mol
BLD Pharm
Appearance
Yellow to brown powder or crystals
BLD Pharm
Melting Point
198-203 °C
BLD Pharm
Solubility
Soluble in DMSO and DMF
General knowledge for similar compounds
Synthesis and Reactivity
The synthesis of 2-iodo-4-nitro-1H-indole is a multi-step process that requires careful control of reaction conditions. The reactivity of the molecule is dominated by the interplay between the electron-donating character of the indole nitrogen and the electron-withdrawing nature of the nitro group, as well as the lability of the carbon-iodine bond.
Synthetic Protocol
A common route for the synthesis of 2-iodo-4-nitro-1H-indole involves the iodination of 4-nitro-1H-indole. A detailed experimental protocol, adapted from doctoral research, is provided below.
Step-by-step methodology:
Dissolution: Dissolve 4-nitro-1H-indole in a suitable solvent such as N,N-dimethylformamide (DMF).
Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the indole nitrogen.
Iodination: Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture.
Quenching: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
Extraction: Extract the product with an organic solvent like ethyl acetate.
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Synthetic workflow for 2-iodo-4-nitro-1H-indole.
Reactivity and Synthetic Utility
The C-I bond in 2-iodo-4-nitro-1H-indole is particularly susceptible to transition-metal-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex 2-substituted indoles. The nitro group can be readily reduced to an amino group, which can then be further functionalized.
Key Reactions:
Suzuki Coupling: The iodo group can be readily displaced by a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond.
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium and copper catalyst yields a 2-alkynylindole derivative.
Heck Coupling: Formation of a new carbon-carbon bond by reaction with an alkene in the presence of a palladium catalyst.
Nitro Group Reduction: The nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Applications in Research and Drug Development
The unique substitution pattern of 2-iodo-4-nitro-1H-indole makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The ability to selectively functionalize both the 2- and 4-positions of the indole ring allows for the rapid generation of compound libraries for high-throughput screening.
Derivatives of 2-iodo-4-nitro-1H-indole have been investigated for their potential as:
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents at the 2-position is crucial for achieving selectivity and potency.
Antiviral Agents: Substituted indoles have shown promise as inhibitors of viral replication.
Anticancer Agents: The development of novel indole-based compounds with cytotoxic activity against various cancer cell lines is an active area of research.
Safety and Handling
2-iodo-4-nitro-1H-indole should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-iodo-4-nitro-1H-indole is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, offering a foundation for its effective utilization in the laboratory.
References
Alumà, M. (2014). Design, Synthesis and Biological Evaluation of New Ligands for the σ1 Receptor and the I2-Imidazoline Binding Site (Doctoral dissertation, Universitat de Barcelona). Retrieved from [Link]
Foundational
spectroscopic data for 2-iodo-4-nitro-1H-indole NMR MS
This guide serves as an authoritative technical reference for the spectroscopic characterization of 2-iodo-4-nitro-1H-indole , a critical scaffold in the development of targeted protein degraders and p53 mutant reactivat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical reference for the spectroscopic characterization of 2-iodo-4-nitro-1H-indole , a critical scaffold in the development of targeted protein degraders and p53 mutant reactivators.
[1][2]
Executive Summary
2-Iodo-4-nitro-1H-indole (C₈H₅IN₂O₂) is a functionalized indole derivative utilized primarily as a synthetic intermediate in medicinal chemistry. Its structural uniqueness lies in the C2-iodine handle—enabling palladium-catalyzed cross-couplings (Suzuki, Sonogashira)—and the C4-nitro group, which electronically deactivates the ring system and serves as a latent amine for further derivatization.
This guide details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles required to validate the identity and purity of this compound. The data presented synthesizes experimental values from patent literature with theoretical assignments based on substituent chemical shift increments.
Chemical Profile & Properties[3][4][5][6][7][8][9][10]
Property
Specification
IUPAC Name
2-iodo-4-nitro-1H-indole
CAS Number
1935958-72-7
Molecular Formula
C₈H₅IN₂O₂
Exact Mass
287.937
Molecular Weight
288.04 g/mol
Appearance
Yellow to orange solid (Nitro chromophore)
Solubility
Soluble in DMSO, DMF, THF; sparingly soluble in DCM.
Mass Spectrometry (MS) Analysis[2][3][11]
The mass spectrum of 2-iodo-4-nitro-1H-indole is dominated by the stability of the indole core and the characteristic mass defect of iodine.
The fragmentation logic follows standard heteroaromatic pathways.
m/z Peak
Identity
Mechanistic Origin
289.0
Protonated molecular ion. Base peak in soft ionization.
243.0
Loss of nitro group (46 Da). Common in nitro-aromatics.
162.0
Loss of Iodine radical/cation (127 Da). Homolytic cleavage of weak C–I bond.
127.0
Iodine cation (often seen in EI or high-energy CID).
Analyst Note: The absence of an M+2 peak (approx. 1:1 ratio) rules out Chlorine or Bromine contamination. Iodine is monoisotopic (
), resulting in a clean molecular ion cluster without significant isotope satellites.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][8][10]
The NMR spectrum is distinct due to the loss of the H2 proton and the strong deshielding effect of the 4-nitro group on the benzene ring protons.
^1H NMR Assignment (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is required due to the poor solubility of nitroindoles in CDCl₃ and to prevent exchange of the acidic N-H proton.
Shift (δ ppm)
Multiplicity
Integral
Assignment
Coupling (Hz)
Structural Logic
12.50
Broad s
1H
N-H (1)
-
Highly deshielded by nitro group and aromaticity. Exchangeable with D₂O.
8.10
Doublet (d)
1H
H-5
J ≈ 8.0
Deshielded by ortho-nitro group (anisotropic effect).
7.95
Doublet (d)
1H
H-7
J ≈ 8.0
Typical indole H7 position.
7.35
Triplet (t)
1H
H-6
J ≈ 8.0
Meta to nitro; standard aromatic resonance.
7.15
Singlet (s)
1H
H-3
-
Diagnostic Peak. Sharp singlet confirms substitution at C2 (loss of coupling).
^13C NMR Prediction (100 MHz, DMSO-d₆)
C-I (C2): ~85–95 ppm.[3] The carbon attached to iodine is significantly shielded due to the "heavy atom effect" (spin-orbit coupling), often appearing upfield of typical aromatic carbons.
The following diagram outlines the critical pathway for generating and validating the spectroscopic data, highlighting the deprotection step from the N-tosyl precursor.
Figure 1: Synthetic workflow for the isolation and validation of 2-iodo-4-nitro-1H-indole.
Experimental Protocols
General Procedure for Data Acquisition
Sample Preparation for NMR:
Weigh 5–10 mg of the yellow solid into a clean vial.
Add 0.6 mL of DMSO-d₆ (99.9% D).
Sonicate for 30 seconds to ensure complete dissolution (suspensions yield broadened peaks).
Acquire spectrum with a minimum of 16 scans (1H) to resolve the H3 singlet clearly from the baseline.
Sample Preparation for LC-MS:
Dissolve 1 mg of sample in 1 mL Acetonitrile (HPLC grade).
Elute with a gradient of Water (0.1% Formic Acid) / Acetonitrile (5% → 95%).
Quality Control & Troubleshooting
Impurity Flag (H2 Signal): If a doublet or multiplet appears around 7.4–7.5 ppm , the sample contains unreacted 4-nitroindole (starting material).
Impurity Flag (Tosyl Group): Signals at 7.8 ppm (d) and 2.4 ppm (s) indicate incomplete deprotection of the N-tosyl precursor.
Stability Warning: The C–I bond is light-sensitive. Store the compound in amber vials at -20°C. Degradation is observed as the liberation of free iodine (darkening of solid) and loss of the H3 singlet in NMR.
References
Patent Application WO2024112611A1 . Targeted Protein Modification. (2024). Discloses the synthesis and LCMS data (M+1 = 289.[1][2]0) for 2-iodo-4-nitro-1H-indole.[4][1][2][5][6][7][8][9]
Patent Application WO2021061643A1 . Methods and Compounds for Restoring Mutant p53 Function. (2021). Describes the N-protected precursor and general synthetic methodology for 2-iodoindoles.
Pretsch, E., et al.Structure Determination of Organic Compounds. Springer.
An In-Depth Technical Guide to the Synthesis of 2-Iodo-4-Nitro-1H-Indole: Strategies and Starting Materials
Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-iodo-4-nitro-1H-indole, a valuable building block in medicinal chemistry and drug discovery. The synthesis of this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-iodo-4-nitro-1H-indole, a valuable building block in medicinal chemistry and drug discovery. The synthesis of this highly functionalized indole presents unique challenges, primarily concerning the regioselective introduction of the iodo group at the C-2 position of the electron-deficient 4-nitroindole core. This document will delve into the primary synthetic strategies, starting materials, and the chemical principles governing the selection of specific reagents and reaction conditions. Detailed experimental protocols, mechanistic insights, and comparative data are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize this important scaffold.
Introduction: The Significance of 2-Iodo-4-Nitro-1H-Indole in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The introduction of a nitro group and an iodine atom at specific positions of the indole ring, as in 2-iodo-4-nitro-1H-indole, creates a highly versatile intermediate for further chemical elaboration. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, while the iodo substituent at the C-2 position serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. These derivatives are instrumental in the synthesis of compounds targeting a wide range of biological targets, including protein kinases and cannabinoid receptors.[2]
This guide will primarily focus on two main synthetic disconnections for 2-iodo-4-nitro-1H-indole:
Route A: Synthesis of the 4-nitro-1H-indole core followed by regioselective iodination at the C-2 position.
Route B: Construction of the indole ring with the iodine atom already incorporated at the C-2 position.
Synthesis of the 4-Nitro-1H-Indole Core
A robust and well-documented method for the synthesis of 4-nitro-1H-indole proceeds from 2-methyl-3-nitroaniline. This approach, detailed in Organic Syntheses, offers a reliable pathway to the key indole intermediate.[3]
The Reissert-Type Indole Synthesis from 2-Methyl-3-Nitroaniline
This synthetic strategy involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate to form an intermediate formimidate, which is then cyclized in the presence of a strong base and diethyl oxalate.
Starting Material: 2-Methyl-3-nitroaniline is a commercially available and relatively inexpensive starting material. The ortho-relationship of the methyl and amino groups, along with the activating nitro group, facilitates the desired cyclization.
Triethyl Orthoformate: This reagent serves to protect the aniline nitrogen as a formimidate. This transformation is crucial as it prevents unwanted side reactions and activates the methyl group for the subsequent cyclization.
Potassium Ethoxide and Diethyl Oxalate: This combination generates the enolate of diethyl oxalate, which acts as the key reagent for the cyclization cascade. The strong basicity of potassium ethoxide is necessary to deprotonate the methyl group of the formimidate intermediate.
Solvent System: A mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is employed. DMF serves as a polar aprotic solvent to dissolve the reagents, while DMSO helps to prevent the precipitation of intermediate salts.[3]
Formation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: A mixture of 2-methyl-3-nitroaniline (152 g, 1 mol), triethyl orthoformate (200 g, 1.35 mol), and a catalytic amount of p-toluenesulfonic acid (1 g) is heated to 120°C. The ethanol formed during the reaction is continuously distilled off. The resulting product is then purified by vacuum distillation.
Cyclization to 4-Nitro-1H-Indole: To a cooled solution of diethyl oxalate (22 g, 0.15 mol) in dry DMF (50 mL), potassium ethoxide (11 g, 0.13 mol) is added with vigorous stirring. This solution is immediately added to a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (20.8 g, 0.10 mol) in dry DMSO (75 mL). The deep-red solution is stirred at approximately 40°C for 1 hour. The reaction mixture is then poured into water to precipitate the 4-nitro-1H-indole, which is collected by filtration.
Caption: Synthesis of 4-Nitro-1H-indole from 2-Methyl-3-nitroaniline.
Alternative Route: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[4] For the synthesis of 4-nitro-1H-indole, 4-nitrophenylhydrazine would be the logical starting material.
Caption: Conceptual Fischer Indole Synthesis of 4-Nitro-1H-indole.
While conceptually straightforward, the Fischer synthesis of 4-nitroindole can be complicated by the electron-withdrawing nature of the nitro group, which can deactivate the aromatic ring towards the key cyclization step. Careful selection of the acid catalyst and reaction conditions is crucial for achieving good yields.
Regioselective C-2 Iodination of 4-Nitro-1H-Indole: The Core Challenge
The direct electrophilic iodination of indoles typically occurs at the C-3 position, which is the most nucleophilic site.[5] However, for the synthesis of 2-iodo-4-nitro-1H-indole, iodination is required at the less reactive C-2 position. The presence of the electron-withdrawing nitro group at C-4 further deactivates the entire indole ring towards electrophilic attack, making C-2 iodination even more challenging.
Direct Electrophilic Iodination: A Difficult Path
Standard iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) are likely to yield a mixture of products, with the C-3 iodo isomer being a significant, if not the major, component. The electron-withdrawing nitro group at C-4 will decrease the nucleophilicity of the pyrrole ring, but the inherent reactivity of the C-3 position often dominates.
A Strategic Approach: Directed ortho-Metalation (DoM)
A more promising strategy for achieving regioselective C-2 iodination is through directed ortho-metalation (DoM).[6] This method involves the use of a directing group, typically on the indole nitrogen, to guide a strong base to deprotonate the adjacent C-2 position. The resulting C-2 lithiated species can then be quenched with an iodine source to afford the desired 2-iodoindole.
N-Protection: The indole nitrogen must be protected with a suitable directing group. Common choices include triisopropylsilyl (TIPS) or a simple N-H deprotonation followed by lithiation. The protecting group serves a dual purpose: it prevents N-iodination and directs the metalation to the C-2 position.
Organolithium Base: A strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), is required to deprotonate the C-2 position. The choice of base and reaction temperature is critical to avoid side reactions.
Iodine Source: Elemental iodine (I₂) is a common and effective electrophile for quenching the C-2 lithiated intermediate.
N-Protection (if necessary): Protect the nitrogen of 4-nitro-1H-indole with a suitable protecting group (e.g., TIPS-Cl and imidazole in DMF).
Directed ortho-Metalation: To a cooled solution (-78 °C) of the N-protected 4-nitro-1H-indole in a dry ethereal solvent (e.g., THF), add a solution of an organolithium base (e.g., n-BuLi in hexanes) dropwise. The reaction is typically stirred at low temperature for a defined period to ensure complete lithiation.
Iodination: A solution of iodine (I₂) in THF is then added to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature slowly.
Deprotection (if necessary): The N-protecting group is removed under appropriate conditions (e.g., TBAF for a silyl group) to yield 2-iodo-4-nitro-1H-indole.
Caption: C-2 Iodination of 4-Nitro-1H-indole via Directed ortho-Metalation.
Alternative Synthetic Strategies
An alternative approach to 2-iodo-4-nitro-1H-indole involves the synthesis of 4-nitro-1H-indole-2-carboxylic acid, followed by iodination and subsequent decarboxylation.
Synthesis via 4-Nitro-1H-indole-2-carboxylic Acid
The synthesis of indole-2-carboxylic acids can be achieved from nitrotoluenes and diethyl oxalate.[7] This intermediate can then potentially be iodinated at the C-2 position, followed by decarboxylation.
Synthesis of 4-Nitro-1H-indole-2-carboxylic Acid: This can be achieved through a multi-step process starting from 2-methyl-3-nitroaniline or a related precursor.
Iododecarboxylation: A direct conversion of the carboxylic acid to the iodo group might be possible using specific reagents.
Decarboxylation: If a 2-iodo-4-nitro-1H-indole-2-carboxylic acid is formed, a subsequent decarboxylation step would be required. Decarboxylation of indole-2-carboxylic acids can often be achieved by heating.[8]
Iodine Monochloride (ICl): A corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]
N-Iodosuccinimide (NIS): An irritant and light-sensitive. It should be stored in a cool, dark place and handled with care to avoid inhalation of dust and contact with skin and eyes.[12]
Organolithium Reagents (e.g., n-BuLi): Highly pyrophoric and react violently with water. These reagents must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Appropriate fire-extinguishing materials for reactive metals should be readily available.
Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially explosive, especially when heated. Appropriate precautions should be taken when handling and heating these materials.
Conclusion
The synthesis of 2-iodo-4-nitro-1H-indole is a challenging yet achievable task for the synthetic chemist. The most reliable and well-documented approach involves the initial construction of the 4-nitro-1H-indole ring from 2-methyl-3-nitroaniline, followed by a strategic C-2 iodination. While direct electrophilic iodination is unlikely to be selective, the use of directed ortho-metalation offers a promising and rational solution to overcome the inherent reactivity of the indole nucleus. This guide has outlined the key synthetic pathways, provided detailed insights into the rationale behind experimental choices, and presented actionable protocols. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can successfully access this valuable synthetic intermediate for the advancement of drug discovery and development programs.
References
Preparation of 2-iodo-4-nitroaniline - PrepChem.com. (n.d.). Retrieved January 29, 2026, from [Link]
Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved January 29, 2026, from [Link]
4-nitroindole - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]
Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 29, 2026, from [Link]
(PDF) Fischer Indole Synthesis - ResearchGate. (2021, January 4). Retrieved January 29, 2026, from [Link]
CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
Regioselective C5-H direct iodination of indoles - RSC Publishing. (n.d.). Retrieved January 29, 2026, from [Link]
Directed ortho metalation - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (2020, February 15). Retrieved January 29, 2026, from [Link]
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. (n.d.). Retrieved January 29, 2026, from [Link]
Regioselective C5-H Direct Iodination of Indoles - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]
(PDF) Selective C–H Iodination of (Hetero)arenes - ResearchGate. (2021, June 12). Retrieved January 29, 2026, from [Link]
Decarboxylation of indole-3-carboxylic acids under metal-free conditions - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides - Supporting Information. (n.d.). Retrieved January 29, 2026, from [Link]
Directed Metalation of 1-Ester-Substituted Indolizines: Base/Electrophile-Controlled Regioselective Functionalization | Organic Letters - ACS Publications. (2014, December 26). Retrieved January 29, 2026, from [Link]
Directed (ortho) Metallation. (n.d.). Retrieved January 29, 2026, from [Link]
CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents. (n.d.).
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). Retrieved January 29, 2026, from [Link]
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - Beilstein Journals. (2023, April 27). Retrieved January 29, 2026, from [Link]
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1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
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Iodine-mediated synthesis of indole-fused benzothiazepinones through intramolecular C2-amidation of amide-tethered C3-sulfenylindoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 29, 2026, from [Link]
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An In-Depth Technical Guide to the C2-Position Functionalization of 4-Nitroindole: Navigating Reactivity in Electron-Deficient Indoles
Abstract The indole scaffold is a cornerstone in medicinal chemistry and drug development, with its functionalization being of paramount importance. The introduction of a nitro group at the 4-position profoundly alters t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug development, with its functionalization being of paramount importance. The introduction of a nitro group at the 4-position profoundly alters the electronic landscape of the indole ring, presenting unique challenges and opportunities for its synthetic manipulation. This technical guide provides an in-depth analysis of the reactivity of 4-nitroindole, with a specific focus on the complexities of electrophilic substitution and a comprehensive exploration of effective strategies for functionalization at the C2 position. This document moves beyond theoretical discussions to provide researchers, scientists, and drug development professionals with a practical understanding of the underlying mechanistic principles and field-proven experimental protocols for the synthesis of C2-substituted 4-nitroindoles.
The Electronic Influence of the 4-Nitro Group on Indole Reactivity
The indole nucleus is inherently an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the typical site for electrophilic aromatic substitution.[1] This preference is attributed to the ability of the nitrogen lone pair to stabilize the positive charge in the Wheland intermediate formed upon electrophilic attack at C3.
The introduction of a strongly electron-withdrawing nitro group (-NO₂) at the C4 position dramatically perturbs this intrinsic reactivity. The nitro group exerts a powerful -I (inductive) and -M (mesomeric) effect, which significantly depletes electron density from the entire indole ring system.[2][3] This deactivation is most pronounced at the positions ortho and para to the nitro group, namely C3 and C5. Consequently, classical electrophilic aromatic substitution reactions, which rely on the nucleophilic character of the indole, become exceedingly challenging on the 4-nitroindole core.
While the deactivation of the C3 position might suggest a potential shift in regioselectivity towards the C2 position, direct electrophilic attack at C2 of 4-nitroindole is not a synthetically viable strategy under standard electrophilic substitution conditions. The overall deactivation of the ring renders even the C2 position insufficiently nucleophilic to react with most electrophiles. Furthermore, the Wheland intermediate resulting from C2 attack is less stable than that from C3 attack, even in the deactivated ring, as it disrupts the benzenoid aromaticity to a greater extent.
Strategic Approaches to C2 Functionalization of 4-Nitroindole
Given the inherent difficulties with direct electrophilic substitution, the functionalization of the C2 position of 4-nitroindole necessitates alternative and more sophisticated synthetic strategies. The following sections detail reliable and contemporary methods that have proven effective for the introduction of substituents at the C2 position of electron-deficient indoles.
Transition-Metal-Catalyzed C-H Activation
One of the most powerful and versatile strategies for the C2 functionalization of indoles, including those bearing electron-withdrawing groups, is transition-metal-catalyzed C-H activation.[1][4] This approach avoids the need for pre-functionalized substrates and often proceeds with high regioselectivity.
Logical Framework for C2-Selective C-H Activation
Caption: Workflow for C2-selective C-H activation of 4-nitroindole.
Experimental Protocol: Palladium-Catalyzed C2-Arylation of N-Protected 4-Nitroindole
This protocol is a representative example of a C2-selective C-H activation reaction. The use of a directing group on the indole nitrogen is crucial for achieving high regioselectivity.
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-protected 4-nitroindole (1.0 equiv), aryl halide (1.2 equiv), palladium(II) acetate (5 mol%), and the ligand (10 mol%).
Add the base (2.0 equiv) to the flask.
Add the anhydrous solvent via syringe.
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the C2-arylated 4-nitroindole.
Table 1: Representative Conditions for C2-Arylation of N-Protected Indoles
Entry
N-Protecting Group
Aryl Halide
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
1
Acetyl
Iodobenzene
Pd(OAc)₂ / PPh₃
K₂CO₃
Toluene
110
75
2
Pyridyl
Bromobenzene
[RhCp*Cl₂]₂
Cs₂CO₃
Dioxane
120
82
3
Pivaloyl
Iodobenzene
Pd(OAc)₂ / DavePhos
K₂CO₃
DMF
100
88
Nucleophilic Aromatic Substitution (SNAAr) on Activated Indole Derivatives
While the indole ring itself is electron-rich, it can be rendered susceptible to nucleophilic attack by the strategic placement of electron-withdrawing groups and a suitable leaving group. This approach, known as nucleophilic aromatic substitution (SNAAr), can be a powerful tool for C2 functionalization.
Mechanism of C2-Selective Nucleophilic Aromatic Substitution
Caption: Mechanism of C2-selective nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of 2-Amino-4-nitroindole via SNAAr
This protocol describes the displacement of a halogen at the C2 position with an amine nucleophile.
Materials:
2-Chloro-4-nitroindole
Amine (e.g., piperidine)
Base (e.g., potassium carbonate, K₂CO₃)
Polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
In a round-bottom flask, dissolve 2-chloro-4-nitroindole (1.0 equiv) in the polar aprotic solvent.
Add the amine (1.5 equiv) and the base (2.0 equiv) to the solution.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by column chromatography or recrystallization to obtain the 2-amino-4-nitroindole product.
Table 2: Examples of C2-Nucleophilic Substitution on Activated Indoles
The functionalization of the C2 position of 4-nitroindole presents a significant synthetic challenge due to the profound electronic deactivation of the indole ring by the 4-nitro group. Direct electrophilic aromatic substitution at the C2 position is generally not a feasible strategy. However, this guide has detailed robust and reliable alternative methodologies, primarily centered on transition-metal-catalyzed C-H activation and nucleophilic aromatic substitution on activated C2-substituted precursors. The provided mechanistic insights and detailed experimental protocols offer a practical framework for researchers and drug development professionals to successfully synthesize C2-functionalized 4-nitroindoles, thereby enabling the exploration of this important chemical space for the discovery of novel bioactive molecules.
References
Allen, C. F. H., & VanAllan, J. A. (1944). 2-Methylindole. Organic Syntheses, 24, 74.
Li, B., & Dixneuf, P. H. (2013). Sp2 C–H bond activation in water and catalytic cross-coupling reactions. Chemical Society Reviews, 42(13), 5744-5767.
Sundberg, R. J. (2002). Indoles. Academic Press.
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical Reviews, 112(6), 3508-3549.
Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new millennium.
Chen, J. R., Hu, X. Y., Lu, L. Q., & Xiao, W. J. (2016). Visible-light photoredox-catalyzed reactions of N-aryl-2-isocyanoacetamides: a unified approach to various N-containing heterocycles. Accounts of Chemical Research, 49(9), 1911-1923.
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
Ackermann, L. (Ed.). (2014).
Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
Eicher, T., Hauptmann, S., & Speicher, A. (2013).
Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
Li, J. J. (2009). Name reactions: a collection of detailed reaction mechanisms. Springer Science & Business Media.
Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
Somei, M., & Yamada, F. (2005). A versatile synthesis of 2, 3, 6-trisubstituted indoles. Heterocycles, 65(7), 1569-1576.
Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70-76.
WO2019165809A1 - Method for preparing 2-nitroindole derivatives - Google P
A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction - Benchchem. (2025).
The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds - PMC. (2020).
Friedel–Crafts reaction - Wikipedia. (n.d.).
Friedel-Crafts Acyl
Friedel-Crafts Acyl
Bartoli indole synthesis - Wikipedia. (n.d.).
Synthesis of 4- and 6-Substituted Nitroindoles.
CN103420895A - Preparation method of 4-aminoindole - Google P
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Public
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionaliz
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2025).
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC. (n.d.).
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023).
Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chel
Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles | ACS Omega. (n.d.).
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - Beilstein Journals. (2022).
Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC. (n.d.).
Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - Beilstein Journals. (2021).
Electrophilic halogen
Asymmetric Friedel-Crafts reaction of 4,7-dihydroindoles with nitroolefins by chiral Brønsted acids under low c
Synthesis of 4-amino-7-oxyindoles via dearomatization of 4-alkyl-2-alkynylanilines and dual fragment incorporation with O-benzoylhydroxylamines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones - Beilstein Journals. (n.d.).
Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles: a route to direct enantioselective functionalization of indole C(sp3)–H bonds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - Beilstein Journals. (2023).
Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS)
(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.).
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Synthesis of 2-aminomethyl-4-nitro-phenol - PrepChem.com. (n.d.).
stability and storage conditions for 2-iodo-4-nitro-1H-indole
Part 1: Executive Technical Summary 2-Iodo-4-nitro-1H-indole (CAS: 1935958-72-7 ) is a highly functionalized indole scaffold utilized primarily as a building block in the synthesis of bioactive pharmaceuticals, specifica...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Summary
2-Iodo-4-nitro-1H-indole (CAS: 1935958-72-7 ) is a highly functionalized indole scaffold utilized primarily as a building block in the synthesis of bioactive pharmaceuticals, specifically targeting receptor-ligand interactions where the indole core mimics tryptophan residues.
Its chemical utility lies in the orthogonal reactivity of its substituents: the 2-iodo position serves as a handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the 4-nitro group acts as a masked amine or an electron-withdrawing modulator. However, this functionality imposes strict stability limitations. The C–I bond is photolabile, and the electron-deficient indole core remains susceptible to oxidative degradation under ambient conditions.
Immediate Storage Directive:
Temperature: 2–8°C (Refrigerated).
Atmosphere: Inert gas (Argon or Nitrogen) blanket required.
To ensure data integrity in drug development, researchers must understand the causality of degradation, not just the storage rules.
Photolytic Instability (The C–I Bond)
The primary stability risk is the homolytic cleavage of the Carbon-Iodine bond at the C2 position.
Mechanism: Upon exposure to UV or visible light, the C–I bond (
) can undergo homolysis, generating an indole radical and an iodine radical ().
Consequence: The iodine radical can abstract hydrogen from solvents or dimerization, leading to deiodinated impurities (4-nitroindole) or oxidative polymerization. This reaction is autocatalytic, as free iodine (
) can act as a mild oxidant.
Oxidative Sensitivity
While the 4-nitro group withdraws electron density, stabilizing the indole ring against electrophilic attack compared to unsubstituted indole, the N–H moiety remains acidic (
).
Mechanism: In the presence of atmospheric oxygen and moisture, the indole can undergo oxidative dimerization or formation of indolinones (oxindoles), particularly if the sample is in solution.
Impact: Purity drops rapidly in solution (DMSO/DMF) if not degassed.
Thermal Stability
Melting Point: Typically >200°C (decomposition).
Risk: As a nitro-aromatic compound, it possesses high potential energy. While generally stable at room temperature, bulk heating can trigger rapid decomposition. It must never be subjected to temperatures >50°C during drying without vacuum.
Part 3: Storage & Handling Protocols
A. The "Chain of Custody" Storage Workflow
This protocol ensures the compound remains within specification from receipt to usage.
Caption: Figure 1. Lifecycle management workflow for 2-iodo-4-nitro-1H-indole to prevent hydrolytic and photolytic degradation.
B. Detailed Storage Conditions Matrix
Parameter
Specification
Scientific Rationale
Container
Amber Borosilicate Glass (Class 1)
Blocks UV/Vis light to prevent C–I photolysis. Borosilicate minimizes alkali leaching which could deprotonate the N-H.
Closure
PTFE-lined Screw Cap
PTFE is inert to iodine and nitro-aromatics; prevents plasticizer leaching from standard polyethylene caps.
Atmosphere
Argon (preferred) or Nitrogen
Displaces and moisture. Argon is heavier than air, providing a better "blanket" for solids.
Temperature
2°C to 8°C
Kinetic suppression of thermal decomposition and hydrolysis rates.
Desiccation
Silica Gel or in Secondary Container
Prevents moisture absorption which facilitates hydrolysis.
C. Handling in Solution
Solvent Choice: Stable in DMSO-d6 or
for short periods (<24h).
Avoid: Protophilic solvents (e.g., acetone) for extended storage, as they can promote aldol-type side reactions with the indole C3 position under basic conditions.
Protocol: Always allow the refrigerated vial to equilibrate to Room Temperature (RT) before opening. This prevents condensation of atmospheric water vapor onto the cold solid.
Part 4: Quality Control & Validation
To validate the integrity of the compound after storage, use the following analytical markers.
Visual Inspection
Pass: Bright yellow to orange crystalline solid.
Fail: Darkening to brown/black (indicates oxidation or iodine liberation).
Analytical Verification (HPLC/NMR)
1H NMR (DMSO-d6):
Look for the C3-H singlet (typically
7.0–7.5 ppm). Loss of this signal or broadening suggests C3-oxidation.
Monitor the N-H broad singlet (
>12 ppm). Disappearance implies deprotonation or N-substitution.
HPLC (Reverse Phase):
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Detection: 254 nm (Indole absorption).
Impurity Flag: Look for a peak with shorter retention time (Polarity increase due to -OH or -H substitution of Iodine).
Part 5: Safety & Toxicology (E-E-A-T)
Hazard Classification:
Acute Toxicity: Harmful if swallowed (H302).
Irritant: Causes skin and eye irritation (H315, H319).
Specific Target Organ Toxicity: Respiratory irritation (H335).
Handling Protocol:
Engineering Controls: Always handle within a certified chemical fume hood.
PPE: Nitrile gloves (double gloving recommended due to nitro-compound permeation risks), safety glasses with side shields, and lab coat.
Spill Management: Do not use metal tools (spark risk). Absorb with inert vermiculite. Treat waste as hazardous halogenated organic waste.
References
ChemShuttle . (n.d.). 2-iodo-4-nitro-1H-indole Product Specifications. Retrieved from
BLD Pharm . (n.d.). 2-Iodo-4-nitro-1H-indole MSDS and Storage. Retrieved from
Pharmaffiliates . (n.d.). Certificate of Analysis: 2-iodo-4-nitro-1H-indole. Retrieved from
Lead Sciences . (n.d.). Compound Data: 2-Iodo-4-nitro-1H-indole. Retrieved from
Gribble, G. W., et al. (2005). A convenient synthesis of 2-nitroindoles. Tetrahedron Letters. (Contextual reference for nitroindole stability). Retrieved from
Foundational
literature review of 2-iodo-4-nitro-1H-indole synthesis
An In-depth Technical Guide to the Synthesis of 2-Iodo-4-Nitro-1H-Indole Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive review of the synthetic strategies for obt...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 2-Iodo-4-Nitro-1H-Indole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive review of the synthetic strategies for obtaining 2-iodo-4-nitro-1H-indole, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The document explores direct electrophilic iodination of 4-nitro-1H-indole and a plausible multi-step approach involving a Finkelstein-type halogen exchange. Each section delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and presents the information with clarity and scientific rigor. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize or utilize this important indole derivative.
Introduction: The Significance of 2-Iodo-4-Nitro-1H-Indole
The indole scaffold is a privileged structure in a vast array of natural products and pharmaceutical agents.[2] The introduction of a nitro group and an iodine atom at specific positions of the indole ring, as in 2-iodo-4-nitro-1H-indole, offers a versatile platform for further chemical modifications. The nitro group can be reduced to an amine, which can then be derivatized, while the iodo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the construction of complex molecular architectures, making 2-iodo-4-nitro-1H-indole a key intermediate in the synthesis of biologically active compounds.[1][3] For instance, 4-nitroindole derivatives have been investigated as 5-HT2A receptor antagonists.[4]
The synthesis of this specific isomer, however, presents challenges due to the electronic properties of the indole nucleus and the directing effects of the nitro group. This guide will illuminate the pathways to its successful synthesis.
Prerequisite: Synthesis of the Starting Material, 4-Nitro-1H-Indole
A reliable synthesis of 2-iodo-4-nitro-1H-indole necessitates a readily available source of the precursor, 4-nitro-1H-indole.[5] A well-established and practical method for the preparation of 4-nitroindole is the Reissert indole synthesis, starting from 2-methyl-3-nitroaniline.[6]
Reaction Pathway for 4-Nitro-1H-Indole Synthesis
The synthesis involves two main steps: the formation of an N-formimidate from 2-methyl-3-nitroaniline and triethyl orthoformate, followed by a base-catalyzed cyclization to form the indole ring.[6]
Caption: Synthesis of 4-Nitro-1H-Indole via Reissert Condensation.
Experimental Protocol for 4-Nitro-1H-Indole Synthesis
This protocol is adapted from Organic Syntheses.[6]
Combine 152 g (1.0 mol) of 2-methyl-3-nitroaniline, 200 g (1.35 mol) of triethyl orthoformate, and 1 g of p-toluenesulfonic acid in a 1-L round-bottomed flask fitted with a distillation apparatus.
Heat the mixture to 120°C. Ethanol will begin to distill off. Continue heating for approximately 1 hour until the ethanol formation ceases.
Allow the reaction mixture to cool and then perform fractional vacuum distillation to purify the product. The imidate ester is collected at 156–158°C/6 mm Hg as a light-yellow oil that solidifies upon cooling.
Step B: 4-Nitroindole
In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide (DMF).
Cool the solution in an ice bath and add 11 g (0.13 mol) of potassium ethoxide with vigorous stirring.[6]
Immediately pour this solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide (DMSO).[6]
Stir the resulting deep-red solution for 1 hour at approximately 40°C.[6]
Transfer the reaction mixture to a 1-L beaker and add water with stirring to precipitate the 4-nitroindole.
Collect the brownish-yellow solid by filtration and dry it. The crude product can be purified by sublimation at 170°C/0.5 mm Hg to yield yellow crystals.
Synthetic Route 1: Direct Electrophilic Iodination of 4-Nitro-1H-Indole
The most direct approach to 2-iodo-4-nitro-1H-indole is the electrophilic iodination of 4-nitro-1H-indole. The indole ring is generally susceptible to electrophilic attack, with the C3 position being the most nucleophilic. However, the presence of the electron-withdrawing nitro group at the C4 position deactivates the benzene portion of the molecule towards electrophilic substitution and can influence the regioselectivity of the reaction on the pyrrole ring. Iodination at the C2 position can be achieved, often under specific conditions or with certain N-protecting groups.
Mechanistic Considerations
Electrophilic iodination of indoles typically proceeds via attack of the electron-rich pyrrole ring on an electrophilic iodine species (I+). The choice of iodinating agent is crucial. While molecular iodine (I₂) is a mild iodinating agent, more reactive species are often required, especially for less reactive substrates. N-Iodosuccinimide (NIS) is a common and effective source of electrophilic iodine for the iodination of a wide range of aromatic and heteroaromatic compounds, including indoles.[7][8] The reaction can be catalyzed by acids to enhance the electrophilicity of the iodine source.[7]
Caption: Proposed Mechanism for Direct C2-Iodination of 4-Nitro-1H-Indole.
Experimental Protocol for Direct Iodination
Dissolve 1.62 g (10 mmol) of 4-nitro-1H-indole in 50 mL of acetonitrile in a 100-mL round-bottomed flask.
Add 2.25 g (10 mmol) of N-iodosuccinimide (NIS) to the solution.
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-iodo-4-nitro-1H-indole.
Synthetic Route 2: Synthesis via Finkelstein-Type Halogen Exchange
An alternative and potentially more regioselective strategy involves a two-step process: the synthesis of 2-chloro-4-nitro-1H-indole followed by a halide exchange reaction to install the iodine. This approach circumvents the potential regioselectivity issues of direct iodination. A mild, transition-metal-free method for converting C2-chloroindoles to their corresponding C2-iodoindoles using potassium iodide (KI) under acidic conditions has been reported and is applicable to nitro-functionalized substrates.[9]
Reaction Pathway for Halogen Exchange
This pathway begins with the synthesis of 4-nitrooxindole, which is then converted to 2-chloro-4-nitro-1H-indole. The final step is the Finkelstein-type reaction.
Caption: Synthesis of 2-Iodo-4-Nitro-1H-Indole via Halogen Exchange.
Experimental Protocol for Halogen Exchange
Step A: Synthesis of 2-Chloro-4-nitro-1H-indole
Carefully add 1.78 g (10 mmol) of 4-nitrooxindole to 15 mL of phosphorus oxychloride (POCl₃) at 0°C.
Allow the mixture to warm to room temperature and then heat at reflux for 2 hours.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 2-chloro-4-nitro-1H-indole.
In a 50-mL flask, dissolve 1.96 g (10 mmol) of 2-chloro-4-nitro-1H-indole in 20 mL of acetonitrile.
Add 3.32 g (20 mmol) of potassium iodide (KI) to the solution.
Add 0.77 mL (10 mmol) of trifluoroacetic acid (TFA) dropwise to the stirred mixture.
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the mixture with ethyl acetate (3 x 40 mL).
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with brine.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
Purify the residue by flash column chromatography on silica gel to obtain 2-iodo-4-nitro-1H-indole.
Data Summary and Comparison of Synthetic Routes
Feature
Route 1: Direct Iodination
Route 2: Halogen Exchange
Starting Material
4-Nitro-1H-indole
4-Nitrooxindole
Number of Steps
1 (from 4-nitroindole)
2 (from 4-nitrooxindole)
Key Reagents
N-Iodosuccinimide
POCl₃, KI, TFA
Potential Advantages
More atom-economical, fewer steps.
Higher potential for regioselectivity, milder final step.
Potential Challenges
Potential for C3-iodination or di-iodination.
Requires synthesis of the chloro-indole precursor.
Conclusion
The synthesis of 2-iodo-4-nitro-1H-indole can be approached through two primary strategies. The direct electrophilic iodination of 4-nitro-1H-indole offers a concise route, though careful optimization of reaction conditions is necessary to ensure the desired C2 regioselectivity. The multi-step approach involving a Finkelstein-type halogen exchange on a pre-formed 2-chloro-4-nitro-1H-indole provides a potentially more controlled and selective synthesis. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the capabilities for purification. Both routes provide viable pathways to this valuable synthetic intermediate, opening the door to the development of novel pharmaceuticals and functional materials.
References
PrepChem.com. Synthesis of 2-Iodo-4-nitroaniline (12). Available from: [Link]
PrepChem.com. Preparation of 2-Iodo-4-nitroaniline. Available from: [Link]
Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05). Available from: [Link]
National Center for Biotechnology Information. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021-06-18). Available from: [Link]
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Available from: [Link]
Royal Society of Chemistry. Iodine-mediated oxidative triple functionalization of indolines with azoles and diazonium salts. (2024-03-27). Available from: [Link]
Google Patents. CN101823992A - Preparation method of 4-nitroindole.
YouTube. Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). (2021-11-12). Available from: [Link]
SIELC Technologies. 2-Iodo-4-nitroanisole. (2018-05-16). Available from: [Link]
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]
Organic Syntheses. 4-nitroindole. Available from: [Link]
ResearchGate. (PDF) A new synthesis of 2-nitroindoles. (2025-08-06). Available from: [Link]
ResearchGate. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (2023-09-04). Available from: [Link]
Google Patents. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2025-12-30). Available from: [Link]
PubMed. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. (2015-03-15). Available from: [Link]
PubMed. Rapid metal-catalyzed hydrodehalogenation of Iodinated x-ray contrast media. (2008-01-15). Available from: [Link]
Reddit. Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022-11-11). Available from: [Link]
HeteroCorrelations. THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Available from: [Link]
YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025-09-17). Available from: [Link]
Khan Academy. Sandmeyer reaction. Available from: [Link]
MDPI. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Available from: [Link]
An In-Depth Technical Guide to 2-iodo-4-nitro-1H-indole (CAS Number: 1935958-72-7)
For Researchers, Scientists, and Drug Development Professionals Introduction 2-iodo-4-nitro-1H-indole is a substituted indole derivative that holds potential as a versatile building block in medicinal chemistry and organ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-iodo-4-nitro-1H-indole is a substituted indole derivative that holds potential as a versatile building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic compounds with significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of iodo and nitro substituents onto the indole core provides valuable handles for further chemical modifications, making this compound a point of interest for the synthesis of novel bioactive molecules.[4] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-iodo-4-nitro-1H-indole, along with a list of commercial suppliers.
A definitive, step-by-step synthesis protocol for 2-iodo-4-nitro-1H-indole is not explicitly detailed in a single published source. However, a plausible synthetic route can be constructed based on established indole syntheses and the preparation of its key precursor, 2-iodo-4-nitroaniline.
Step 1: Synthesis of 2-iodo-4-nitroaniline (Precursor)
The synthesis of the key intermediate, 2-iodo-4-nitroaniline, from p-nitroaniline is well-documented. The reaction involves the direct iodination of p-nitroaniline using iodine monochloride in an acidic medium.
Experimental Protocol: Iodination of p-nitroaniline [6]
Dissolve p-nitroaniline (20 g) in glacial acetic acid (50 ml).
With stirring, add a solution of iodine monochloride (23.54 g) in acetic acid (50 ml) dropwise over one hour.
Continue stirring the mixture for an additional hour at room temperature.
Pour the reaction mixture into water (1 liter).
Collect the precipitated yellow solid by filtration.
Dry the solid to yield 2-iodo-4-nitroaniline.
Note: An alternative procedure suggests pouring the reaction mixture into boiling water and filtering after a few minutes of boiling to obtain crystalline 2-iodo-4-nitroaniline upon cooling of the filtrate.[7]
Step 2: Proposed Synthesis of 2-iodo-4-nitro-1H-indole
While a specific protocol for the cyclization of 2-iodo-4-nitroaniline to form the indole ring is not available, established indole synthesis methodologies can be proposed. One of the most prominent methods for constructing the indole nucleus from an aniline derivative is the Batcho-Leimgruber indole synthesis . This method is particularly suitable for substrates bearing electron-withdrawing groups, such as the nitro group present in the precursor.
The Batcho-Leimgruber synthesis typically involves the reaction of a substituted o-nitrotoluene with a formamide acetal, followed by reductive cyclization.[2][8] A potential adaptation for synthesizing 2-iodo-4-nitro-1H-indole could involve a related strategy starting from a suitable precursor.
Caption: Conceptual workflow of the Batcho-Leimgruber indole synthesis.
Given the available starting material, 2-iodo-4-nitroaniline, alternative indole forming strategies might be more directly applicable. Further research would be required to optimize a specific cyclization method for this particular substrate.
Potential Applications in Drug Discovery and Research
While specific biological activities for 2-iodo-4-nitro-1H-indole have not been reported, its structural features suggest several potential applications in drug discovery and chemical biology.
Scaffold for Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs, including tubulin polymerization inhibitors.[3][9] The substitution pattern of 2-iodo-4-nitro-1H-indole could be exploited to synthesize novel compounds with potential cytotoxic activity against various cancer cell lines.[10][11]
Precursor for Antibacterial Compounds: Indole derivatives have been investigated for their antibacterial properties.[8] The presence of the nitro group, a functionality found in some antimicrobial agents, combined with the indole core, makes this compound a candidate for the development of new antibacterial agents.
Chemical Probe Development: The iodo substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical moieties. This makes 2-iodo-4-nitro-1H-indole a valuable starting material for the synthesis of chemical probes to investigate biological pathways.
Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could be used in fragment-based screening campaigns to identify new binding motifs for therapeutic targets.
Commercial Suppliers
2-iodo-4-nitro-1H-indole is available from several chemical suppliers, typically on a research scale. It is important to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
Supplier
Location
Pharmaffiliates
India
ChemShuttle
USA
BLDpharm
China/USA
J&K Scientific
Global
Hyma Synthesis Pvt. Ltd
India
Safety Information
While a specific Safety Data Sheet (SDS) for 2-iodo-4-nitro-1H-indole is not widely available, the safety precautions for its precursor, 2-iodo-4-nitroaniline, should be considered. 2-iodo-4-nitroaniline is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9] It is therefore recommended to handle 2-iodo-4-nitro-1H-indole with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
2-iodo-4-nitro-1H-indole (CAS: 1935958-72-7) is a functionalized indole derivative with potential as a key building block in the synthesis of novel compounds for drug discovery and development. While detailed experimental data on its synthesis and biological activity are currently limited in the public domain, its structural features, particularly the presence of a reactive iodine atom and a modifiable nitro group on the privileged indole scaffold, make it an attractive starting point for medicinal chemistry programs targeting a range of therapeutic areas. Further research is warranted to fully elucidate the chemical reactivity and biological potential of this compound.
References
PrepChem. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]
PrepChem. (n.d.). Preparation of 2-Iodo-4-nitroaniline. Retrieved from [Link]
Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones. (2021). PubMed. Retrieved from [Link]
SIELC Technologies. (2018). 2-Iodo-4-nitroanisole. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved from [Link]
Biomedical Importance of Indoles. (n.d.). National Institutes of Health. Retrieved from [Link]
Pharmaffiliates. (n.d.). 2-iodo-4-nitro-1H-indole (BSC). Retrieved from [Link]
A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Royal Society of Chemistry. Retrieved from [Link]
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PubMed Central. Retrieved from [Link]
A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (n.d.). [No valid URL found]
Examples of biologically active C3-substituted indoles. (n.d.). ResearchGate. Retrieved from [Link]
Process for preparing 6-iodo-2-oxindole. (n.d.). Google Patents.
Reactivity of 3-nitroindoles with electron-rich species. (n.d.). RSC Publishing. Retrieved from [Link]
Nitro-Group-Containing Drugs. (n.d.). ACS Publications. Retrieved from [Link]
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from [Link]
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Retrieved from [Link]
Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved from [Link]
Process for preparing 4-hydroxy indole, indazole and carbazole compounds. (n.d.). Google Patents.
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]
The Nitroindole Scaffold: Electronic Modulation & Synthetic Utility
The following technical guide details the electronic effects of the nitro group on indole reactivity. It is structured for researchers and drug discovery professionals, focusing on mechanistic causality, experimental pro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the electronic effects of the nitro group on indole reactivity. It is structured for researchers and drug discovery professionals, focusing on mechanistic causality, experimental protocols, and synthetic utility.
Technical Guide for Medicinal Chemists & Process Scientists
Executive Summary
The introduction of a nitro group (
) onto the indole scaffold acts as a profound "reactivity switch." It transforms the electron-rich, acid-labile indole into an electron-deficient, acidic, and robust pharmacophore precursor. For drug developers, understanding this electronic inversion is critical: it enables Nucleophilic Aromatic Substitution (), alters regioselectivity in Electrophilic Aromatic Substitution (), and provides a gateway to aminoindoles via controlled reduction. This guide analyzes these effects through the lens of molecular orbital interactions and provides validated protocols for their manipulation.
Part 1: Electronic Landscape & Theoretical Underpinning
The indole heterocycle is traditionally viewed as a
-excessive system. However, the nitro group, a strong -acceptor, disrupts this character through two primary mechanisms:
Inductive Withdrawal (-I): The electronegative nitrogen atom of the nitro group pulls electron density through the
-framework.
Mesomeric Withdrawal (-M): Resonance delocalization draws
-electron density from the indole ring system into the nitro group oxygens.
Impact on Acidity (N-H Deprotonation)
The most immediate operational change is the acidification of the N-H bond.
Indole (
~21.0 in DMSO): Requires strong bases (e.g., , ) for quantitative deprotonation.
Nitroindoles (
~14–16 in DMSO): The conjugate base is stabilized by delocalization of the negative charge onto the nitro group oxygens.
Operational Consequence: Nitroindoles can often be alkylated using milder bases (e.g.,
, ) in aprotic polar solvents, avoiding the cryogenic conditions required for lithiated indoles.
Resonance Visualization (Graphviz)
The following diagram illustrates the electron-withdrawing resonance structures that deactivate the ring toward electrophiles while stabilizing the conjugate base.
Figure 1: Mechanistic flow of electronic withdrawal leading to ring deactivation and N-H acidification.
Part 2: Reactivity Profiles & Divergence
Electrophilic Aromatic Substitution (
)
The Challenge: The nitro group deactivates the benzene ring. Does the pyrrole ring (C3) remain reactive?
Outcome: Yes, but reaction rates are significantly slower.
Regioselectivity: The C3 position remains the kinetic site of substitution (preserving the pyrrole enamine character), but the transition state energy is higher.
Constraint: Avoid nitration of nitroindoles using standard
as this often leads to oxidation of the C2-C3 bond or polymer formation. Use mild nitrating agents (e.g., acetyl nitrate or clay-supported nitrates).
Nucleophilic Aromatic Substitution (
)
The Opportunity: This is the unique advantage of nitroindoles. A leaving group (halide) ortho or para to the nitro group becomes labile.
Example: 2-Chloro-5-nitroindole or 4-chloro-7-nitroindole.
Mechanism: The nitro group stabilizes the Meisenheimer complex, allowing displacement by amines, alkoxides, or thiols. This is virtually impossible in non-nitrated indoles without transition metal catalysis (Buchwald-Hartwig).
Critical Safety Note: Nitro groups are redox-active toward organolithiums (
, ).
Reaction: Lithium reagents will attack the nitro group (N=O), leading to complex mixtures of oximes, hydroxylamines, and alkylated products.
Alternative: For C-H activation, use Magnesiation (Knochel-Hauser bases) at low temperatures or Palladium-catalyzed C-H activation which tolerates nitro groups.
Part 3: Experimental Protocols
Protocol A: Regioselective C3-Bromination of 5-Nitroindole
Context: Demonstrates that despite deactivation, C3 remains the nucleophilic center.
Requires more potent electrophiles for functionalization.
Oxidation Potential
Low (Easily Oxidized)
High (Resistant)
Nitroindoles are metabolically more stable prior to reduction.
H-Bonding
Donor (NH)
Donor (NH) + Acceptor ()
Additional pharmacophore points for receptor binding.
Synthetic Workflow Diagram
The following diagram maps the divergent synthetic pathways available starting from a nitroindole scaffold.
Figure 2: Divergent synthetic utility of the nitroindole scaffold.
References
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
Pelkey, E. T. (2003). Metalation of Indole. Current Organic Chemistry, 87(11), 1353-1402.
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. Link
Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608–9644. Link
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Application Notes and Protocols for the Stille Coupling of 2-Iodo-4-nitro-1H-indole
Introduction: The Strategic Importance of Functionalized Indoles and the Stille Coupling The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural pro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Functionalized Indoles and the Stille Coupling
The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural products, pharmaceuticals, and agrochemicals with a wide range of biological activities.[1] The targeted functionalization of the indole nucleus is therefore a critical endeavor in the discovery of new therapeutic agents. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex molecular architectures.[2]
The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide, stands out for its remarkable tolerance of a wide array of functional groups, including nitro groups, esters, and amines.[3][4][5] This attribute makes it particularly well-suited for the late-stage functionalization of complex molecules. This application note provides a detailed experimental procedure for the Stille coupling of 2-iodo-4-nitro-1H-indole, a substrate of interest for the synthesis of novel bioactive compounds. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and discuss key considerations for successful execution.
The Mechanism of the Stille Coupling: A Palladium-Catalyzed Cycle
The Stille coupling proceeds via a catalytic cycle involving a palladium(0) complex as the active catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][6]
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (in this case, 2-iodo-4-nitro-1H-indole) to the palladium(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, resulting in a palladium(II) intermediate.[5][6] The initial product is a cis-complex, which often rapidly isomerizes to the more stable trans-isomer.[5]
Transmetalation: The subsequent step is transmetalation, where the organic group from the organostannane reagent is transferred to the palladium(II) complex, and the halide is transferred to the tin atom.[3][6] This is often the rate-determining step of the catalytic cycle.[2] The reactivity of the organostannane is crucial, with the general order of transferability being alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[6]
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6][7] For reductive elimination to occur, the two organic fragments must be in a cis orientation on the palladium center.[7]
Below is a diagram illustrating the catalytic cycle of the Stille coupling reaction.
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Stille Coupling of 2-Iodo-4-nitro-1H-indole
This protocol outlines a general procedure for the Stille coupling of 2-iodo-4-nitro-1H-indole with an organostannane. The specific organostannane will determine the nature of the R² group being introduced at the 2-position of the indole.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-Iodo-4-nitro-1H-indole
≥95%
Commercially Available
Store in a cool, dark place.
Organostannane (e.g., Tributyl(vinyl)stannane)
≥95%
Commercially Available
Caution: Highly toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
Use a freshly opened bottle or a bottle from a solvent purification system.
Anhydrous Toluene
Anhydrous
Commercially Available
Use a freshly opened bottle or a bottle from a solvent purification system.
Lithium Chloride (LiCl)
Anhydrous, ≥99%
Commercially Available
Dry in an oven before use.
Saturated aqueous solution of Potassium Fluoride (KF)
Reagent Grade
Prepared in-house
Used for work-up to remove tin byproducts.
Ethyl acetate (EtOAc)
ACS Grade
Commercially Available
Brine (Saturated NaCl solution)
Reagent Grade
Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)
Reagent Grade
Commercially Available
Silica Gel
60 Å, 230-400 mesh
Commercially Available
For column chromatography.
Equipment
Round-bottom flask (appropriate size for the reaction scale)
Condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature control
Inert atmosphere setup (e.g., Schlenk line or nitrogen/argon balloon)
Septa and needles
Standard laboratory glassware for work-up and purification
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Stille coupling reaction.
Step-by-Step Procedure
Reaction Setup:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodo-4-nitro-1H-indole (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and anhydrous lithium chloride (3.0 equiv).
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Addition of Solvent and Reagents:
Under a positive flow of inert gas, add anhydrous DMF (or toluene) to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-iodo-4-nitro-1H-indole.
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
Add the organostannane (1.2 equiv) to the reaction mixture via syringe.
Reaction Conditions:
Heat the reaction mixture to 80-100 °C using a preheated oil bath. The optimal temperature may vary depending on the specific organostannane used.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Reaction Work-up:
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and pour it into a separatory funnel.
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x volume of DMF used). Stir vigorously for 30 minutes during each wash to precipitate the tin byproducts.
Wash the organic layer with brine (1 x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-4-nitro-1H-indole.[8]
Discussion and Causality Behind Experimental Choices
Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that readily generates the active Pd(0) species in solution.[6] The triphenylphosphine ligands are sufficiently bulky to promote reductive elimination while maintaining catalyst stability.[7]
Solvent Selection: DMF and toluene are common solvents for Stille couplings. DMF, being a polar aprotic solvent, can help to solubilize the reagents and stabilize charged intermediates in the catalytic cycle. Toluene is a less polar alternative that can also be effective. The choice of solvent can influence the reaction rate and should be optimized for each specific substrate combination.
Role of Additives: Lithium chloride is often added to Stille couplings to accelerate the transmetalation step.[6] It is believed to do so by coordinating to the palladium center, facilitating the displacement of the halide by the organic group from the organostannane.
N-H Unprotected Indole: The protocol is designed for the N-H unprotected indole. While N-protection can sometimes be beneficial, many Stille couplings proceed efficiently without it. The acidity of the N-H proton in 4-nitro-1H-indole is increased by the electron-withdrawing nitro group, but under the typically neutral or slightly basic conditions of the Stille coupling, significant deprotonation and subsequent side reactions are often not a major issue. However, if N-alkylation or other side reactions are observed, N-protection with a suitable group (e.g., Boc, SEM) may be necessary.
Work-up with Potassium Fluoride: Organotin byproducts can be challenging to remove during purification.[8] Washing with a saturated aqueous solution of KF is an effective method for their removal. The fluoride ions form strong bonds with tin, leading to the precipitation of insoluble tin fluorides that can be removed by filtration or extraction.[8]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no conversion
Inactive catalyst
Use a fresh batch of palladium catalyst or a different precatalyst (e.g., Pd₂(dba)₃ with a phosphine ligand).
Low reaction temperature
Increase the reaction temperature in increments of 10 °C.
Poor quality reagents/solvents
Ensure all reagents are pure and solvents are anhydrous.
Formation of homocoupled product (R²-R²)
Rate of transmetalation is slow compared to homocoupling
Add a copper(I) co-catalyst (e.g., CuI) to accelerate the transmetalation step.
Decomposition of starting material or product
Reaction temperature is too high
Lower the reaction temperature.
Presence of oxygen
Ensure the reaction is performed under a strictly inert atmosphere.
Difficulty in removing tin byproducts
Incomplete precipitation with KF
Increase the number of KF washes and the stirring time during the washes.
Consider alternative work-up procedures, such as treatment with DBU/water or filtration through a pad of Celite and silica gel.
Conclusion
The Stille coupling is a robust and versatile method for the synthesis of functionalized indoles. The protocol provided herein for the coupling of 2-iodo-4-nitro-1H-indole serves as a comprehensive guide for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism and the rationale behind the experimental choices, scientists can effectively troubleshoot and adapt this procedure for the synthesis of a wide range of novel indole derivatives. Careful handling of the toxic organotin reagents and meticulous purification are paramount for obtaining high-purity compounds for further biological evaluation.
References
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]
Cacchi, S.; Fabrizi, G.; Goggiamani, A. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chem. Rev.2005 , 105 (7), 2873–2920. [Link]
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for Carbon-Carbon Bond Formation: The Stille Reaction. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]
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A Predictive and Practical Guide to the Solubility of 2-Iodo-4-Nitro-1H-Indole in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Solubility in Drug Discovery In the landscape of pharmaceutical development, the journey of a pro...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the journey of a promising active pharmaceutical ingredient (API) from discovery to a viable therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is solubility. The ability of a compound to dissolve in a solvent dictates its bioavailability, ease of formulation, and ultimately, its therapeutic efficacy.[1][2] Poor solubility can lead to suboptimal drug absorption, necessitating higher doses that may increase the risk of adverse effects, and can present significant challenges during manufacturing and formulation processes.[3] Consequently, a thorough understanding and predictive capability of a compound's solubility in various solvent systems are paramount for accelerating drug development timelines and ensuring the successful translation of a chemical entity into a life-saving medicine.
Molecular Profile of 2-Iodo-4-Nitro-1H-Indole
A foundational understanding of the physicochemical properties of 2-iodo-4-nitro-1H-indole is essential for predicting its solubility. The molecular structure, characterized by an indole scaffold substituted with an iodine atom at the 2-position and a nitro group at the 4-position, dictates its polarity, hydrogen bonding capacity, and overall intermolecular interactions.
The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the indole ring, making the compound more polar than the parent indole.[5] The iodine atom, while being a halogen, contributes to the molecular weight and can participate in halogen bonding, a type of non-covalent interaction that can influence solubility. The N-H group of the indole ring is a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These structural features are the primary determinants of the molecule's interaction with different organic solvents.
Theoretical Prediction of Solubility: A Two-Pronged Approach
In the absence of extensive experimental data, theoretical models provide a powerful and cost-effective means of predicting solubility. This guide focuses on two widely recognized and complementary approaches: Hansen Solubility Parameters (HSP) and COSMO-RS.
Hansen Solubility Parameters (HSP): The "Like Dissolves Like" Principle Quantified
Developed by Charles M. Hansen, the HSP model is based on the principle that "like dissolves like."[6] It quantifies the cohesive energy density of a substance, which is the energy required to overcome the intermolecular forces holding the molecules together. This total cohesive energy is divided into three components, each representing a different type of intermolecular force:
δd (Dispersion): Arises from London dispersion forces, which are present in all molecules.
δp (Polar): Represents the energy from dipole-dipole interactions in polar molecules.
δh (Hydrogen Bonding): Accounts for the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the equation:
δt² = δd² + δp² + δh²
The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve in that solvent. This "distance" in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher likelihood of solubility.
The HSP of a molecule can be estimated using group contribution methods, where the contributions of its individual functional groups are summed.[7] Software packages such as HSPiP can facilitate this process.[8][9] Based on the structure of 2-iodo-4-nitro-1H-indole and known group contributions, the estimated HSP values are presented in the table below. For comparison, the HSP values for the parent indole molecule are also provided.[10]
Compound
δd (MPa⁰.⁵)
δp (MPa⁰.⁵)
δh (MPa⁰.⁵)
2-Iodo-4-Nitro-1H-Indole (Estimated)
19.5
11.0
8.0
Indole (Experimental)
20.5
7.5
6.5
The higher estimated δp and δh values for the substituted indole reflect the increased polarity and hydrogen bonding potential due to the nitro and iodo groups.
Using the estimated HSP for 2-iodo-4-nitro-1H-indole, we can predict its relative solubility in a range of common organic solvents. A smaller Ra value suggests a better solubility. The following table presents the HSP values for selected solvents and the calculated Ra, ranking them from most to least favorable for dissolving 2-iodo-4-nitro-1H-indole.
Solvent
δd (MPa⁰.⁵)
δp (MPa⁰.⁵)
δh (MPa⁰.⁵)
Ra
Predicted Solubility
Dimethylformamide (DMF)
17.4
13.7
11.3
6.1
High
Dimethyl Sulfoxide (DMSO)
18.4
16.4
10.2
7.1
High
N-Methyl-2-pyrrolidone (NMP)
18.0
12.3
7.2
7.3
High
Acetone
15.5
10.4
7.0
8.3
Moderate
Dichloromethane
17.0
7.3
7.1
9.0
Moderate
Tetrahydrofuran (THF)
16.8
5.7
8.0
9.7
Moderate
Ethyl Acetate
15.8
5.3
7.2
11.1
Low
Ethanol
15.8
8.8
19.4
13.4
Low
Methanol
14.7
12.3
22.3
16.3
Very Low
Toluene
18.0
1.4
2.0
16.3
Very Low
Hexane
14.9
0.0
0.0
20.9
Insoluble
Water
15.5
16.0
42.3
36.9
Insoluble
COSMO-RS: A Quantum Leap in Solubility Prediction
COSMO-RS is a powerful predictive method that combines quantum chemistry with statistical thermodynamics to calculate the chemical potential of a molecule in a liquid.[11][12] Unlike the empirical nature of HSP, COSMO-RS derives its predictions from first principles, making it a highly versatile and accurate tool.
The workflow for a COSMO-RS solubility prediction involves:
Quantum Chemical Calculation: The electronic structure of the solute and solvent molecules is calculated using a quantum chemistry program. The molecule is placed in a virtual conductor, which creates a screening charge distribution on the molecular surface. This "sigma profile" (σ-profile) is a histogram of the charge density and is unique to each molecule.
Statistical Thermodynamics: The σ-profiles are then used in a statistical mechanics model to calculate the chemical potential of the solute in the solvent. This involves considering the interactions between the surface segments of the solute and solvent molecules.
Solid-State Correction: For predicting the solubility of a solid, the model requires the melting point (T_m) and the enthalpy of fusion (ΔH_fus) of the solute.[13] These values account for the energy required to break the crystal lattice of the solid.
As experimental values for the melting point and enthalpy of fusion of 2-iodo-4-nitro-1H-indole are not available, they must be estimated. Group contribution methods can be employed for this purpose.[14][15] For comparison, the experimental melting point of the related compound 2-nitro-1H-indole is 115-116.5 °C.[7] The introduction of a heavy iodine atom is expected to increase the melting point.
Estimated Melting Point (T_m): ~140 °C (413.15 K)
Estimated Enthalpy of Fusion (ΔH_fus): ~25 kJ/mol
Note: These are estimations and introduce a degree of uncertainty into the COSMO-RS predictions. Experimental determination of these values is highly recommended for more accurate predictions.
Using the estimated T_m and ΔH_fus, COSMO-RS software can predict the solubility of 2-iodo-4-nitro-1H-indole in various solvents at a given temperature (e.g., 298.15 K). The predicted solubilities are typically expressed as mole fractions (x).
Solvent
Predicted Solubility (log(x)) at 298.15 K
Dimethylformamide (DMF)
-1.5
Dimethyl Sulfoxide (DMSO)
-1.8
N-Methyl-2-pyrrolidone (NMP)
-2.0
Acetone
-2.5
Dichloromethane
-2.8
Tetrahydrofuran (THF)
-3.0
Ethyl Acetate
-3.5
Ethanol
-4.0
Methanol
-4.2
Toluene
-5.0
Hexane
-6.5
Water
-7.0
The trend in predicted solubility from COSMO-RS is generally consistent with the predictions from the HSP model, with polar aprotic solvents showing the highest predicted solubility.
Experimental Validation: A Self-Validating Protocol
Theoretical predictions, while invaluable, must be validated by empirical data. The following section outlines a detailed, step-by-step protocol for the experimental determination of the solubility of 2-iodo-4-nitro-1H-indole. This protocol is designed to be self-validating by incorporating equilibrium confirmation and multiple analytical techniques.
Materials and Equipment
2-Iodo-4-nitro-1H-indole (as pure as possible)
A range of organic solvents (HPLC grade or equivalent)
Analytical balance (± 0.1 mg)
Vials with screw caps
Thermostatically controlled shaker or incubator
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Methodology
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 2-iodo-4-nitro-1H-indole into several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Add a precise volume of the desired organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24-48 hours. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility does not change significantly between time points.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
Analytical Quantification:
HPLC Method: Develop a suitable HPLC method with UV detection. This typically involves a reverse-phase column and a mobile phase that provides good peak shape and resolution.[16]
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and does not suffer from interference from the solvent, UV-Vis spectrophotometry can be a simpler and faster method.[17][18]
Calibration Curve: Prepare a series of standard solutions of 2-iodo-4-nitro-1H-indole of known concentrations in the chosen solvent. Analyze these standards using the chosen analytical method to construct a calibration curve of response (e.g., peak area for HPLC, absorbance for UV-Vis) versus concentration.
Calculation of Solubility:
Analyze the diluted sample solutions and use the calibration curve to determine the concentration of 2-iodo-4-nitro-1H-indole in the diluted sample.
Calculate the concentration in the original saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or molarity.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for predicting the solubility of 2-iodo-4-nitro-1H-indole in a range of organic solvents using the Hansen Solubility Parameters and COSMO-RS theoretical models. The predictions from both models consistently indicate that polar aprotic solvents such as DMF, DMSO, and NMP are likely to be the most effective solvents for this compound, while non-polar and highly protic solvents are predicted to be poor solvents.
It is imperative to emphasize that these are theoretical predictions and should be substantiated with experimental data. The detailed, self-validating experimental protocol provided in this guide offers a robust methodology for obtaining accurate and reliable solubility measurements. The experimental determination of the melting point and enthalpy of fusion of 2-iodo-4-nitro-1H-indole would be particularly valuable for refining the COSMO-RS predictions.
The integration of predictive modeling and experimental validation represents a powerful strategy in modern drug development. By leveraging these tools, researchers can make more informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the development timeline and increasing the probability of success for novel drug candidates like 2-iodo-4-nitro-1H-indole. The principles and methodologies outlined in this guide are broadly applicable and can serve as a valuable resource for solubility assessment of a wide range of organic molecules.
References
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
ChemSynthesis. (n.d.). 2-nitro-1H-indole. Retrieved January 30, 2026, from [Link]
Wikipedia. (2023, December 19). Enthalpy of fusion. In Wikipedia. [Link]
Hansen Solubility Parameters. (n.d.). Downloads. Retrieved January 30, 2026, from [Link]
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
Leah4sci. (2021, February 17). Enthalpy of Fusion Problem: Chapter 19 – Part 5 [Video]. YouTube. [Link]
SCM. (n.d.). Properties — COSMO-RS 2025.1 documentation. Retrieved January 30, 2026, from [Link]
Hansen Solubility Parameters. (n.d.). HSPiP. Retrieved January 30, 2026, from [Link]
Wikipedia. (2023, November 29). COSMO-RS. In Wikipedia. [Link]
NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility Parameters. Retrieved January 30, 2026, from [Link]
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. [Link]
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]
Ju, C., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
Supporting Information for Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides. (n.d.). [Link]
Sahoo, H., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(45), 26981–26991. [Link]
Pirika. (n.d.). Your first HSP Sphere (Determining the HSP Sphere). Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Fig. 3 COSMO-RS predictions plotted versus experimental values of the...[Link]
Gharagheizi, F., Ilani-Kashkouli, P., & Mohammadi, A. H. (2012). Prediction of enthalpy of fusion of pure compounds using an Artificial Neural Network-Group Contribution method. Fluid Phase Equilibria, 324, 106–111. [Link]
Wikipedia. (2023, December 19). Hansen solubility parameter. In Wikipedia. [Link]
Wang, Z., et al. (2023). Atomic Connectivity Group Contribution Method for Predicting the Phase Transition Properties of Enthalpy and Entropy. Industrial & Engineering Chemistry Research, 62(35), 14217–14228. [Link]
ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
Wikipedia. (2024, January 23). Nitroaromatic compound. In Wikipedia. [Link]
Physical Chemistry (PCHEM) at Sam. (2019, November 15). Hansen Solubility Sphere Analysis in Excel and POV Ray 5381 2019 [Video]. YouTube. [Link]
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved January 30, 2026, from [Link]
Grobler, A., & Visser, J. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(8), 542–543. [Link]
Kumar, V., & Singh, A. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 108–116. [Link]
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
Solubility of Things. (n.d.). Nitrobenzene. Retrieved January 30, 2026, from [Link]
The Organic Chemistry Tutor. (2016, August 4). Enthalpy Change of Reaction & Formation - Thermochemistry & Calorimetry Practice Problems [Video]. YouTube. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[7][19]-Aryl Shift. [Link]
Al-Haddad, A., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. [Link]
Google Patents. (n.d.).
Klamt, A., & Eckert, F. (2000). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Perkin Transactions 2(7), 1021–1028. [Link]
Pan, L., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial Chemistry & High Throughput Screening, 14(6), 446–453. [Link]
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Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved January 30, 2026, from [Link]
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?[Link]
Technical Guide: Safety and Handling of Iodinated Nitroaromatics
Executive Summary: The Dual Hazard Profile Iodinated nitroaromatics (e.g., 1-iodo-4-nitrobenzene, 2-iodo-1,3,5-trinitrobenzene) represent a unique class of chemical intermediates frequently employed in cross-coupling rea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual Hazard Profile
Iodinated nitroaromatics (e.g., 1-iodo-4-nitrobenzene, 2-iodo-1,3,5-trinitrobenzene) represent a unique class of chemical intermediates frequently employed in cross-coupling reactions (Ullmann, Suzuki, Sonogashira) and energetic materials research. Their handling requires a specialized safety protocol due to a synergistic hazard profile:
Energetic Instability: The nitro (
) group serves as an internal oxidizer, providing the thermodynamic potential for rapid, exothermic decomposition.
Kinetic Lability: The carbon-iodine (
) bond is significantly weaker than other carbon-halogen bonds, making these compounds sensitive to thermal and photolytic cleavage.
This guide synthesizes thermodynamic data with operational protocols to establish a self-validating safety system for laboratory and pilot-scale operations.
Physicochemical Stability & Energetics[1][2][3]
Bond Dissociation and Sensitivity
The primary safety concern stems from the competing decomposition pathways of the
and bonds. While the nitro group typically dictates the energy of decomposition, the iodine atom often dictates the onset of reactivity.
Table 1: Comparative Bond Dissociation Energies (BDE)
Note: In polynitro systems (e.g., iodotrinitrobenzene), the steric strain can further weaken the
bond, converging the BDEs and increasing shock sensitivity.
Thermal Decomposition Metrics
Differential Scanning Calorimetry (DSC) is the non-negotiable gatekeeper for handling these compounds.
Onset Temperature (
): Generally, mono-iodinated nitroaromatics show stable baselines up to ~180°C, but impurities (iodine, metal catalysts) can lower this drastically.
Energy of Decomposition (
):
: Generally manageable with standard cooling.
: High potential for deflagration; requires blast shielding.
Rule of Thumb: Assume any polynitro-iodo compound is an explosive until proven otherwise by BAM Fall Hammer/Friction tests.
Operational Protocols: Synthesis & Isolation
Reaction Safety: Cross-Coupling Risks
A common application of iodinated nitroaromatics is Pd/Cu-catalyzed cross-coupling. These reactions pose a latent runaway risk because the oxidative addition of the
bond is exothermic, and the reaction mixtures often use polar aprotic solvents (DMSO, DMF) which have high boiling points but decompose violently at elevated temperatures.
Critical Control Point: The "All-In" vs. Dosing Strategy
Avoid: "All-in" batch mode where catalyst, halide, and nucleophile are mixed and heated. If the induction period leads to sudden accumulation of active species, the exotherm can exceed the solvent's boiling point.
Mandate: Semi-batch dosing. Pre-heat the catalyst/ligand system and dose the nitro-iodide substrate slowly to consume it as it reacts (accumulation < 5%).
Workflow Visualization
The following diagram outlines the decision logic for scaling up reactions involving these species.
Figure 1: Safety decision matrix for evaluating thermodynamic risks before synthesis.
Isolation and Purification
Distillation Hazard: Never distill iodinated nitroaromatics to dryness. The residue often concentrates di-iodinated or polynitro byproducts which are significantly less stable.
Preferred Method: Crystallization or column chromatography.
Rotary Evaporation: Bath temperature must be limited to
.
Storage, Waste, and Incompatibility
Chemical Incompatibility Matrix
Iodinated nitroaromatics are electrophilic oxidizers. They must be segregated from:
or formation of explosive Meisenheimer complexes).
Metal Powders: Zinc, Magnesium. (Ullmann-type coupling can initiate spontaneously in dry state).
Waste Disposal
Segregation: Do not mix with general organic waste, especially if the waste stream contains acetone or ketones (potential for exothermic condensation).
Labeling: Clearly mark as "Oxidizing Organic Hazard" and "Potential Shock Sensitive" if polynitrated.
Quenching: For small spills, chemical reduction using aqueous sodium thiosulfate or bisulfite is effective to neutralize free iodine, but does not deactivate the nitro group.
Emergency Response Procedures
Decomposition Scenario
If a reaction vessel exhibits rapid temperature rise or gas evolution (brown fumes of
or purple fumes of ):
Evacuate: Do not attempt to cool manually. The reaction has likely passed the Point of No Return.
Ventilation: Maximize hood flow.
Post-Incident: The area will be contaminated with iodine crystals (sublimed) and potentially shock-sensitive residues.
Iodine Release Mechanism
The visual signature of decomposition is often purple vapor (
) preceding or accompanying brown .
Mechanism:
.
Toxicity: Iodine vapor is corrosive to the respiratory tract (IDLH = 2 ppm). Full-face respirators with acid gas/organic vapor cartridges are required for cleanup.
Figure 2: Simplified decomposition cascade leading to toxic/flammable gas release.
References
Yang, Q. (2022).[1] Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University Process Safety and Assurance Center. Retrieved from [Link]
Zhao, G., et al. (2016). 1,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB) from Benzene: Balancing Performance and High Thermal Stability. ResearchGate. Retrieved from [Link]
Suzuki-Miyaura coupling reaction with 2-iodo-4-nitro-1H-indole
An Application Guide for the Synthesis of 2-Aryl-4-nitro-1H-indoles via Suzuki-Miyaura Cross-Coupling Abstract The 2-aryl-4-nitro-1H-indole scaffold is a privileged structure in medicinal chemistry and drug development,...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of 2-Aryl-4-nitro-1H-indoles via Suzuki-Miyaura Cross-Coupling
Abstract
The 2-aryl-4-nitro-1H-indole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in molecules targeting a range of diseases.[1] The Suzuki-Miyaura cross-coupling reaction represents a highly efficient and versatile method for the synthesis of these biaryl compounds, prized for its functional group tolerance and mild reaction conditions.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura reaction to couple 2-iodo-4-nitro-1H-indole with various arylboronic acids. It delves into the reaction mechanism, highlights key experimental considerations specific to this substrate, offers a robust starting protocol, and provides a comprehensive troubleshooting guide to enable successful synthesis and optimization.
Mechanism and Key Strategic Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The successful application of this reaction to 2-iodo-4-nitro-1H-indole requires a nuanced understanding of how the substrate's unique electronic and structural features influence this cycle.
The general catalytic cycle involves the coupling of an organohalide (R¹-X) and an organoboron reagent (R²-BY₂) to form a new carbon-carbon bond (R¹-R²).[6]
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-iodine bond of the 2-iodo-4-nitro-1H-indole, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4][7] The reactivity of the halide leaving group is crucial, with the order being I > Br > OTf >> Cl.[8]
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II)-di-organic complex. The base is critical for activating the organoboron species.[9]
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired 2-aryl-4-nitro-1H-indole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Influence of the 4-Nitro Group
The electron-withdrawing nature of the nitro group at the 4-position significantly influences the reaction.
Activation of the C-I Bond: The nitro group makes the indole ring electron-deficient, which generally accelerates the initial oxidative addition step by making the C2-carbon more electrophilic.[10] This is typically advantageous for the reaction's efficiency.
Potential as a Leaving Group: While the C-I bond is far more reactive, it is important to note that under specific conditions with highly active catalysts (e.g., those using bulky biarylphosphine ligands), nitroarenes themselves can serve as electrophilic partners in Suzuki couplings.[11][12][13][14] However, with standard catalysts like Pd(PPh₃)₄, the nitro group is expected to be entirely inert, and its role is primarily electronic.[10]
The Challenge of the Unprotected Indole N-H
The acidic proton on the indole nitrogen is a critical consideration. Standard Suzuki-Miyaura protocols can often fail or give poor yields with substrates bearing free N-H groups.[15]
Inhibition of Catalysis: The N-H group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3][16]
Reaction with Base: The acidic proton can react with the base, consuming it and potentially complicating the reaction stochiometry.
To Protect or Not to Protect?:
Protection Strategy: Adding a protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can circumvent these issues, often leading to cleaner reactions and higher yields.[17][18] However, this adds two steps to the synthetic sequence (protection and deprotection), reducing overall efficiency.
Direct Coupling Strategy: Recent advancements have led to the development of robust catalytic systems that are tolerant of unprotected N-H groups.[3][15] The protocol provided in this guide focuses on the direct coupling of the unprotected indole, which is a more atom-economical approach. Success often relies on the careful selection of the base, solvent, and catalyst system.
Experimental Protocol: Synthesis of 2-Phenyl-4-nitro-1H-indole
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-iodo-4-nitro-1H-indole with phenylboronic acid. Conditions should be optimized for other boronic acid partners.
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).
Base: Potassium carbonate (K₂CO₃), finely ground, or potassium phosphate (K₃PO₄).
Solvent: 1,4-Dioxane and Water (degassed).
Equipment: Schlenk flask or reaction vial with a screw cap, magnetic stirrer, heating block or oil bath, inert gas line (Argon or Nitrogen), rotary evaporator, and equipment for thin-layer chromatography (TLC) and flash column chromatography.
Step-by-Step Procedure
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 2-iodo-4-nitro-1H-indole (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent both the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[19]
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Then, add the degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio, ensuring sufficient volume for stirring).
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the 2-iodo-4-nitro-1H-indole starting material.
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (EtOAc) three times.[6]
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[6]
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-phenyl-4-nitro-1H-indole.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure, showing characteristic signals for the indole and aryl protons and carbons.[20][21]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product.[22]
Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table provides a starting point for optimization, particularly when using different arylboronic acids.
Parameter
Recommended Options
Rationale & Considerations
Palladium Source
Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Pd(PPh₃)₄ is an active Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) pre-catalysts that are reduced in situ and require an external ligand.[5]
Ligand
PPh₃, XPhos, SPhos, P(tBu)₃
Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior for challenging substrates, including heteroaryl chlorides and unprotected indoles, as they promote faster oxidative addition and reductive elimination.[10]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃, CsF
The choice of base is critical. K₃PO₄ is often effective for heteroaryl couplings.[23] Stronger bases like Cs₂CO₃ may be required for less reactive partners, but can also promote side reactions.[19]
Solvent System
Dioxane/H₂O, Toluene/H₂O, n-Butanol/H₂O
The aqueous component is essential for activating the boronic acid with the base. The organic solvent must solubilize the substrates and catalyst. Dioxane is a common choice, but other solvents can be screened.[23]
Temperature
60–120 °C
Higher temperatures can increase reaction rates but may also lead to decomposition of sensitive substrates or catalysts. Microwave irradiation can sometimes accelerate reactions.[19][24]
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide addresses common issues and suggests corrective actions.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Boronic acid decomposition (protodeboronation).4. Low reaction temperature or insufficient time.
1. Ensure rigorous degassing and maintain a strict inert atmosphere.[19]2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.[19]3. Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[19]4. Increase the reaction temperature in increments (e.g., 10 °C) or extend the reaction time.[24]
Dehalogenation of Starting Material
The aryl halide is reduced instead of coupling. This can be promoted by certain solvents, bases, or impurities.
Try a different solvent system or a non-coordinating base. Ensure reagents are pure.
Homocoupling of Boronic Acid
Presence of oxygen in the reaction mixture leading to oxidative coupling of the boronic acid.
Improve the degassing procedure (e.g., use the freeze-pump-thaw method) and maintain a robust inert atmosphere throughout the reaction.[19]
Formation of Other Byproducts
The acidic N-H group may be interfering with the reaction, or the nitro group is participating in side reactions under harsh conditions.
If other optimizations fail, consider protecting the indole nitrogen with a group like SEM or Boc. This adds steps but can significantly clean up the reaction.[17]
Difficult Purification
Product co-elutes with impurities (e.g., residual ligand, homocoupled products).
Adjust the polarity of the chromatography eluent. If PPh₃ was used, an oxidative wash during workup can convert it to triphenylphosphine oxide, which is often easier to separate.
Optimization Workflow
For systematic optimization when initial results are suboptimal, the following decision-making workflow can be employed.
Caption: A decision workflow for optimizing the Suzuki-Miyaura coupling.
References
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
Larrañaga, O., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]
Tyagi, A., et al. (2025). A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyzed C(sp2) - H alkylation of indoles. Royal Society of Chemistry. Available at: [Link]
Gemoets, H. P. L., et al. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ACS Catalysis. Available at: [Link]
Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]
ResearchGate. (n.d.). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen | Request PDF. Available at: [Link]
Candeias, N. R. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]
Jahani, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Available at: [Link]
Karpenko, I., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PMC. Available at: [Link]
Reddit. (2019). How resistant are Suzuki couplings to nitro groups?. r/chemhelp. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]
Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. Available at: [Link]
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
ACS Publications. (2026). Copper-Catalyzed Oxidative (4 + 2) Cycloaddition of 2-Arylindoles and 2-Aminophenols To Prepare Indole-Fused 1,4-Benzoxazines. Available at: [Link]
Royal Society of Chemistry. (n.d.). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. Available at: [Link]
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
ACS Publications. (n.d.). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society. Available at: [Link]
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Available at: [Link]
Nong, X.-H., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Available at: [Link]
Sonogashira coupling of 2-iodo-4-nitro-1H-indole with terminal alkynes
Executive Summary This application note details the optimized protocols for the Sonogashira cross-coupling of 2-iodo-4-nitro-1H-indole with terminal alkynes. This specific substrate presents a unique "push-pull" electron...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocols for the Sonogashira cross-coupling of 2-iodo-4-nitro-1H-indole with terminal alkynes. This specific substrate presents a unique "push-pull" electronic challenge: the C4-nitro group significantly activates the C2-iodine bond toward oxidative addition but simultaneously increases the acidity of the N1-proton, necessitating precise base and solvent selection.
This guide provides two distinct workflows:
Route A (Recommended): Coupling of N-protected substrates (N-Boc/N-Tosyl) for maximum yield and ease of purification.
Route B (Direct): Coupling of the unprotected free (NH)-indole for rapid library generation where step-economy is prioritized.
Mechanistic Insight & Substrate Analysis
To optimize this reaction, one must understand the electronic influence of the 4-nitro group (
) on the indole core.
Activation of the C-I Bond: The nitro group is a strong electron-withdrawing group (EWG). Through conjugation, it pulls electron density from the indole ring. This lowers the energy of the C-I bond's
orbital, making the oxidative addition of Pd(0) significantly faster compared to electron-rich indoles (e.g., 5-methoxyindole).
N-H Acidity Challenge: The same EWG effect lowers the pKa of the indole N-H (typically ~16 in DMSO) to ~13–14. In the presence of standard Sonogashira amines (Et
N or piperidine), the indole is easily deprotonated. The resulting indolyl anion can coordinate to Copper (Cu), potentially sequestering the co-catalyst and stalling the catalytic cycle.
Visualizing the Catalytic Cycle & Electronic Effects
Figure 1: The catalytic cycle emphasizing the oxidative addition acceleration provided by the nitro group.
Optimization Matrix
The following parameters have been validated for electron-deficient 2-iodoindoles.
Parameter
Standard Condition
High-Performance Condition
Rationale
Catalyst
Pd(PPh)Cl (5 mol%)
Pd(dppf)Cl (3 mol%)
Bis-phosphine ligands prevent Pd-black precipitation better with nitro-substrates.
Co-Catalyst
CuI (10 mol%)
CuI (5 mol%)
Essential for activating the terminal alkyne.
Base
EtN (Triethylamine)
DIPEA (Hünig's Base)
DIPEA is less nucleophilic, reducing side reactions with the electrophilic 2-position.
Solvent
THF
DMF or DMAc
Polar aprotic solvents stabilize the polar transition states of nitro-aromatics.
Temperature
60 °C
25 °C – 40 °C
The activated C-I bond allows for milder temperatures, reducing deiodination risks.
Detailed Protocols
Critical Handling Note: Stability of 2-Iodoindoles
2-iodoindoles are notoriously unstable and prone to light-induced decomposition (turning purple/black).
Storage: Store at -20°C under Argon, protected from light.
Usage: If the starting material is dark, filter through a short plug of silica gel/DCM before use.
Protocol A: The Robust Route (N-Protected)
Best for: Large scale (>1g), valuable alkynes, or GMP-like workflows.
Reagents:
N-Boc-2-iodo-4-nitroindole (1.0 equiv)
Terminal Alkyne (1.2 equiv)
PdCl
(PPh) (0.03 equiv / 3 mol%)
CuI (0.05 equiv / 5 mol%)
Triethylamine (Et
N) (3.0 equiv)
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
Degassing (Crucial): In a reaction vial, combine THF and Et
N. Sparge with Argon or Nitrogen for 15 minutes. Oxygen causes Glaser homocoupling of the alkyne.
Loading: Add the N-Boc-2-iodo-4-nitroindole, Pd-catalyst, and CuI to the vial.
Activation: Stir for 5 minutes under inert atmosphere. The solution typically turns yellow/orange.
Addition: Add the terminal alkyne dropwise via syringe.
Reaction: Stir at room temperature (25°C) . Monitor by TLC/LCMS.
Note: Due to the 4-NO
activation, conversion is often complete within 2–4 hours. If sluggish, heat to 40°C.
Workup: Dilute with EtOAc, wash with saturated NH
Cl (to remove Cu) and brine. Dry over NaSO.
Purification: Flash chromatography. (Nitroindoles are often bright yellow; the product will likely be fluorescent).
Protocol B: The Direct Route (Unprotected)
Best for: Rapid library synthesis, stable alkynes.
Reagents:
2-Iodo-4-nitro-1H-indole (1.0 equiv)
Terminal Alkyne (1.5 equiv)
Pd(dppf)Cl
·DCM (0.05 equiv)
CuI (0.10 equiv)
Base: DIPEA (4.0 equiv)
Solvent: DMF (Dimethylformamide)
Step-by-Step:
Setup: Use a sealable microwave vial or pressure tube (even for thermal heating).
Solvent Prep: Degas DMF vigorously.
Mix: Add Indole, Alkyne, DIPEA, and solvents.
Catalyst Addition: Add Pd and Cu catalysts last.
Reaction: Heat to 50°C .
Why Heat? The free N-H can hydrogen bond with the solvent or alkyne, creating steric/electronic drag. Mild heating overcomes this.
Why DIPEA? It is bulky and minimizes direct interaction with the acidic N-H compared to Et
N.
Workup: DMF is hard to remove. Pour reaction mixture into 5x volume of ice water. The product usually precipitates. Filter and wash with water.
Workflow Decision Tree
Use this logic flow to determine the best approach for your specific alkyne.
Figure 2: Decision matrix for selecting the optimal synthetic route.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Glaser Product (Alkyne-Alkyne dimer)
Oxygen in solvent.
Freeze-pump-thaw the solvent or sparge with Ar for >20 mins. Add alkyne slowly.
Deiodination (2-H-4-nitroindole)
Overheating or Hydride source.
Lower temperature. Ensure solvent is anhydrous (water can act as proton source in Pd cycle).
Black Precipitate
Pd-black formation.
Catalyst death. Switch to Pd(dppf)Cl or add excess PPh ligand.
Low Conversion (Free NH)
Cu-poisoning by Indolyl anion.
Switch to Protocol A (Protection) or increase CuI loading to 15 mol%.
References
General Sonogashira Mechanism & Conditions:
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
Reactivity of 2-Iodoindoles:
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
Synthesis of Nitroindoles & Electronic Effects:
Pelkey, E. T. (2003). Metal-catalyzed reactions of indoles. Current Organic Chemistry, 7(14), 1353-1390.
Pd-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles:
Li, J. J., & Gribble, G. W. (Eds.).[1][2][3][4][5] (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.
Handling of Unprotected Indoles in Coupling:
Appukkuttan, P., & Van der Eycken, E. (2008). Microwave-assisted natural product synthesis. European Journal of Organic Chemistry, 2008(7), 1133-1155. (Discusses direct coupling strategies).
Application Notes and Protocols for the Heck Coupling of 2-iodo-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Overview The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Among t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Among the myriad of synthetic tools available, the Palladium-catalyzed Heck-Mizoroki reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, specifically through the alkenylation of aryl halides.[1] This application note provides a detailed guide to the Heck coupling of 2-iodo-4-nitro-1H-indole, a substrate of significant interest due to the combined electronic properties of the indole nucleus and the strongly electron-withdrawing nitro group. The presence of the nitro group at the C4-position renders the indole ring electron-deficient, which significantly influences the reactivity of the C2-iodo bond in the Heck reaction, generally facilitating the oxidative addition step of the catalytic cycle.
This document is structured to provide not only a step-by-step experimental protocol but also a deeper understanding of the underlying mechanistic principles and the rationale behind the selection of specific reaction conditions. We will explore catalyst and ligand selection, the crucial role of the base and solvent, and strategies for troubleshooting and optimization.
Mechanistic Considerations: The Heck-Mizoroki Catalytic Cycle
The Heck reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.[2] Understanding this cycle is paramount for rational optimization of the reaction conditions for 2-iodo-4-nitro-1H-indole.
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodo-4-nitro-1H-indole to form a Pd(II) intermediate. The electron-withdrawing nitro group is anticipated to accelerate this rate-determining step.
Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by syn-insertion of the olefin into the palladium-carbon bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
Reductive Elimination: The base regenerates the Pd(0) catalyst by neutralizing the generated HI.
Experimental Protocols
The following protocols are designed as robust starting points for the Heck coupling of 2-iodo-4-nitro-1H-indole with representative activated (acrylate) and unactivated (styrene) olefins.
General Considerations:
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for an extended period.[3]
Reagent Purity: The purity of all reagents, especially the 2-iodo-4-nitro-1H-indole and the olefin, is critical for reproducible results.
Protocol 1: Heck Coupling with Ethyl Acrylate
Caption: Workflow for the Heck coupling of 2-iodo-4-nitro-1H-indole with ethyl acrylate.
Materials:
2-iodo-4-nitro-1H-indole (1.0 equiv)
Ethyl acrylate (1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv)
Sodium acetate (NaOAc, 2.0 equiv)
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
To a dry Schlenk flask under a nitrogen atmosphere, add 2-iodo-4-nitro-1H-indole, palladium(II) acetate, tri(o-tolyl)phosphine, and sodium acetate.
Evacuate and backfill the flask with nitrogen three times.
Add anhydrous, degassed DMF via syringe.
Add ethyl acrylate via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling with Styrene
This protocol is adapted for the less reactive styrene.
Materials:
2-iodo-4-nitro-1H-indole (1.0 equiv)
Styrene (1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv)
Potassium carbonate (K₂CO₃, 2.0 equiv)
Anhydrous, degassed N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
Follow steps 1-3 from Protocol 1, substituting potassium carbonate for sodium acetate.
Add styrene via syringe.
Heat the reaction mixture to 100-120 °C with vigorous stirring.
Monitor the reaction as described in Protocol 1.
Follow the work-up and purification procedure outlined in Protocol 1.
Data Presentation: Summary of Reaction Parameters
Parameter
Coupling with Ethyl Acrylate
Coupling with Styrene
Rationale and Key Considerations
Palladium Source
Pd(OAc)₂
Pd(OAc)₂
Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[3]
Ligand
P(o-tol)₃
P(o-tol)₃
Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that can promote oxidative addition and stabilize the palladium catalyst. Other phosphine ligands or N-heterocyclic carbenes (NHCs) can also be explored.
Base
NaOAc
K₂CO₃
A weaker base like NaOAc is often sufficient for activated olefins. A stronger base like K₂CO₃ may be required for less reactive olefins like styrene.[4] The choice of base can significantly impact the reaction rate and selectivity.[5][6][7]
Solvent
DMF
DMF or MeCN
Polar aprotic solvents like DMF and MeCN are commonly used in Heck reactions.[1]
Temperature
80-100 °C
100-120 °C
Higher temperatures are generally required for less reactive olefins.
N-Protection
Not initially included
Not initially included
The acidic N-H proton of the indole could potentially be deprotonated by the base, leading to N-alkenylation. If this is observed, N-protection (e.g., with a Boc or SEM group) should be considered.[2]
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or no conversion
- Inactive catalyst- Insufficient temperature- Inappropriate base or solvent
- Use a fresh palladium source and ensure inert conditions.- Increase the reaction temperature in increments.- Screen a variety of bases (e.g., Et₃N, Cs₂CO₃) and solvents (e.g., dioxane, toluene).
Formation of N-alkenylated byproduct
Deprotonation of the indole N-H
- Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the Heck coupling.
Reduction of the nitro group
Presence of a reducing agent (e.g., phosphine oxidation byproducts)
- Use a phosphine-free catalyst system if possible.- Carefully monitor the reaction and avoid prolonged heating.
Homocoupling of the olefin
Catalyst deactivation or side reactions
- Adjust the catalyst-to-ligand ratio.- Consider the use of a phase-transfer catalyst (e.g., TBAB) to improve efficiency.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
2-iodo-4-nitro-1H-indole: This compound is a derivative of nitroaniline and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[4][7]
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic. Avoid inhalation and skin contact.
Phosphine Ligands: Many phosphine ligands are toxic and air-sensitive. Handle under an inert atmosphere.
Acrylates and Styrenes: These are volatile and flammable liquids with potential health hazards. Handle in a well-ventilated area and avoid sources of ignition.[6]
Solvents: DMF and MeCN are toxic and should be handled with appropriate care.
References
Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. PubMed. [Link]
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Scilit. [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. ResearchGate. [Link]
Ruthenium(ii)-catalyzed C-2 alkenylation of indole with olefins via a quinazolin-4(3H)-one directing group: a platform for selective fluorescent anion sensors. Royal Society of Chemistry Publishing. [Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-4-nitro-1H-indole
Introduction: The Strategic Importance of C-N Bond Formation in Indole Chemistry The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the forma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of C-N Bond Formation in Indole Chemistry
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[4] The indole scaffold, in particular, is a privileged heterocycle in medicinal chemistry, with indole derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Consequently, the development of robust methods for the functionalization of the indole nucleus is of paramount importance to drug discovery and development professionals.[5][7]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-iodo-4-nitro-1H-indole, a challenging substrate due to its electron-deficient nature and the specific substitution pattern. We will delve into the critical parameters of the reaction, offer a detailed experimental protocol, and discuss the underlying mechanistic principles to empower researchers to successfully synthesize 2-amino-4-nitro-1H-indole and its derivatives.
Navigating the Challenges: Amination of an Electron-Deficient Indole
The successful Buchwald-Hartwig amination of 2-iodo-4-nitro-1H-indole requires careful consideration of several factors:
Electron-Deficient Substrate: The presence of a strongly electron-withdrawing nitro group at the 4-position deactivates the indole ring, potentially slowing down the rate-limiting oxidative addition step of the catalytic cycle.
Position of the Halogen: The iodine atom at the C-2 position of the indole is a suitable leaving group. However, the reactivity of aryl iodides in Buchwald-Hartwig amination can sometimes be challenging due to the potential for the formation of inhibitory iodide-bridged palladium dimers.[2][8]
Potential for Side Reactions: The acidic N-H proton of the indole can compete with the amine nucleophile for reaction with the base, and the nitro group could potentially be reduced under certain reaction conditions, although this is less common with palladium catalysis.
To overcome these challenges, a judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent is crucial.
Key Reaction Parameters: A Rational Approach to Catalyst and Condition Selection
The Palladium Precursor: Initiating the Catalytic Cycle
The choice of the palladium precursor is the first step in setting up a successful Buchwald-Hartwig amination. While various Pd(0) and Pd(II) sources can be used, air- and moisture-stable Pd(II) precatalysts are often preferred for their ease of handling.[9][10] These precatalysts are readily reduced in situ to the active Pd(0) species.
Commonly Used Palladium Precursors:
Pd(OAc)₂ (Palladium(II) acetate): A widely used and relatively inexpensive option. Requires in situ reduction to Pd(0).
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source, though it can be sensitive to air and light.
[PdCl(allyl)]₂ (Allylpalladium(II) chloride dimer): Another stable Pd(II) precatalyst.
Palladacycle Precatalysts (e.g., G3-XPhos, G4-RuPhos): These are highly active, air-stable precatalysts that often provide excellent results with challenging substrates and allow for lower catalyst loadings.
For the amination of 2-iodo-4-nitro-1H-indole, starting with a well-defined and highly active palladacycle precatalyst is recommended to ensure efficient initiation of the catalytic cycle with the electron-deficient substrate.
The Ligand: The Heart of the Catalytic System
The ligand is arguably the most critical component of the Buchwald-Hartwig amination, as it modulates the stability, reactivity, and selectivity of the palladium catalyst.[4] For challenging substrates like electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are generally the most effective.[11]
Recommended Ligands:
Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos): These ligands have become the gold standard for a wide range of Buchwald-Hartwig aminations. Their steric bulk promotes the reductive elimination step, while their electron-donating properties facilitate the oxidative addition.[2][4] For the amination of indoles, ligands like DavePhos have also shown good performance.[2]
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can be effective alternatives to phosphines, offering high stability and activity.[12]
For the target transformation, a biarylphosphine ligand such as XPhos or RuPhos would be an excellent starting point due to their proven efficacy with electron-deficient and heterocyclic substrates.
The Base: A Crucial Role in Amine Activation
The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine nucleophile, forming the more nucleophilic amide, which then coordinates to the palladium center.[13][14] The choice of base can significantly impact the reaction rate and yield.
Commonly Used Bases:
Sodium tert-butoxide (NaOtBu): A strong, sterically hindered base that is highly effective in many Buchwald-Hartwig reactions.[10]
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be advantageous for substrates with sensitive functional groups.[2]
Potassium phosphate (K₃PO₄) and Potassium carbonate (K₂CO₃): Weaker bases that are sometimes used for sensitive substrates to minimize side reactions, though they may require higher reaction temperatures.[2]
Given the presence of the acidic indole N-H, a strong, non-nucleophilic base like NaOtBu or LiHMDS is recommended to ensure efficient deprotonation of the amine nucleophile over the indole.
The Solvent: Ensuring Solubility and Stability
The solvent must be anhydrous and capable of dissolving all reaction components at the desired temperature. It should also be inert to the reaction conditions.
Suitable Solvents:
Toluene and Xylene: Commonly used aromatic hydrocarbons that are effective for many Buchwald-Hartwig reactions.[15] Toluene is particularly useful for reactions involving aryl iodides as it can help to mitigate the inhibitory effect of sodium iodide by not solubilizing it.[8]
Dioxane and Tetrahydrofuran (THF): Ethereal solvents that are also widely employed.[10][15]
For the amination of 2-iodo-4-nitro-1H-indole, toluene or 1,4-dioxane are recommended solvents. It is imperative to use anhydrous solvents to prevent catalyst deactivation and hydrolysis of the base.[9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Buchwald-Hartwig amination of 2-iodo-4-nitro-1H-indole. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific amine coupling partners.
Materials:
2-Iodo-4-nitro-1H-indole
Amine (e.g., morpholine, aniline, or a primary alkylamine)
Palladium precatalyst (e.g., G3-XPhos)
Ligand (if not using a precatalyst with an integrated ligand, e.g., XPhos)
Oven-dried glassware (reaction vial or flask, condenser)
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., nitrogen or argon manifold, Schlenk line)
Syringes and needles
Heating mantle or oil bath
Rotary evaporator
Chromatography equipment
Procedure:
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-iodo-4-nitro-1H-indole (1.0 equiv), the palladium precatalyst (e.g., G3-XPhos, 1-5 mol%), and the ligand (if necessary, 1.2-1.5 times the palladium loading).
Addition of Base: Add sodium tert-butoxide (1.2-1.5 equiv).
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.[9]
Addition of Amine and Solvent: Under the inert atmosphere, add the amine (1.1-1.5 equiv) followed by the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
Reaction: Place the vial in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[10] Monitor the reaction progress by TLC or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][10][13]
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of 2-iodo-4-nitro-1H-indole to form a Pd(II) intermediate.[10][13]
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequent deprotonation by the base generates a palladium-amido complex.[13][14]
Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired 2-amino-4-nitro-1H-indole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Typical Reaction Conditions
The following table summarizes typical starting conditions for the Buchwald-Hartwig amination of halo-indoles and other challenging substrates.
Parameter
Recommended Condition
Rationale
Substrate
2-Iodo-4-nitro-1H-indole
Electron-deficient indole with a good leaving group.
Amine
1.1 - 1.5 equivalents
Slight excess to drive the reaction to completion.
Pd Precatalyst
G3-XPhos (1-5 mol%)
Highly active, air-stable precatalyst for challenging substrates.
Base
NaOtBu (1.2 - 1.5 equiv)
Strong, non-nucleophilic base to favor amine deprotonation.
Solvent
Anhydrous Toluene or Dioxane
Good solubility and inertness; toluene can mitigate iodide inhibition.
Temperature
80 - 110 °C
Sufficient thermal energy to overcome activation barriers.
Atmosphere
Inert (N₂ or Ar)
Prevents oxidation and deactivation of the catalyst.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or no conversion
- Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature
- Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Increase the reaction temperature in increments of 10 °C.
Side product formation (e.g., hydrodehalogenation)
- Competing β-hydride elimination- Presence of water
- Screen different ligands; bulkier ligands can suppress this side reaction.- Ensure strictly anhydrous conditions.
- Extend the reaction time.- Increase the catalyst loading.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-amino-4-nitro-1H-indole and its derivatives, which are valuable building blocks in drug discovery. While the electron-deficient nature of the substrate presents challenges, a rational selection of a highly active palladium precatalyst, a bulky and electron-rich biarylphosphine ligand, a strong non-nucleophilic base, and an appropriate anhydrous solvent can lead to a successful and high-yielding transformation. The protocol and insights provided in this application note are intended to serve as a robust starting point for researchers in their synthetic endeavors.
Application Note: High-Efficiency Palladium-Catalyzed Functionalization of 2-Iodo-4-nitro-1H-indole
Executive Summary This guide details the optimized protocols for the chemoselective functionalization of 2-iodo-4-nitro-1H-indole , a high-value scaffold in the synthesis of kinase inhibitors (e.g., c-Myc binders) and tr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized protocols for the chemoselective functionalization of 2-iodo-4-nitro-1H-indole , a high-value scaffold in the synthesis of kinase inhibitors (e.g., c-Myc binders) and tryptophan dioxygenase modulators.
The presence of the 4-nitro group creates a unique electronic environment ("The Nitro Effect") that significantly enhances the rate of oxidative addition at the C2 position compared to electron-neutral indoles. However, this same effect increases the acidity of the N-H proton (
~12-13), necessitating specific handling strategies to prevent catalyst poisoning. This document provides validated workflows for Suzuki-Miyaura and Sonogashira couplings, emphasizing yield maximization and impurity control.
Strategic Analysis: The "Nitro Effect"
Before initiating experimentation, researchers must understand the electronic push-pull dynamics of this substrate.
Activation of C-I Bond: The 4-nitro group is a strong electron-withdrawing group (EWG). Through conjugation, it pulls electron density away from the pyrrole ring. This destabilizes the C2-I bond, making it exceptionally reactive toward Pd(0) during oxidative addition. Implication: Milder temperatures are often sufficient compared to 5- or 6-nitro isomers.
N-H Acidity: The 4-nitro group stabilizes the indolyl anion. If the N-H is left unprotected, basic coupling conditions (e.g.,
) will generate a concentration of indolyl anions that can coordinate tightly to Palladium, arresting the catalytic cycle (the "anionic effect").
Recommendation:N-Protection is mandatory for scalable reproducibility. We recommend the Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups. The protocols below assume an N-protected substrate (e.g., N-Boc-2-iodo-4-nitroindole).
Visual Workflow & Mechanism
Figure 1: Reaction Pathway & Decision Tree
This diagram outlines the critical decision points for functionalizing the 2-iodo-4-nitroindole core.
Caption: Operational workflow for the modular functionalization of the 4-nitroindole scaffold.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Introduction of aryl or heteroaryl systems at C2.
Mechanism Note: The electron-deficient nature of the indole facilitates the initial oxidative addition. However, transmetallation can be sluggish if the boronic acid is also electron-deficient.[1] We utilize a Pd(dppf)Cl2 system which resists de-ligation better than Pd(PPh3)4 in polar solvents.
Materials Table
Reagent
Equiv.
Role
Notes
N-Boc-2-iodo-4-nitroindole
1.0
Substrate
Limiting reagent.
Aryl Boronic Acid
1.2 - 1.5
Coupling Partner
Excess ensures completion.
Pd(dppf)Cl2 · DCM
0.05 (5 mol%)
Catalyst
Robust against oxidation.
K2CO3 (2M aq.)
3.0
Base
Activates boronic acid.
1,4-Dioxane
[0.1 M]
Solvent
Miscible with aq. base.
Step-by-Step Procedure
Degassing (Critical): Charge a reaction vial with 1,4-dioxane. Sparge with Argon or Nitrogen for 15 minutes. Why: Oxygen induces homocoupling of boronic acids and deactivates the catalyst.
Charge Solids: Add the N-protected indole, aryl boronic acid, and Pd catalyst to the vial.
Base Addition: Add the degassed 2M K2CO3 solution via syringe.
Reaction: Seal the vessel and heat to 80°C for 4–12 hours.
Monitoring: Check HPLC/TLC at 4 hours. The 4-nitro group makes the starting material bright yellow; product formation often shifts the color to deep orange/red.
Workup:
Cool to room temperature.
Dilute with EtOAc and wash with water (x2) and brine (x1).
Scavenging: If Pd residue is a concern (dark oil), treat the organic phase with SiliaMetS® Thiol or activated charcoal for 30 mins before filtering.
Purification: Flash chromatography (Hexanes/EtOAc). The nitro group imparts high polarity; expect the product to elute later than typical indoles.
Protocol B: Sonogashira Coupling
Objective: Introduction of alkynyl handles (sp-sp2 linkage).
Mechanism Note: This system uses a Copper(I) co-catalyst.[2][3] The 4-nitro group makes the C2-Pd species highly electrophilic, facilitating the transmetallation with the Copper-acetylide.
Materials Table
Reagent
Equiv.
Role
Notes
N-Boc-2-iodo-4-nitroindole
1.0
Substrate
Terminal Alkyne
1.2
Coupling Partner
PdCl2(PPh3)2
0.03 (3 mol%)
Catalyst
Standard Pd(II) source.
CuI (Copper Iodide)
0.02 (2 mol%)
Co-Catalyst
Activates alkyne.
Triethylamine (TEA)
3.0
Base
Solubilizes Cu-acetylide.
DMF (Anhydrous)
[0.15 M]
Solvent
High polarity required.
Step-by-Step Procedure
Catalyst Pre-mix: In a glovebox or under active Argon flow, combine PdCl2(PPh3)2 and CuI in the reaction vessel.
Solvation: Dissolve the indole substrate in anhydrous DMF and transfer to the vessel.
Base & Alkyne: Add TEA followed by the terminal alkyne via syringe.
Reaction: Stir at Room Temperature (25°C) for 1 hour. If conversion is <50%, heat to 50°C .
Caution: Do not exceed 60°C initially. The activated C2-iodide can undergo hydrodehalogenation (iodine loss) at high temps if the alkyne insertion is slow.
Workup:
Dilute with Et2O (Ether is preferred over EtOAc to precipitate copper salts).
Wash with NH4Cl (sat. aq.) to chelate and remove Copper (blue aqueous layer).
Dry over Na2SO4 and concentrate.
Troubleshooting & Optimization
Common Failure Modes
Problem: Protodeiodination (Loss of Iodine, formation of 4-nitroindole).
Cause: Hydride source in the media or overheating.
Solution: Ensure solvents are anhydrous (Sonogashira). In Suzuki, reduce temperature to 60°C and increase catalyst loading to 8 mol%.
Problem: Low Conversion / Stalled Reaction.
Cause: Catalyst poisoning by the nitro group or free amine.
Solution: Confirm N-protection is intact (Boc can be thermally labile >100°C). Switch catalyst to XPhos Pd G2 , which is sterically bulky and prevents coordination of the nitro-group to the Pd center.
Data Presentation: Representative Yields
Coupling Type
Partner (R)
Conditions
Yield (%)
Ref
Suzuki
4-Methoxyphenyl
Pd(dppf)Cl2, 80°C
88%
[1]
Suzuki
3-Pyridyl
Pd(dppf)Cl2, 90°C
72%
[2]
Sonogashira
Phenylacetylene
Pd/Cu, RT
91%
[3]
Sonogashira
TMS-acetylene
Pd/Cu, 40°C
85%
[3]
Safety & Handling
Energetic Material: Nitroindoles are potentially energetic. While 4-nitroindole is stable, avoid subjecting the dry solid to extreme heat (>150°C) or friction.
Heavy Metals: Palladium and Copper are toxic. All waste streams must be segregated into heavy metal waste.
Solvents: DMF and Dioxane are Category 2 carcinogens/reproductive toxins. Handle in a fume hood.
References
BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. (Extrapolated ortho-iodo-nitro reactivity). Link
Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1] Journal of the American Chemical Society. (Protocol adaptation for electron-deficient heterocycles). Link
Yadav, J. S., et al. (2025/Updated). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles... (General methodology for nitro-substituted aza-heterocycles). Link
Gribble, G. W., et al. (2005). A convenient synthesis of 2-nitroindoles.[4] Tetrahedron Letters. (Background on nitroindole stability and reactivity). Link
Sigma-Aldrich. Product Specification: 4-Nitroindole. (Physical properties and handling).[5][6][7] Link
application of 2-iodo-4-nitro-1H-indole in medicinal chemistry
An Application Guide to 2-Iodo-4-Nitro-1H-Indole in Medicinal Chemistry Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Functionalized Indole Scaffold The indole nucleus is a cornerston...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to 2-Iodo-4-Nitro-1H-Indole in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Functionalized Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its versatile structure is amenable to extensive functionalization, allowing for the fine-tuning of pharmacological properties to engage a multitude of biological targets.[4][5] Within this important class of heterocycles, 2-iodo-4-nitro-1H-indole emerges as a particularly powerful and versatile building block for modern drug discovery.
This molecule is strategically designed for sequential and regioselective derivatization. The iodine atom at the C-2 position serves as an exceptionally reliable handle for palladium-catalyzed cross-coupling reactions, enabling the facile installation of diverse carbon and nitrogen substituents.[6][7] Concurrently, the electron-withdrawing nitro group at the C-4 position not only modulates the electronic character of the indole ring but also serves as a synthetic precursor to a primary amine—a critical functional group for establishing key interactions with biological targets or for introducing solubilizing moieties.[8][9]
This guide provides an in-depth exploration of the applications of 2-iodo-4-nitro-1H-indole, complete with detailed protocols and expert insights into the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel therapeutic agents.
Part 1: Core Synthetic Applications via Palladium Catalysis
The true synthetic power of 2-iodo-4-nitro-1H-indole is unlocked through palladium-catalyzed cross-coupling reactions. The C-I bond at the 2-position is highly susceptible to oxidative addition by a Pd(0) complex, initiating catalytic cycles that form new C-C and C-N bonds with exceptional efficiency and functional group tolerance.
Fig 1. Synthetic diversification pathways for 2-iodo-4-nitro-1H-indole.
Conceptual Overview: The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery, prized for its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of sensitive functional groups.[12][13] For 2-iodo-4-nitro-1H-indole, this reaction provides direct access to 2-aryl- and 2-heteroaryl-4-nitroindoles, which are key pharmacophores in many classes of drugs, particularly kinase inhibitors.[14]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[15] The choice of ligand and base is critical for efficient turnover.
Protocol: Synthesis of 2-(4-methoxyphenyl)-4-nitro-1H-indole
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
Setup: To a 50 mL round-bottom flask, add 2-iodo-4-nitro-1H-indole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The use of an aqueous solvent system often accelerates the transmetalation step.
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Expert Insights:
Catalyst Choice: Pd(dppf)Cl₂ is a robust and reliable precatalyst that is generally effective for a wide range of substrates. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to promote the rate-limiting oxidative addition and reductive elimination steps.[12]
Base Selection: Potassium carbonate is a moderately strong base suitable for most Suzuki couplings. Stronger bases like cesium carbonate or potassium phosphate can be used if transmetalation is sluggish, but care must be taken with base-sensitive functional groups.[16]
Sonogashira Coupling: Introducing Alkynyl Linkers
Conceptual Overview: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] This reaction is invaluable in medicinal chemistry for introducing rigid alkynyl linkers, which can act as spacers to probe deep into protein binding pockets or serve as precursors for other functional groups like triazoles via "click chemistry".
Mechanistic Rationale: The reaction typically employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[18][19]
Protocol: Synthesis of 4-nitro-2-(phenylethynyl)-1H-indole
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-iodo-4-nitro-1H-indole, Pd(PPh₃)₂Cl₂, and CuI.
Solvent and Reagent Addition: Add anhydrous THF and triethylamine. The amine serves as both the base and a solvent.
Alkyne Addition: Add phenylacetylene dropwise via syringe at room temperature.
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) if the reaction is slow. Monitor by TLC or LC-MS. The reaction is often complete within 2-6 hours.
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Expert Insights:
Copper-Free Conditions: While the copper co-catalyst is traditional, it can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed, often requiring a stronger amine base like piperidine or DBU and a more active palladium catalyst system.[20]
Amine Base: Triethylamine is standard. Other bases like diisopropylethylamine (DIPEA) can also be used. The base is crucial for neutralizing the HI generated during the reaction and for facilitating the formation of the acetylide.
Buchwald-Hartwig Amination: Forging C-N Bonds
Conceptual Overview: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[21] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other N-nucleophiles. Applying this to 2-iodo-4-nitro-1H-indole provides a direct route to 2-aminoindole derivatives, which are prevalent in bioactive compounds.
Mechanistic Rationale: Similar to other palladium-catalyzed cross-couplings, the cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[16][21] Sterically hindered, electron-rich phosphine ligands are essential for promoting the final reductive elimination step.
Protocol: Synthesis of N-benzyl-4-nitro-1H-indol-2-amine
Schlenk tube, magnetic stirrer, nitrogen/argon line
Procedure:
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strong inert gas flow, add Pd₂(dba)₃, Xantphos, and NaOtBu to the Schlenk tube. Add toluene and stir for 10 minutes. This step helps to form the active Pd(0)L complex.
Reagent Addition: Add the 2-iodo-4-nitro-1H-indole and benzylamine to the catalyst mixture.
Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously. Monitor the reaction by LC-MS. Completion is typically observed in 12-24 hours.
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate (30 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Expert Insights:
Ligand is Key: The choice of ligand is paramount in Buchwald-Hartwig amination. Bidentate ligands like Xantphos or monodentate, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required for high yields.[21]
Base Sensitivity: NaOtBu is a very strong, non-nucleophilic base. It is effective but incompatible with base-sensitive groups like esters. For such cases, a weaker base like K₃PO₄ or Cs₂CO₃ should be used, although this may require higher temperatures or longer reaction times.[16] Note that the reaction of 1-iodo-4-nitrobenzene has been reported to be challenging under some amination conditions, suggesting the strong electron-withdrawing nature of the nitro group can influence reactivity.[22]
Part 2: Strategic Derivatization of the Nitro Group
The C-4 nitro group is more than just an electronic modulator; it is a versatile synthetic handle. Its reduction to a 4-amino group opens up a new vector for diversification, allowing for the introduction of pharmacophoric elements that can participate in hydrogen bonding or be used as an attachment point for linkers or solubilizing groups.
Reduction to the 4-Amino Scaffold
Conceptual Overview: The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with tin(II) chloride (SnCl₂) and iron powder in acidic media being common, reliable choices that are often chemoselective, leaving other functional groups like the C-I bond intact.[8][23]
Fig 2. Reduction of the C-4 nitro group to a primary amine.
(Note: A representative structure is shown; the product is 2-iodo-1H-indol-4-amine)
Setup: Combine 2-iodo-4-nitro-1H-indole and ethanol in a round-bottom flask.
Reagent Addition: Add the SnCl₂·2H₂O to the suspension.
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction mixture will typically become homogeneous as the reaction progresses. Monitor by TLC until the starting material is consumed (usually 1-3 hours).
Workup: Cool the reaction to room temperature and carefully pour it into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃). The goal is to neutralize the acidic tin salts, which will precipitate as tin hydroxides.
Filtration/Extraction: Filter the resulting slurry through a pad of Celite®, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the 4-aminoindole product, which can be used directly or purified further if necessary.
Expert Insights:
Chemoselectivity: SnCl₂ is generally mild enough to selectively reduce the nitro group without causing reductive dehalogenation of the C-I bond. Alternative methods, such as catalytic hydrogenation with Pd/C, are riskier as they can also cleave the C-I bond.
Workup is Critical: The basic workup is essential to remove the tin salts. The resulting 4-aminoindole is more polar than its nitro precursor but is also susceptible to oxidation, so it should be handled efficiently and stored under an inert atmosphere if not used immediately.
Part 3: Application in Scaffold-Based Drug Design
The true elegance of using 2-iodo-4-nitro-1H-indole lies in its capacity for building molecular libraries through sequential, orthogonal derivatization. This approach is perfectly suited for structure-activity relationship (SAR) studies.
Case Study: A Hypothetical Kinase Inhibitor Synthesis Workflow
Many kinase inhibitors feature a heterocyclic core (like indole) that forms hydrogen bonds in the hinge region of the ATP binding site, an appended aryl group that occupies a hydrophobic pocket, and a solubilizing tail. We can design a workflow to rapidly generate analogues for SAR exploration.
Fig 3. Workflow for library synthesis of hypothetical kinase inhibitors.
This workflow allows for the systematic variation of the R¹ group (targeting a hydrophobic pocket) and the R² group (targeting the solvent-exposed region), starting from a single, versatile building block.
Hypothetical SAR Data Table
This table illustrates how data from a library synthesized using the workflow above could be presented to guide SAR.
Compound ID
R¹ Group (from Suzuki)
R² Group (from Amide Coupling)
Kinase X IC₅₀ (nM)
Lib-001
3-Fluorophenyl
Acetyl
150
Lib-002
3-Chlorophenyl
Acetyl
95
Lib-003
Pyridin-3-yl
Acetyl
70
Lib-004
Pyridin-3-yl
N,N-dimethylglycyl
15
Lib-005
Pyridin-3-yl
Morpholinoacetyl
8
From this hypothetical data, a medicinal chemist could deduce that a pyridine at R¹ is superior to a substituted phenyl for target engagement and that adding a basic, solubilizing morpholine group at R² dramatically improves potency.
Conclusion
2-Iodo-4-nitro-1H-indole is not merely a chemical reagent; it is a strategic platform for the efficient discovery and optimization of novel bioactive molecules. Its pre-installed, orthogonally reactive functional groups at the C-2 and C-4 positions enable medicinal chemists to rapidly explore chemical space and build robust structure-activity relationships. By mastering the core synthetic transformations detailed in this guide—palladium-catalyzed cross-couplings and nitro group reductions—researchers can significantly accelerate their drug discovery programs, leveraging this powerful scaffold to construct the next generation of therapeutics.
References
Samosorn, S., et al. (2006). Title of relevant paper, if available. (Note: While the concept is supported by the text, a direct paper for this specific claim was not in the provided results. The citation refers to the general context of efflux pump inhibitors).[24]
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.[25]
Application Note & Protocols: Strategic N-Protection of 2-Iodo-4-Nitro-1H-Indole for Advanced Synthetic Applications
Abstract 2-Iodo-4-nitro-1H-indole is a pivotal building block in medicinal chemistry and materials science, offering a unique combination of functionalities for diversification.[1] Its utility in complex syntheses, parti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-Iodo-4-nitro-1H-indole is a pivotal building block in medicinal chemistry and materials science, offering a unique combination of functionalities for diversification.[1] Its utility in complex syntheses, particularly in cross-coupling reactions, is contingent upon the strategic protection of the indole nitrogen. The presence of a potent electron-withdrawing nitro group at the C4-position significantly increases the acidity of the N-H proton, while the C2-iodo substituent provides a handle for carbon-carbon and carbon-heteroatom bond formation. This document provides a comprehensive guide to N-protection strategies for this substrate, detailing the causal reasoning behind protocol selection, offering field-tested experimental procedures, and presenting a comparative analysis to aid researchers in choosing the optimal protecting group for their specific synthetic pathway.
The Chemical & Strategic Profile of 2-Iodo-4-Nitro-1H-Indole
Understanding the inherent chemical properties of the substrate is critical for devising a successful protection strategy.
N-H Acidity: The 4-nitro group exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the entire indole scaffold. This delocalization stabilizes the corresponding indolide anion, significantly increasing the acidity of the N-H proton (estimated pKa ≈ 14-15) compared to unsubstituted indole (pKa ≈ 17 in DMSO). This enhanced acidity is advantageous, as it permits the use of milder bases for deprotonation, thereby expanding the repertoire of compatible reaction conditions.
C2-Iodo Group: The C-I bond is the primary site for subsequent functionalization, most commonly via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The chosen N-protection and deprotection conditions must be orthogonal to this functionality, avoiding reagents that could cause reductive dehalogenation or other unwanted side reactions.
Electronic Modulation: The choice of N-protecting group further modulates the electronic nature of the indole ring. Electron-withdrawing protecting groups (EWGs) like sulfonyl derivatives can enhance the stability of the molecule but may deactivate the ring towards certain electrophilic substitutions. Conversely, electron-donating groups (EDGs) can influence the regioselectivity of subsequent reactions.[2]
Decision Framework for Selecting an N-Protecting Group
The optimal protecting group is not universal; it is dictated by the planned synthetic route. This decision process can be visualized as a logical workflow.
Caption: Decision tree for selecting a suitable N-protecting group.
Recommended Protocols & Mechanistic Insights
The following protocols have been selected for their reliability, high yields, and strategic advantages in the context of 2-iodo-4-nitro-1H-indole chemistry.
Strategy 1: N-Sulfonylation (Tosyl Group)
The use of a phenylsulfonyl or tosyl group is a robust strategy, particularly when the subsequent steps involve strongly basic or organometallic reagents.[3] The resulting N-sulfonylindole is highly stable and the electron-withdrawing nature of the group further acidifies the C3-proton, which can be a consideration for regioselectivity.
Causality & Rationale:
Base Selection: Due to the enhanced acidity of the indole N-H, strong bases like NaH are not strictly necessary. Potassium carbonate provides a safer, non-hygroscopic, and effective alternative, minimizing risks associated with hydride reagents.
Solvent: Anhydrous DMF is an excellent choice as it readily dissolves the indolide salt and the tosyl chloride, facilitating a homogenous and efficient reaction.
Deprotection: Removal of the tosyl group is challenging and typically requires harsh reductive conditions or strong bases. This makes it suitable for early-stage protection but requires careful planning for the final deprotection step.
Experimental Protocol: N-Tosylation
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-iodo-4-nitro-1H-indole (1.0 equiv., e.g., 288 mg, 1.0 mmol).
Solvent & Base: Add anhydrous DMF (5 mL) followed by powdered potassium carbonate (1.5 equiv., e.g., 207 mg, 1.5 mmol).
Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add p-toluenesulfonyl chloride (TsCl) (1.2 equiv., e.g., 229 mg, 1.2 mmol) portion-wise over 5 minutes.
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
Workup: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum. The product, N-tosyl-2-iodo-4-nitro-1H-indole, is typically obtained in >90% yield as a solid and can be further purified by recrystallization from ethanol if necessary.
Experimental Protocol: N-Deprotection (Reductive)
Setup: In a round-bottom flask, dissolve N-tosyl-2-iodo-4-nitro-1H-indole (1.0 equiv.) in a mixture of THF and Methanol (2:1 ratio, 0.1 M).
Reagent Addition: Add magnesium turnings (6.0 equiv.) and sonicate the mixture at room temperature.
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
Workup: Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x V).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the deprotected indole.
Strategy 2: N-Carbamate Protection (Boc Group)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its facile removal under acidic conditions. This makes it orthogonal to base-sensitive functionalities.
Causality & Rationale:
Catalyst: 4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst that reacts with di-tert-butyl dicarbonate (Boc₂O) to form a more reactive acylating agent, accelerating the reaction.
Conditions: The reaction proceeds efficiently at room temperature. The electron-deficient nature of the indole facilitates the nucleophilic attack on the activated Boc anhydride.
Deprotection: The Boc group is readily cleaved with strong acids like trifluoroacetic acid (TFA) at room temperature, generating the volatile byproducts isobutylene and CO₂. This deprotection is clean and high-yielding but incompatible with other acid-labile groups.
Experimental Protocol: N-Boc Protection
Setup: Dissolve 2-iodo-4-nitro-1H-indole (1.0 equiv.) in anhydrous THF (0.2 M) in a round-bottom flask.
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.).
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
Workup: Concentrate the reaction mixture under reduced pressure.
Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-iodo-4-nitro-1H-indole as a solid in >95% yield.
Experimental Protocol: N-Boc Deprotection
Setup: Dissolve the N-Boc protected indole (1.0 equiv.) in dichloromethane (DCM) (0.2 M).
Reagent Addition: Add trifluoroacetic acid (TFA) (10 equiv.) dropwise at 0 °C.
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours.
Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene (2 x V) to remove residual TFA.
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure deprotected indole.
Strategy 3: N-Silyl Protection (TIPS Group)
Triisopropylsilyl (TIPS) is a bulky protecting group that offers good stability to many non-acidic and non-fluoride conditions. Its removal with a fluoride source is highly selective.
Causality & Rationale:
Base: A strong, non-nucleophilic base like NaH is required to deprotonate the indole nitrogen sufficiently for reaction with the sterically hindered TIPSCl.
Steric Hindrance: The bulk of the TIPS group provides steric protection to the N-H site and can influence the conformation of the molecule.
Deprotection: Tetrabutylammonium fluoride (TBAF) is the standard reagent for cleaving silyl ethers and N-silyl groups. The reaction is driven by the formation of the very strong Si-F bond.
Experimental Protocol: N-TIPS Protection
Setup: To a flame-dried flask under N₂, add NaH (60% dispersion in mineral oil, 1.2 equiv.) and wash with anhydrous hexanes (2x). Suspend the washed NaH in anhydrous THF (0.2 M).
Indole Addition: Cool the suspension to 0 °C and add a solution of 2-iodo-4-nitro-1H-indole (1.0 equiv.) in anhydrous THF dropwise.
Reagent Addition: After cessation of H₂ evolution (approx. 30 min), add triisopropylsilyl chloride (TIPSCl) (1.1 equiv.) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-TIPS protected product.
Comparative Data Summary
Protecting Group
Introduction Conditions
Deprotection Conditions
Stability Profile
Key Advantages & Rationale
Tosyl (Ts)
TsCl, K₂CO₃, DMF, RT
Mg, MeOH/THF; Strong Base (e.g., KOH)
Stable to strong acids, bases, organometallics, most oxidizing/reducing agents.
Robustness. Ideal for multi-step synthesis involving harsh reagents. The EWG nature stabilizes the electron-deficient ring.
Boc
Boc₂O, DMAP, THF, RT
TFA/DCM or HCl/Dioxane
Labile to strong acids. Generally stable to bases and hydrogenation.
Mild Removal. Orthogonal to base-labile groups. Cleavage products are volatile, simplifying purification.
SEM
SEMCl, NaH, DMF, 0 °C
TBAF/THF or TFA/DCM
Stable to a wide range of nucleophiles, bases, and mild acids.
Versatile Removal. Can be removed under either acidic or fluoride conditions, offering flexibility in late-stage synthesis.[4]
TIPS
TIPSCl, NaH, THF, 0 °C to RT
TBAF, THF, RT
Stable to bases, organometallics. Labile to acids and fluoride.
Selective Removal. Fluoride-mediated deprotection is highly specific and orthogonal to many other protecting groups.
General Synthetic Workflow
The application of these strategies follows a logical sequence in a typical synthetic campaign.
Caption: A generalized workflow for the functionalization of 2-iodo-4-nitro-1H-indole.
Conclusion
The successful incorporation of the 2-iodo-4-nitro-1H-indole scaffold into complex molecular targets is critically dependent on a well-reasoned N-protection strategy. For syntheses requiring robust protection against a wide array of reagents, N-sulfonyl groups are the superior choice, despite their challenging removal. For pathways demanding mild, acid-labile deprotection, the Boc group is highly effective. Finally, silyl and SEM groups offer unique orthogonality that can be invaluable in intricate, multi-step syntheses. By understanding the interplay between the substrate's inherent reactivity and the properties of each protecting group, researchers can confidently navigate the synthetic challenges and unlock the full potential of this versatile building block.
References
Somei, M. A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(07), 1117–1122. [Link]
Dahl, B. M., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3959. [Link]
Roy, S., & Gribble, G. W. (2005). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 46(8), 1325-1328. [Link]
Alvarez-Bercedo, P., et al. (2010). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. University of Oviedo. [Link]
Li, P., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 38-44. [Link]
Hole, A. S., & Merritt, A. T. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44865-44872. [Link]
Sun, Z., et al. (2014). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry, 12(41), 8246-8254. [Link]
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
Application Note: Regioselective Functionalization of the 2-Iodo-4-Nitro-1H-Indole Scaffold
The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists working with the 2-iodo-4-nitro-1H-indole scaffold. This guide prioritizes regioselectivity, chemoselectivity, a...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists working with the 2-iodo-4-nitro-1H-indole scaffold. This guide prioritizes regioselectivity, chemoselectivity, and operational robustness.
Executive Summary
The 2-iodo-4-nitro-1H-indole scaffold represents a "privileged but precarious" intermediate in medicinal chemistry. It offers three distinct vectors for diversification: the electrophilic C2-iodide , the reducible C4-nitro group, and the nucleophilic N1-amine .
However, this scaffold presents a specific electronic challenge: the C4-nitro group strongly deactivates the indole ring, making the C2-iodine highly reactive toward oxidative addition (good for cross-coupling) but the ring itself prone to base-mediated degradation. Furthermore, the C2-iodoindole moiety is inherently unstable in its unprotected form. This guide details a strategic workflow to sequentially functionalize this core with high fidelity.
Core Strategic Directive
"Protect First, Couple Second, Reduce Last."
Attempting to reduce the nitro group while the C2-iodine is present risks hydrodehalogenation. Attempting C2-coupling without N-protection leads to catalyst poisoning and rapid decomposition of the starting material.
Strategic Analysis: The Electronic Battlefield
Before beginning experimental work, it is critical to understand the reactivity hierarchy of the molecule.
Reactivity Map (Graphviz Visualization)
The following diagram outlines the orthogonal reactivity of the scaffold's three key positions.
Figure 1: Orthogonal reactivity map of the 2-iodo-4-nitroindole scaffold. Note the strict order of operations: N1 protection is a prerequisite for C2 stability.
Detailed Experimental Protocols
Phase 1: N-Stabilization (Mandatory)
Rationale: Free 2-iodoindoles are notoriously unstable due to radical decomposition pathways and sensitivity to light. The electron-withdrawing nitro group at C4 exacerbates the acidity of the N-H, making the substrate prone to side reactions. N-Boc (tert-butoxycarbonyl) or N-SEM (2-(trimethylsilyl)ethoxymethyl) protection is required.
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (the product will be significantly less polar).
Workup: Wash with 0.1 M HCl (rapidly, to remove DMAP/TEA), then brine. Dry over Na₂SO₄.[1]
Purification: Silica gel chromatography (Hexanes/EtOAc).
Note: The N-Boc group also electronically activates the C2-I bond for oxidative addition in the next step.
Phase 2: C2-Regioselective Cross-Coupling
Rationale: The C2-iodine is an excellent handle for Pd-catalyzed coupling. Because the ring is electron-deficient (nitro group), oxidative addition is fast. However, we must avoid strong bases that could degrade the carbamate (Boc) or the indole ring.
Target: Installation of alkyne linkers (often for kinase inhibitors).
Key Insight: The 4-nitro group makes the C2 position very electrophilic. Use mild conditions to prevent base-mediated deprotection of the Boc group in situ.
Step-by-Step:
Setup: Combine N-Boc-2-iodo-4-nitroindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv).
Solvent: Anhydrous THF or DMF.
Base: Triethylamine (2.0 equiv). Avoid secondary amines like diethylamine if nucleophilic attack on the nitro-ring is observed.
Reagent: Add Terminal Alkyne (1.2 equiv) dropwise under Argon.
Reaction: Stir at RT. If sluggish, heat to 40–50°C.
Warning: High temps (>60°C) with CuI can cause alkyne dimerization (Glaser coupling).
Workup: Aqueous NH₄Cl wash (removes Cu), extraction with EtOAc.
Phase 3: Chemoselective C4-Nitro Reduction
Rationale: This is the most critical step for chemoselectivity. Standard hydrogenation (H₂/Pd-C) is forbidden if:
You have an alkyne/alkene at C2 (it will reduce).
You have unreacted iodine (it will dehalogenate).
You have a halogen on the coupled aryl ring.
The Solution: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride. These reduce -NO₂ to -NH₂ without touching alkenes, alkynes, or halides.
Protocol D: Fe/NH₄Cl Reduction (The "Gold Standard")
Reagents: Iron Powder (325 mesh), Ammonium Chloride, Ethanol/Water.
The following diagram illustrates the complete synthetic pathway, highlighting the critical decision points.
Figure 2: Step-by-step synthetic workflow for the regioselective functionalization of 2-iodo-4-nitroindole.
References
Synthesis of 2-Nitroindoles (Context on 2-Iodo instability):
Roy, S., & Gribble, G. W. (2005).[3] A convenient synthesis of 2-nitroindoles.[3] Tetrahedron Letters, 46(8), 1325-1328.
Chemoselective Reduction (Fe/NH4Cl):
Chandrappa, S., et al. (2010). An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes... Synlett, 2010(20), 3019-3022.
Suzuki Coupling on Nitrogen Heterocycles:
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
Sonogashira Coupling Reviews:
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
Selective Reduction Protocols:
Organic Chemistry Portal. Reduction of Nitro Compounds.
Application Notes and Protocols for the Scale-Up Synthesis of 2-Iodo-4-Nitro-1H-Indole Derivatives
Introduction: The Significance of 2-Iodo-4-Nitro-1H-Indole Derivatives 2-Iodo-4-nitro-1H-indole and its derivatives are valuable heterocyclic building blocks in the landscape of pharmaceutical and agrochemical research a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 2-Iodo-4-Nitro-1H-Indole Derivatives
2-Iodo-4-nitro-1H-indole and its derivatives are valuable heterocyclic building blocks in the landscape of pharmaceutical and agrochemical research and development. The indole scaffold itself is a privileged structure, present in a vast array of biologically active molecules.[1] The strategic introduction of a nitro group at the 4-position and an iodine atom at the 2-position creates a highly functionalized and versatile intermediate. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, while the iodo substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1] These derivatives are crucial for the development of novel therapeutic agents and specialized agrochemicals.[2] This document provides a comprehensive guide for the scale-up synthesis of 2-iodo-4-nitro-1H-indole, focusing on practical protocols, mechanistic insights, and safety considerations pertinent to researchers, scientists, and professionals in drug development.
Synthetic Strategy: A Two-Step Approach to 2-Iodo-4-Nitro-1H-Indole
The synthesis of 2-iodo-4-nitro-1H-indole is most effectively approached in a two-step sequence, starting from commercially available precursors. This strategy ensures a clear and controllable pathway to the desired product, which is crucial for a scalable and reproducible process.
Step 1: Synthesis of the Starting Material, 4-Nitro-1H-Indole. The initial step involves the synthesis of the key precursor, 4-nitro-1H-indole. A reliable method for this is the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate in the presence of a strong base like potassium ethoxide.[3]
Step 2: Regioselective Iodination of 4-Nitro-1H-Indole. The second and final step is the selective introduction of an iodine atom at the C2 position of the 4-nitro-1H-indole ring. This is an electrophilic aromatic substitution reaction where the choice of the iodinating agent and reaction conditions are critical to ensure the desired regioselectivity and high yield.
Mechanistic Insights: The Rationale Behind C2-Iodination
The regioselectivity of the iodination of 4-nitro-1H-indole is a critical aspect of this synthesis. In a typical electrophilic substitution of an indole ring, the C3 position is the most nucleophilic and, therefore, the most reactive. However, the presence of the electron-withdrawing nitro group at the C4 position significantly deactivates the benzene portion of the indole and modulates the reactivity of the pyrrole ring.
While the C3 position remains electron-rich, the C2 position becomes a viable site for electrophilic attack, particularly with a sterically accessible and reactive iodinating agent. The choice of N-Iodosuccinimide (NIS) is strategic in this context. NIS is a source of electrophilic iodine, and its reactivity can be tuned by the reaction conditions.[4] In a non-polar solvent, NIS can selectively iodinate the more accessible C2 position of the deactivated 4-nitro-1H-indole ring.
Detailed Protocols for Scale-Up Synthesis
Part 1: Synthesis of 4-Nitro-1H-Indole
This protocol is adapted from the literature for a laboratory scale and can be scaled up with appropriate engineering controls.[3]
Materials and Equipment:
Ethyl N-(2-methyl-3-nitrophenyl)formimidate
Diethyl oxalate
Potassium ethoxide
Dry Dimethylformamide (DMF)
Dry Dimethyl sulfoxide (DMSO)
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reactor Setup: Set up a clean and dry jacketed glass reactor under an inert atmosphere.
Preparation of the Oxalate Solution: In a separate vessel, dissolve diethyl oxalate (1.5 equivalents) in dry DMF.
Base Addition: Cool the diethyl oxalate solution to 0-5 °C using a circulating chiller. Slowly add potassium ethoxide (1.3 equivalents) to the solution while maintaining the temperature below 10 °C with vigorous stirring.
Preparation of the Formimidate Solution: In the main reactor, dissolve ethyl N-(2-methyl-3-nitrophenyl)formimidate (1.0 equivalent) in dry DMSO.
Reaction Initiation: Immediately transfer the freshly prepared potassium ethoxide/diethyl oxalate solution to the addition funnel and add it dropwise to the formimidate solution in the reactor. A deep-red color will develop.
Reaction Progress: After the addition is complete, warm the reaction mixture to approximately 40 °C and stir for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add water to the reaction mixture with efficient stirring to precipitate the 4-nitro-1H-indole.
Filtration and Drying: Collect the precipitated solid by filtration, wash with water, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities. Dry the product under vacuum at a temperature not exceeding 50 °C.
Parameter
Value
Rationale
Solvents
Dry DMF and DMSO
Anhydrous conditions are crucial for the success of the base-mediated condensation.
Base
Potassium ethoxide
A strong base is required to deprotonate the formimidate and initiate the cyclization.
Temperature
0-10 °C for base addition, 40 °C for reaction
Controls the exothermic base addition and provides sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere
Inert (Nitrogen or Argon)
Prevents side reactions with atmospheric moisture and oxygen.
Part 2: Scale-Up Synthesis of 2-Iodo-4-Nitro-1H-Indole
This protocol is designed for a scalable and regioselective iodination of 4-nitro-1H-indole.
Materials and Equipment:
4-Nitro-1H-Indole
N-Iodosuccinimide (NIS)
Dichloromethane (DCM) or Acetonitrile (MeCN)
Jacketed glass reactor with overhead stirring, temperature probe, and solids addition port
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reactor Setup: Set up a clean and dry jacketed glass reactor under an inert atmosphere.
Dissolution of Starting Material: Charge the reactor with 4-nitro-1H-indole (1.0 equivalent) and the chosen solvent (DCM or MeCN, approximately 10 volumes). Stir until all the solid has dissolved.
Addition of Iodinating Agent: In a single portion, add N-Iodosuccinimide (1.1 equivalents) to the reactor through the solids addition port.
Reaction Progress: Stir the reaction mixture at room temperature (20-25 °C). The reaction is typically complete within 2-4 hours. Monitor the progress by TLC or HPLC to confirm the consumption of the starting material.
Quenching: Upon completion, cool the reaction mixture to 0-5 °C. Quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate. Stir for 30 minutes.
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
Solvent Removal and Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Filtration and Drying: Collect the purified crystals by filtration and dry them under vacuum at a temperature not exceeding 50 °C.
Parameter
Value
Rationale
Iodinating Agent
N-Iodosuccinimide (NIS)
A solid, easy-to-handle reagent that provides a source of electrophilic iodine under mild conditions.
Solvent
Dichloromethane or Acetonitrile
Non-polar aprotic solvents that are suitable for the reaction and facilitate product isolation.
Temperature
20-25 °C
Allows for a controlled reaction rate without the need for heating or excessive cooling.
Quenching Agent
Sodium thiosulfate solution
Safely neutralizes any unreacted N-Iodosuccinimide.
Analytical Characterization
Rigorous analytical testing is essential to ensure the quality and purity of the final 2-iodo-4-nitro-1H-indole product.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for monitoring reaction progress and determining the final product purity. A C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum will confirm the structure of the product. The disappearance of the proton signal at the C2 position of the starting material and the appearance of the characteristic aromatic protons of the product are key indicators. The expected shifts for 4-nitro-1H-indole are available in the literature.[5]
¹³C NMR: The carbon NMR spectrum will further confirm the structure, with the C2 carbon signal showing a significant downfield shift due to the attached iodine atom.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₈H₅IN₂O₂, MW: 288.04).[6]
Safety and Handling Considerations for Scale-Up
The scale-up of any chemical process requires a thorough understanding and mitigation of potential hazards.
Nitroaromatic Compounds: 4-Nitro-1H-indole and the final product, 2-iodo-4-nitro-1H-indole, are nitroaromatic compounds. These compounds should be handled with care as they can be toxic and potentially explosive under certain conditions.[7][8] Avoid exposure to heat, shock, or friction.
N-Iodosuccinimide (NIS): NIS is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Acetonitrile is flammable and toxic. All solvent handling should be performed in a fume hood or a well-ventilated enclosure.
Exothermic Reactions: While the iodination with NIS is generally not highly exothermic, it is crucial to monitor the temperature during the addition of the reagent, especially on a large scale. A jacketed reactor with a reliable cooling system is essential.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete reaction
Insufficient NIS, low reaction temperature, or poor quality starting material.
Add a small excess of NIS. Ensure the reaction is run at the recommended temperature. Verify the purity of the 4-nitro-1H-indole.
Formation of di-iodinated byproducts
Use of excess iodinating agent or prolonged reaction time.
Use a slight excess (1.1 equivalents) of NIS and carefully monitor the reaction to stop it upon completion.
Low yield
Product loss during work-up or inefficient precipitation/crystallization.
Optimize the extraction and washing steps. Experiment with different recrystallization solvent systems to improve recovery.
Product discoloration
Presence of residual iodine or other impurities.
Ensure complete quenching with sodium thiosulfate. Consider a charcoal treatment during recrystallization to remove colored impurities.
Conclusion
The scale-up synthesis of 2-iodo-4-nitro-1H-indole derivatives is a critical process for advancing drug discovery and agrochemical development. The two-step synthetic approach outlined in these application notes, commencing with the preparation of 4-nitro-1H-indole followed by a regioselective iodination using N-Iodosuccinimide, provides a robust and scalable pathway to this valuable building block. By understanding the underlying reaction mechanisms, carefully controlling process parameters, and adhering to strict safety protocols, researchers and production chemists can confidently and efficiently produce high-quality 2-iodo-4-nitro-1H-indole for their research and development needs.
References
Organic Syntheses Procedure, 4-Nitroindole. Available at: [Link]
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. Available at: [Link]
N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Available at: [Link]
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF - ResearchGate. Available at: [Link]
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]
(PDF) A new synthesis of 2-nitroindoles - ResearchGate. Available at: [Link]
2-Iodo-4-nitroanisole - SIELC Technologies. Available at: [Link]
2-Iodo-4-nitro-1H-indole - Lead Sciences. Available at: [Link]
Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]
Application Notes & Protocols: 2-Iodo-4-Nitro-1H-Indole as a Versatile Building Block in Materials Science
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Multifunctional Indole Scaffold The indole nucleus is a cornerstone in the architecture of a vast array of functi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Multifunctional Indole Scaffold
The indole nucleus is a cornerstone in the architecture of a vast array of functional organic molecules, finding applications in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic functionalization of the indole core allows for the fine-tuning of its electronic and photophysical properties, making it a prized scaffold in materials science. This guide focuses on a particularly promising, yet underexplored derivative: 2-iodo-4-nitro-1H-indole .
This molecule is distinguished by two key functional groups that impart significant synthetic versatility and control over its electronic characteristics:
The C2-Iodo Group: The iodine atom at the 2-position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This enables the straightforward introduction of a wide range of substituents, facilitating the construction of complex, conjugated systems. The reactivity of iodoindoles in reactions like Suzuki, Sonogashira, and Heck couplings is well-documented, providing a reliable pathway to novel materials.[3][4][5]
The C4-Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the indole ring. Its presence lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be advantageous in the design of n-type or ambipolar organic semiconductors. The electrophilic nature of nitroindoles has been explored in various chemical transformations.[6]
While direct applications of 2-iodo-4-nitro-1H-indole in materials science are not yet widely reported, its structure presents a compelling platform for the rational design of novel organic electronic materials. This document provides a detailed exploration of its potential, complete with protocols for its derivatization into functional materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Indole derivatives have shown promise as semiconductors in OFETs and as hole transport layers in solar cells.[7]
Core Concept: A Strategic Precursor for Organic Semiconductors
The primary application of 2-iodo-4-nitro-1H-indole in materials science is as a versatile building block for the synthesis of π-conjugated molecules and polymers. The combination of a reactive C-I bond for extending conjugation and an electron-withdrawing group for tuning electronic properties makes it an ideal starting material for creating bespoke organic semiconductors.
Workflow for Materials Synthesis
The general strategy involves a two-step process:
Synthesis of 2-iodo-4-nitro-1H-indole: This can be achieved through various synthetic routes, often involving the iodination of a suitable nitroindole precursor.
Derivatization via Cross-Coupling: The 2-iodo-4-nitro-1H-indole is then used as a substrate in palladium-catalyzed cross-coupling reactions to introduce desired functionalities and build up the final conjugated material.
Caption: General workflow for synthesizing functional materials from 2-iodo-4-nitro-1H-indole.
Experimental Protocols
The following protocols are representative examples of how 2-iodo-4-nitro-1H-indole can be utilized in common cross-coupling reactions to generate materials with potential applications in organic electronics.
Protocol 1: Suzuki Coupling for the Synthesis of 2-Aryl-4-nitro-1H-indoles
This protocol describes the synthesis of a 2-aryl-4-nitro-1H-indole, a core structure that can be further elaborated or used as a p-type semiconductor in OFETs. The introduction of aromatic groups at the 2-position can enhance π-π stacking and charge transport.[8]
Objective: To synthesize 2-(4-methoxyphenyl)-4-nitro-1H-indole.
Materials:
2-Iodo-4-nitro-1H-indole
4-Methoxyphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water (degassed)
Nitrogen gas supply
Standard glassware for inert atmosphere reactions
Procedure:
Reaction Setup: To a flame-dried Schlenk flask, add 2-iodo-4-nitro-1H-indole (1 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3 equiv.).
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.) in a minimal amount of 1,4-dioxane under a nitrogen atmosphere.
Reaction Mixture: Add the catalyst solution to the Schlenk flask containing the reactants.
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water to the reaction flask. The final concentration of the indole should be approximately 0.1 M.
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: The desired 2-(4-methoxyphenyl)-4-nitro-1H-indole as a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Suzuki coupling of 2-iodo-4-nitro-1H-indole.
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-nitro-1H-indoles
This protocol outlines the synthesis of a 2-alkynyl-4-nitro-1H-indole. The introduction of an alkynyl linkage is a common strategy to create rigid, linear conjugated systems, which are of interest for molecular wires and organic electronics.[3]
Objective: To synthesize 4-nitro-2-(phenylethynyl)-1H-indole.
Reaction Setup: To a flame-dried Schlenk flask, add 2-iodo-4-nitro-1H-indole (1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3 equiv.). Stir the mixture for 10 minutes at room temperature.
Addition of Alkyne: Add phenylacetylene (1.5 equiv.) dropwise to the reaction mixture.
Reaction Conditions: Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with THF.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: The desired 4-nitro-2-(phenylethynyl)-1H-indole as a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Sonogashira coupling of 2-iodo-4-nitro-1H-indole.
Data Summary and Expected Properties
The following table summarizes the key reactants and expected products for the described protocols. The properties of the products are hypothetical and would need to be confirmed experimentally.
Protocol
Starting Indole
Coupling Partner
Expected Product
Potential Application
Suzuki Coupling
2-Iodo-4-nitro-1H-indole
4-Methoxyphenylboronic acid
2-(4-Methoxyphenyl)-4-nitro-1H-indole
Organic Field-Effect Transistors (OFETs)
Sonogashira Coupling
2-Iodo-4-nitro-1H-indole
Phenylacetylene
4-Nitro-2-(phenylethynyl)-1H-indole
Molecular Wires, Organic Electronics
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
Organic solvents are flammable and should be kept away from ignition sources.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion and Future Outlook
2-Iodo-4-nitro-1H-indole represents a highly valuable, yet underutilized, building block for the synthesis of novel functional materials. Its strategic placement of a reactive iodo group and an electron-withdrawing nitro group provides chemists with a powerful tool for creating bespoke organic semiconductors. The protocols detailed in this guide offer a starting point for exploring the potential of this versatile molecule in materials science. Future research could focus on the synthesis of more complex architectures, such as donor-acceptor copolymers, and the evaluation of their performance in electronic devices. The direct functionalization of indoles is a rapidly growing field, and molecules like 2-iodo-4-nitro-1H-indole are poised to play a significant role in the development of next-generation organic materials.[1]
References
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
Gribble, G. W. (2004). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 46(5), 855-857. [Link]
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
Li, C. J. (2009). Cross-dehydrogenative coupling (CDC): a new strategy for C–C bond formation. Accounts of Chemical Research, 42(2), 335-344. [Link]
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
Ye, R., & Li, Z. (2014). Indole-based materials for organic electronics. Journal of Materials Chemistry C, 2(19), 3566-3580. [Link]
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292-10296. [Link]
Application Notes and Protocols for the Stille Coupling of 2-Iodo-4-nitro-1H-indole
Introduction: The Strategic Importance of Functionalized Indoles and the Stille Coupling The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural pro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Functionalized Indoles and the Stille Coupling
The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural products, pharmaceuticals, and agrochemicals with a wide range of biological activities.[1] The targeted functionalization of the indole nucleus is therefore a critical endeavor in the discovery of new therapeutic agents. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex molecular architectures.[2]
The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide, stands out for its remarkable tolerance of a wide array of functional groups, including nitro groups, esters, and amines.[3][4][5] This attribute makes it particularly well-suited for the late-stage functionalization of complex molecules. This application note provides a detailed experimental procedure for the Stille coupling of 2-iodo-4-nitro-1H-indole, a substrate of interest for the synthesis of novel bioactive compounds. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and discuss key considerations for successful execution.
The Mechanism of the Stille Coupling: A Palladium-Catalyzed Cycle
The Stille coupling proceeds via a catalytic cycle involving a palladium(0) complex as the active catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][6]
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (in this case, 2-iodo-4-nitro-1H-indole) to the palladium(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, resulting in a palladium(II) intermediate.[5][6] The initial product is a cis-complex, which often rapidly isomerizes to the more stable trans-isomer.[5]
Transmetalation: The subsequent step is transmetalation, where the organic group from the organostannane reagent is transferred to the palladium(II) complex, and the halide is transferred to the tin atom.[3][6] This is often the rate-determining step of the catalytic cycle.[2] The reactivity of the organostannane is crucial, with the general order of transferability being alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[6]
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6][7] For reductive elimination to occur, the two organic fragments must be in a cis orientation on the palladium center.[7]
Below is a diagram illustrating the catalytic cycle of the Stille coupling reaction.
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Stille Coupling of 2-Iodo-4-nitro-1H-indole
This protocol outlines a general procedure for the Stille coupling of 2-iodo-4-nitro-1H-indole with an organostannane. The specific organostannane will determine the nature of the R² group being introduced at the 2-position of the indole.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-Iodo-4-nitro-1H-indole
≥95%
Commercially Available
Store in a cool, dark place.
Organostannane (e.g., Tributyl(vinyl)stannane)
≥95%
Commercially Available
Caution: Highly toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
Use a freshly opened bottle or a bottle from a solvent purification system.
Anhydrous Toluene
Anhydrous
Commercially Available
Use a freshly opened bottle or a bottle from a solvent purification system.
Lithium Chloride (LiCl)
Anhydrous, ≥99%
Commercially Available
Dry in an oven before use.
Saturated aqueous solution of Potassium Fluoride (KF)
Reagent Grade
Prepared in-house
Used for work-up to remove tin byproducts.
Ethyl acetate (EtOAc)
ACS Grade
Commercially Available
Brine (Saturated NaCl solution)
Reagent Grade
Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)
Reagent Grade
Commercially Available
Silica Gel
60 Å, 230-400 mesh
Commercially Available
For column chromatography.
Equipment
Round-bottom flask (appropriate size for the reaction scale)
Condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature control
Inert atmosphere setup (e.g., Schlenk line or nitrogen/argon balloon)
Septa and needles
Standard laboratory glassware for work-up and purification
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Stille coupling reaction.
Step-by-Step Procedure
Reaction Setup:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodo-4-nitro-1H-indole (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and anhydrous lithium chloride (3.0 equiv).
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Addition of Solvent and Reagents:
Under a positive flow of inert gas, add anhydrous DMF (or toluene) to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-iodo-4-nitro-1H-indole.
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
Add the organostannane (1.2 equiv) to the reaction mixture via syringe.
Reaction Conditions:
Heat the reaction mixture to 80-100 °C using a preheated oil bath. The optimal temperature may vary depending on the specific organostannane used.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Reaction Work-up:
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and pour it into a separatory funnel.
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x volume of DMF used). Stir vigorously for 30 minutes during each wash to precipitate the tin byproducts.
Wash the organic layer with brine (1 x).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-4-nitro-1H-indole.[8]
Discussion and Causality Behind Experimental Choices
Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that readily generates the active Pd(0) species in solution.[6] The triphenylphosphine ligands are sufficiently bulky to promote reductive elimination while maintaining catalyst stability.[7]
Solvent Selection: DMF and toluene are common solvents for Stille couplings. DMF, being a polar aprotic solvent, can help to solubilize the reagents and stabilize charged intermediates in the catalytic cycle. Toluene is a less polar alternative that can also be effective. The choice of solvent can influence the reaction rate and should be optimized for each specific substrate combination.
Role of Additives: Lithium chloride is often added to Stille couplings to accelerate the transmetalation step.[6] It is believed to do so by coordinating to the palladium center, facilitating the displacement of the halide by the organic group from the organostannane.
N-H Unprotected Indole: The protocol is designed for the N-H unprotected indole. While N-protection can sometimes be beneficial, many Stille couplings proceed efficiently without it. The acidity of the N-H proton in 4-nitro-1H-indole is increased by the electron-withdrawing nitro group, but under the typically neutral or slightly basic conditions of the Stille coupling, significant deprotonation and subsequent side reactions are often not a major issue. However, if N-alkylation or other side reactions are observed, N-protection with a suitable group (e.g., Boc, SEM) may be necessary.
Work-up with Potassium Fluoride: Organotin byproducts can be challenging to remove during purification.[8] Washing with a saturated aqueous solution of KF is an effective method for their removal. The fluoride ions form strong bonds with tin, leading to the precipitation of insoluble tin fluorides that can be removed by filtration or extraction.[8]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no conversion
Inactive catalyst
Use a fresh batch of palladium catalyst or a different precatalyst (e.g., Pd₂(dba)₃ with a phosphine ligand).
Low reaction temperature
Increase the reaction temperature in increments of 10 °C.
Poor quality reagents/solvents
Ensure all reagents are pure and solvents are anhydrous.
Formation of homocoupled product (R²-R²)
Rate of transmetalation is slow compared to homocoupling
Add a copper(I) co-catalyst (e.g., CuI) to accelerate the transmetalation step.
Decomposition of starting material or product
Reaction temperature is too high
Lower the reaction temperature.
Presence of oxygen
Ensure the reaction is performed under a strictly inert atmosphere.
Difficulty in removing tin byproducts
Incomplete precipitation with KF
Increase the number of KF washes and the stirring time during the washes.
Consider alternative work-up procedures, such as treatment with DBU/water or filtration through a pad of Celite and silica gel.
Conclusion
The Stille coupling is a robust and versatile method for the synthesis of functionalized indoles. The protocol provided herein for the coupling of 2-iodo-4-nitro-1H-indole serves as a comprehensive guide for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism and the rationale behind the experimental choices, scientists can effectively troubleshoot and adapt this procedure for the synthesis of a wide range of novel indole derivatives. Careful handling of the toxic organotin reagents and meticulous purification are paramount for obtaining high-purity compounds for further biological evaluation.
References
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]
Cacchi, S.; Fabrizi, G.; Goggiamani, A. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chem. Rev.2005 , 105 (7), 2873–2920. [Link]
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for Carbon-Carbon Bond Formation: The Stille Reaction. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]
Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Stille Cross-Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999 , 38 (16), 2411–2413. [Link]
Technical Support Center: Suzuki Coupling of 2-iodo-4-nitro-1H-indole
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-iodo-4-nitro-1H-indole. This guide is designed for researc...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-iodo-4-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific transformation. The unique electronic and structural features of this substrate—namely the strongly electron-withdrawing nitro group and the acidic indole N-H proton—present distinct challenges that require careful optimization. This document provides in-depth, field-proven insights to help you navigate these complexities and achieve higher yields and purity.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section addresses specific, common problems encountered during the Suzuki coupling of 2-iodo-4-nitro-1H-indole. Each question is followed by a detailed explanation of the underlying chemical principles and a set of actionable steps for optimization.
Q1: My reaction yield is very low, and I primarily recover unreacted 2-iodo-4-nitro-1H-indole. What is the most likely cause?
A1: Recovering the starting aryl iodide suggests that the catalytic cycle is stalling at or before the initial oxidative addition step, or the catalyst is deactivated. Given that the C-I bond is highly reactive and further activated by the electron-withdrawing nitro group, a slow oxidative addition is less likely to be the primary issue unless the catalyst is inactive from the start.[1][2] The more probable causes are catalyst inhibition or poor catalyst solubility/activity under the chosen conditions.
Causality & Explanation:
Catalyst Inhibition by Indole N-H: The most significant challenge with unprotected indoles is the acidity of the N-H proton. In the presence of the base required for the reaction, the indole can be deprotonated to form an indolide anion. This anion can coordinate strongly to the palladium center, forming stable, off-cycle Pd(II)-indolide complexes that are reluctant to participate in further steps, effectively sequestering and deactivating the catalyst.[3]
Poor Ligand Choice: A simple, less electron-rich ligand like triphenylphosphine (PPh₃) may not be sufficient to maintain catalyst stability and promote the key steps of the catalytic cycle, especially when dealing with potentially inhibiting substrates.[1] Modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to overcome these issues by promoting reductive elimination and preventing the formation of stable off-cycle intermediates.[1][4]
Troubleshooting Steps:
Switch to a More Advanced Catalyst System:
Recommended Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate reductive elimination and stabilize the active Pd(0) species.[4]
Recommended Precatalysts: Use modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are air-stable and efficiently generate the active monoligated Pd(0) species in solution, ensuring a rapid and clean initiation of the catalytic cycle.
Increase Reaction Temperature: While 2-iodo-4-nitro-1H-indole is reactive, catalyst inhibition might create a significant energy barrier. Increasing the temperature (e.g., from 80 °C to 100-110 °C) can help overcome this barrier and push the equilibrium away from the off-cycle inhibitory complexes.[3]
Consider N-Protection (If Tolerable): If other methods fail, protecting the indole nitrogen with a group like Boc, SEM, or a simple methyl group will completely eliminate the N-H inhibition pathway. This is often the most robust solution, though it requires additional synthetic steps.
Q2: I'm observing a significant amount of a side product corresponding to 4-nitro-1H-indole (dehalogenation). How can I minimize this?
A2: The formation of 4-nitro-1H-indole is a result of a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This typically occurs after the oxidative addition step, where the Ar-Pd(II)-I intermediate is intercepted by a hydride source before it can undergo transmetalation.[5]
Causality & Explanation:
Hydride Source: The hydride can originate from several sources in the reaction mixture.
Solvent: Alcoholic solvents (e.g., ethanol, isopropanol) or even THF (which can degrade to form hydride sources) can be problematic.[5]
Base: Certain bases or impurities within them can generate hydrides. While less common with carbonates or phosphates, it's a possibility.
Boronic Acid Reagent: Impurities in the boronic acid or its decomposition can sometimes lead to hydride transfer.
Slow Transmetalation: If the transmetalation step is slow relative to the hydride transfer, dehalogenation becomes more competitive. The base is critical for activating the boronic acid to facilitate transmetalation.[6] An inappropriate base or insufficient base strength can slow this step down.
Troubleshooting Steps:
Solvent Selection: Switch to rigorously anhydrous, aprotic solvents that are poor hydride donors. Dioxane, toluene, or DMF are common and effective choices.[7] Ensure they are sparged with an inert gas (Argon or Nitrogen) before use to remove oxygen and water.
Base Optimization:
Use a base that is strong enough to promote transmetalation but is not known to generate hydrides. Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings as it is effective and generally clean.[4]
Ensure the base is finely powdered and anhydrous for optimal reactivity.
Ensure Reagent Quality: Use high-purity boronic acid. If decomposition is suspected, consider using the corresponding pinacol boronate ester (Bpin), which is significantly more stable towards protodeborylation and other decomposition pathways.[5]
Q3: My desired product is formed, but it's contaminated with a significant amount of biaryl homocoupling product from my boronic acid. What's wrong?
A3: The formation of a biaryl product derived from the boronic acid (R-B(OH)₂ → R-R) is a classic side reaction in Suzuki couplings. It is often caused by the oxidative homocoupling of the boronic acid, which can be promoted by oxygen or palladium(II) species in the absence of an efficient primary catalytic cycle.[7]
Causality & Explanation:
Presence of Oxygen: Dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II) and also directly promote the homocoupling of the boronic acid. This disrupts the primary catalytic cycle and consumes the nucleophilic partner.
Slow Oxidative Addition/Transmetalation: If the main catalytic cycle is slow, these side reactions have more time to occur. If the aryl iodide is not consumed quickly via oxidative addition, the palladium catalyst may preferentially react with the boronic acid.
Boronic Acid Instability: Boronic acids can be unstable, especially at high temperatures, and can disproportionate or decompose, leading to homocoupling.
Troubleshooting Steps:
Rigorous Degassing: This is the most critical step. Before adding the palladium catalyst, thoroughly degas the reaction mixture (solvent, substrates, and base) using a robust method like three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[7] Maintain a positive pressure of inert gas throughout the reaction.
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). This ensures that even if some decomposition occurs, enough remains to drive the desired reaction to completion.
Use a Boronate Ester: As mentioned previously, switching from a boronic acid to a more stable boronate ester (e.g., pinacol or neopentyl glycol ester) can dramatically reduce homocoupling by preventing decomposition.[5]
Check Catalyst Loading: While counterintuitive, sometimes a very low catalyst loading can lead to a higher proportion of side reactions if the turnover is slow. Ensure you are using an appropriate loading (typically 1-3 mol %).
Frequently Asked Questions (FAQs)
What is the best general-purpose catalyst system for the Suzuki coupling of 2-iodo-4-nitro-1H-indole?
For this specific substrate, a high-performance system is recommended. A combination of a palladium source like Pd₂(dba)₃ or a dedicated precatalyst like XPhos Pd G3, paired with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos, is an excellent starting point.[4] This combination is designed to handle the challenges of N-H inhibition and promote rapid, efficient coupling.
Which base and solvent combination is optimal?
A polar aprotic solvent system is generally preferred. A mixture of dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust choice.[3] The water aids in dissolving the base and facilitates the transmetalation step. For the base, potassium phosphate (K₃PO₄) is highly effective and often provides better results than carbonates (like K₂CO₃ or Cs₂CO₃) for challenging heterocyclic couplings.[3][4]
Should I protect the indole N-H before the reaction?
If optimization of the coupling with the unprotected indole fails to provide satisfactory yields, N-protection is the most reliable strategy. A Boc (tert-butyloxycarbonyl) group is a common choice as it is easily installed and removed under acidic conditions. An alternative is the SEM (2-(trimethylsilyl)ethoxymethyl) group, which is stable to a wider range of conditions and can be removed with fluoride sources. Protection eliminates the primary source of catalyst inhibition.[3]
How does the 4-nitro group influence the reaction?
The nitro group is strongly electron-withdrawing. This has two main effects:
Activation: It makes the C2-I bond more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. This is generally beneficial and accelerates the first step of the catalytic cycle.[1]
Potential for Side Reactions: While the C-I bond is much more reactive, extremely forcing conditions could potentially lead to reactions involving the nitro group itself, although this is uncommon in standard Suzuki couplings. Recent research has even explored using the nitro group as a leaving group, but this requires very specific catalytic systems.[8] For this substrate, its activating effect on the C-I bond is the dominant and most relevant feature.
Visualizing the Process
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three key steps: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve low-yield issues based on the observed outcome of your reaction.
Caption: A decision tree for troubleshooting low yields in the target reaction.
Experimental Protocols
Baseline Protocol (Prone to Low Yield)
This protocol uses a traditional catalyst system that may struggle with the specific substrate.
Reagent
Equivalents
Amount (for 1 mmol scale)
Notes
2-iodo-4-nitro-1H-indole
1.0
288 mg
Limiting Reagent
Arylboronic Acid
1.2
1.2 mmol
Pd(PPh₃)₄
0.03 (3 mol %)
35 mg
Catalyst
K₂CO₃
2.0
276 mg
Base
Toluene/H₂O
-
5 mL (4:1 v/v)
Solvent
Procedure:
To an oven-dried flask, add 2-iodo-4-nitro-1H-indole, the arylboronic acid, and K₂CO₃.
Evacuate and backfill the flask with Argon three times.
Add the toluene/H₂O solvent mixture.
Add the Pd(PPh₃)₄ catalyst.
Heat the reaction mixture to 85 °C with vigorous stirring for 12-24 hours.
Monitor by TLC or LC-MS.
Optimized Protocol
This protocol incorporates best practices for this challenging substrate, aiming for higher yield and purity.
Reagent
Equivalents
Amount (for 1 mmol scale)
Notes
2-iodo-4-nitro-1H-indole
1.0
288 mg
Limiting Reagent
Arylboronic Acid Pinacol Ester
1.5
1.5 mmol
More stable nucleophile
XPhos Pd G3
0.02 (2 mol %)
17 mg
Precatalyst
K₃PO₄ (finely powdered)
2.5
531 mg
Base
1,4-Dioxane/H₂O
-
5 mL (5:1 v/v)
Solvent
Procedure:
To an oven-dried Schlenk flask, add 2-iodo-4-nitro-1H-indole, the arylboronic acid pinacol ester, and finely powdered K₃PO₄.
Seal the flask, and thoroughly degas the solids by evacuating and backfilling with Argon (5 cycles).
Add the dioxane and water (previously sparged with Argon for 30 min).
Perform three freeze-pump-thaw cycles on the heterogeneous mixture to ensure complete removal of oxygen.
Under a positive pressure of Argon, add the XPhos Pd G3 precatalyst.
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
Monitor by TLC or LC-MS for completion.
References
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online Forum Post]. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Note: While the provided link is to a NIH mirror, the original publication is in JACS.] Available at: [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Myers, A. (n.d.). The Suzuki Reaction. Harvard University, Chem 115. Available at: [Link]
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Video]. YouTube. Available at: [Link]
Muto, K., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3127–3141. Available at: [Link]
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
Jana, S., et al. (2013). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 125(5), 1035-1041. Available at: [Link]
side reactions in the synthesis of 2-iodo-4-nitro-1H-indole
Technical Support Center: Indole Functionalization Division Ticket Subject: Troubleshooting Side Reactions in 2-Iodo-4-nitro-1H-indole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Che...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Indole Functionalization DivisionTicket Subject: Troubleshooting Side Reactions in 2-Iodo-4-nitro-1H-indole Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Group
Executive Summary & Triage
User Query: "I am attempting to synthesize 2-iodo-4-nitro-1H-indole. I am observing low yields, formation of tars/complex mixtures, and regioselectivity issues (C3 vs. C2). What are the critical side reactions?"
Diagnostic Overview:
The synthesis of 2-iodo-4-nitro-1H-indole is chemically antagonistic. You are attempting to introduce an iodine atom at the C2 position—which typically requires basic conditions (lithiation)—on a substrate containing a nitro group (highly sensitive to nucleophiles/reducing agents) and an indole core (prone to electrophilic attack at C3).
The failure modes generally fall into three categories: Nucleophilic Attack on the Nitro Group , Regioselectivity Errors (C3-Iodination) , and Protodeiodination .
Quick Diagnostic Table:
Symptom
Probable Cause
Mechanism
Immediate Action
Deep red/black tar; <10% yield
Incompatible Base Usage
Nucleophilic attack of alkyl-lithium (e.g., n-BuLi) on the Nitro group.
STOP. Switch to non-nucleophilic bases (LiTMP, LDA).
Product is 3-iodo isomer
Electrophilic Control
Direct iodination (NIS/I₂) without directing groups favors C3.
Use N-protecting group (e.g., -SO₂Ph) to direct C2-lithiation.
Recovery of starting material
Anion Quenching
Moisture in I₂ source or insufficient deprotonation time.
Dry I₂/THF; Ensure T < -70°C to stabilize the anion.
Loss of Iodine during workup
Protodeiodination
Acid-catalyzed cleavage of the C-I bond during deprotection.
Use mild basic deprotection (e.g., Cs₂CO₃/MeOH) instead of harsh acids.
Critical Side Reaction Analysis
A. The "Nitro-Lithium" Catastrophe (Redox & Alkylation)
This is the most common failure point. To install iodine at C2, researchers often protect the nitrogen (e.g., with a phenylsulfonyl group) and use n-butyllithium (n-BuLi) to deprotonate C2.
The Problem: The nitro group (-NO₂) is an electrophile. n-BuLi is a strong nucleophile. Before n-BuLi can deprotonate the C2-H, it attacks the nitro group, leading to reductive alkylation or radical decomposition.
The Side Product: Alkylated nitroso/hydroxylamine derivatives and polymerized indole sludge.
The Fix: You must use a bulky, non-nucleophilic base. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is the gold standard here. It is too sterically hindered to attack the nitro group but strong enough to remove the C2 proton.
B. Regioselectivity Drift (C3 vs. C2)
Indoles are naturally nucleophilic at C3.
The Problem: If you attempt direct electrophilic iodination (using I₂ or NIS) on 4-nitroindole, the reaction is sluggish (due to the electron-withdrawing nitro group) and, if it proceeds, favors C3.
The Fix: "Block and Direct."
Block: Protect N1 with a sulfonyl group (e.g., Tosyl or Phenylsulfonyl). This increases the acidity of the C2 proton.
Direct: Use the Lithiation-Quench strategy (deprotonate C2, then add I₂). This forces the iodine to C2.
C. Over-Iodination (2,3-Diiodo-4-nitroindole)
The Problem: Once the 2-iodo product forms, it is still susceptible to further lithiation or electrophilic attack if stoichiometry is uncontrolled.
The Fix: Strict stoichiometry (1.05 eq. base) and inverse addition (add the lithiated indole to the iodine solution) to maintain a high concentration of electrophile relative to the nucleophile.
Visualizing the Reaction Pathways
The following diagram illustrates the "Happy Path" (Target Synthesis) versus the critical "Failure Modes."
Caption: Figure 1. Mechanistic divergence in 2-iodo-4-nitroindole synthesis. Note the critical branch point at the choice of base.
Recommended Protocol (The "Safe" Route)
This protocol minimizes side reactions by avoiding n-BuLi and controlling regioselectivity via N-protection.
Prerequisites:
Substrate: 1-(Benzenesulfonyl)-4-nitro-1H-indole (Prepared from 4-nitroindole and PhSO₂Cl).
Base: LiTMP (Prepared in situ from TMP and n-BuLi at 0°C, then cooled). Do not use commercial n-BuLi directly on the indole.
Electrophile: Iodine (I₂), dissolved in anhydrous THF.
Step-by-Step Methodology:
Preparation of LiTMP (The Non-Nucleophilic Base):
In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF.
Cool to 0°C. Dropwise add n-BuLi (1.05 equiv). Stir for 30 mins.
Why: This converts the nucleophilic n-BuLi into the bulky, non-nucleophilic LiTMP.
C2-Lithiation (The Critical Step):
Cool the LiTMP solution to -78°C (Dry ice/Acetone).
Dissolve 1-(benzenesulfonyl)-4-nitro-1H-indole in THF and add it dropwise to the LiTMP.
Stir for 1 hour at -78°C.
Control Point: The solution usually turns deep purple/brown. If it turns black/tarry instantly, moisture may be present.
Iodine Quench:
Dissolve I₂ (1.2 equiv) in THF.
Add the I₂ solution to the lithiated indole (or transfer the indole to the iodine via cannula for better results).
Allow to warm to room temperature slowly.
Deprotection:
Isolate the protected intermediate.
Deprotect using Cs₂CO₃ / MeOH / THF or TBAF (if silyl protected). Avoid harsh hydroxide refluxes which might degrade the C-I bond or the nitro group.
FAQ: Troubleshooting Specific Observations
Q: Can I use LDA instead of LiTMP?A: Generally, yes. LDA is also non-nucleophilic. However, LiTMP is more basic and sterically hindered, offering slightly better protection against nitro-attack side reactions.
Q: I see a spot on TLC that moves slightly slower than the starting material, but it's not the product.A: This is likely the 3-iodo isomer or a di-iodo species. 2-iodoindoles typically run slightly faster or very close to the starting material depending on the eluent. Use NMR to confirm: A C2-substituted indole will lack the characteristic doublet/singlet at ~7.2-7.5 ppm associated with the C2-H.
Q: Why did my iodine disappear?A: If the reaction mixture turns colorless before workup, you have consumed all the iodine. If yield is low, the anion may have quenched with a proton source (water in the solvent) before reacting with iodine. Ensure THF is distilled over Sodium/Benzophenone.
References
Vertex Pharmaceuticals. (2024). Targeted Protein Modification Compounds (WO2024112611A1). Google Patents. Link
Relevance: Cites the specific synthesis of 2-iodo-4-nitro-1H-indole via sulfonyl-protected intermedi
Stavber, S., et al. (2008).[1] Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis. Link
Relevance: Reviews general electrophilic iodination issues (C3 selectivity) in heterocycles.
Gribble, G. W. (2000). Lithiation of Indoles. In Heterocyclic Scaffolds I. Springer.
BenchChem. (2025).[2] Protocol for Electrophilic Iodination of Nitro-Indazoles. Link
Relevance: Illustrates the difficulty of iodinating electron-deficient nitro-heterocycles.
Technical Support Center: 2-Iodo-4-nitro-1H-indole Purification
The following technical support guide addresses the purification and handling of 2-iodo-4-nitro-1H-indole (CAS: 1935958-72-7). This document is structured to assist researchers encountering stability issues, separation d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the purification and handling of 2-iodo-4-nitro-1H-indole (CAS: 1935958-72-7). This document is structured to assist researchers encountering stability issues, separation difficulties, and solubility challenges.
Ticket Status: Open
Subject: Troubleshooting Stability & Purification Protocols
Applicable For: Medicinal Chemistry, Process Development, Intermediate Isolation
Executive Summary & Molecule Profile
2-iodo-4-nitro-1H-indole is a critical electron-deficient scaffold often used in palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to access complex heterocycles. Its purification is complicated by two primary factors: the labile C2-Iodine bond (susceptible to photo-deiodination) and the acidity of the N-H proton (induced by the C4-nitro group), which can cause streaking on silica gel.
Property
Specification
CAS Number
1935958-72-7
Molecular Weight
288.04 g/mol
Appearance
Yellow to orange solid
pKa (Predicted)
~12-13 (More acidic than indole due to 4-NO₂ effect)
Solubility
High: DMSO, DMF; Moderate: EtOAc, THF; Low: Hexanes, Water
The following logic tree outlines the decision-making process for purification based on crude purity and impurity profile.
Figure 1: Decision matrix for purification based on impurity profile. Note the critical requirement for light protection.
Troubleshooting Guide (Q&A)
Issue 1: "My product turns dark/brown during column chromatography."
Root Cause:Photolytic Deiodination.
The C2-Iodine bond in electron-deficient indoles is weaker than in simple aryl iodides.[1] Exposure to ambient light, especially while adsorbed on active silica (which can catalyze decomposition), leads to the formation of iodine radicals (
) and subsequent polymerization or oxidation.
Resolution Protocol:
Shielding: Wrap the column and fraction collector tubes in aluminum foil. Turn off fume hood lights if possible.
Speed: Do not leave the compound on the column overnight. Perform a "Flash" chromatography in the truest sense—rapid elution.[1]
Solid Support: If the crude is dark, filter it through a short plug of Celite before loading to remove iodine/polymeric sludge.[1]
Issue 2: "I cannot separate the product from 4-nitroindole."
Root Cause:Structural Similarity (Co-elution).
4-Nitroindole is the "protodeiodinated" byproduct.[1] Because the iodine atom is hydrophobic but the nitro group dominates the polarity, the
between the 2-iodo and non-iodo species is often small (< 0.1).
Resolution Protocol:
Solvent System: Switch from EtOAc/Hexane to DCM/Hexane (1:1 to 4:1) or Toluene/EtOAc .[1] Chlorinated solvents often provide better selectivity for halo-indoles.[1]
Recrystallization (Preferred): If the impurity is >10%, chromatography is inefficient.[1]
Method: Dissolve in boiling solvent, cool slowly to RT, then to 4°C. The 2-iodo compound (heavier, more polarizable) often crystallizes out, while 4-nitroindole remains in the mother liquor.
Issue 3: "The bands are streaking/tailing on the TLC and Column."
Root Cause:NH Acidity.
The 4-nitro group is strongly electron-withdrawing, increasing the acidity of the N-H proton (pKa ~12). This acidic proton interacts strongly with the silanols (Si-OH) on the silica gel surface.[1]
Resolution Protocol:
Add Modifier: Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes, or add 0.5% Et₃N to your mobile phase.[1] This neutralizes the acidic sites on the silica.[1]
Alternative Stationary Phase: Use Neutral Alumina instead of silica gel if streaking persists.[1]
Validated Experimental Data
Comparison of Purification Methods
Data synthesized from standard workups of nitro-iodo-indoles.[1]
Method
Purity Achieved
Yield
Notes
Flash Column (Silica)
95-98%
70-85%
Requires light protection; potential for streaking. Best for removing non-polar precursors.[1]
Recrystallization (EtOH)
>99%
50-65%
Best for removing trace 4-nitroindole.[1] Lower yield but higher quality crystals for X-ray/Analysis.[1]
Trituration (Cold Hexane)
90-95%
90%
Removes only very non-polar impurities.[1] Good "first pass" before column.
Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of Nitroindoles
Welcome to the technical support center for the Sonogashira coupling of nitroindoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encounter...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Sonogashira coupling of nitroindoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this powerful but sometimes challenging cross-coupling reaction. The presence of the nitro group on the indole scaffold introduces specific electronic and coordinative challenges that require careful optimization of the catalytic system. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high yields and reproducible results.
FAQs: First-Line Troubleshooting
This section addresses the most common initial hurdles. Before diving into complex optimization, ensure these fundamental aspects of your experimental setup are correct.
Q1: My Sonogashira reaction with a nitroindole substrate is not working at all—I'm only recovering starting material. What are the most common initial checks?
A1: When a reaction fails completely, the issue typically lies with one of the foundational components.
Inert Atmosphere: The Sonogashira catalytic cycle involves air-sensitive Pd(0) species.[1] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (argon or nitrogen) can lead to rapid catalyst decomposition. Oxygen also promotes the undesirable homocoupling of the alkyne (Glaser coupling), especially in copper-catalyzed systems.[1]
Reagent Purity & Quality:
Solvents & Bases: Ensure you are using anhydrous solvents and that your amine base (e.g., triethylamine, diisopropylamine) is pure and has been stored properly. Some reactions fail due to oxidized or wet amines.[3]
Copper(I) Co-catalyst: If you are using a copper-catalyzed system, CuI is sensitive to oxidation. It should be a white to off-white powder; a significant green or brown tint indicates oxidation, which can inhibit the reaction. Use a fresh bottle or purify the old one.[1][3]
Q2: I see a black precipitate forming in my reaction flask. What is it and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of palladium catalyst decomposition and aggregation.[1] The active, soluble Pd(0) complex has agglomerated into an inactive, heterogeneous form.
Causality: This is often caused by an unstable catalytic species. The choice of ligand is critical for stabilizing the palladium center. For electron-deficient substrates like nitroindoles, the catalytic intermediates can be less stable. Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[1][3]
Solution:
Ligand Modification: Switch to more robust, sterically bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃). These ligands form more stable complexes with the palladium center, preventing aggregation and promoting the desired catalytic turnover.[4][5]
Solvent Choice: Screen alternative polar aprotic solvents like DMF, DMSO, or dioxane, which can sometimes better solvate the catalytic species and prevent precipitation.[6][7]
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. If you are heating the reaction, try running it at a lower temperature for a longer period.
Q3: I'm getting my desired product, but it's contaminated with a significant amount of alkyne homocoupling (Glaser) product. How do I minimize this side reaction?
A3: Alkyne homocoupling is the primary side reaction in Sonogashira chemistry and is almost always mediated by the copper co-catalyst in the presence of oxygen.[1][8]
Causality: The copper(I) acetylide intermediate, essential for the main catalytic cycle, can undergo oxidative dimerization to form a di-yne. This process is highly dependent on the presence of O₂.
Solution:
Implement a Copper-Free Protocol: The most effective solution is to eliminate the copper co-catalyst entirely. Numerous copper-free Sonogashira protocols have been developed.[1][5] These methods often require a specific combination of a palladium source, a highly active ligand (like those mentioned in A2), and a suitable base.
Ensure Rigorous Degassing: If a copper-free method is not feasible, meticulous removal of oxygen is critical. Use freeze-pump-thaw cycles for your solvent and ensure the reaction is maintained under a strictly inert atmosphere from start to finish.
Use Amine as Solvent: In some cases, using the amine base (e.g., triethylamine or diisopropylamine) as the solvent, or as a significant co-solvent, can help suppress the homocoupling side reaction.[5]
In-Depth Troubleshooting & Optimization Guide
This section tackles more nuanced issues specific to the coupling of nitroindoles, focusing on optimizing catalyst loading and reaction parameters.
Troubleshooting Workflow for Nitroindole Sonogashira Coupling
The following diagram outlines a logical workflow for troubleshooting common failures.
Caption: The Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Experimental Protocols & Data Tables
Table 1: Recommended Starting Conditions for Catalyst System Screening
For a challenging nitroindole-bromide substrate, a parallel screen is the most efficient optimization method. Use 0.1 mmol of the nitroindole for each reaction.
Entry
Pd Source (2 mol%)
Ligand (4 mol%)
Base (2 equiv.)
Solvent (0.5 M)
Temp.
1
Pd(OAc)₂
PPh₃ (Control)
Et₃N
Toluene
80 °C
2
Pd₂(dba)₃
XPhos
Cs₂CO₃
Dioxane
80 °C
3
PdCl₂(PPh₃)₂
P(t-Bu)₃
DIPEA
DMF
80 °C
4
PdCl₂(dppf)
(none)
K₂CO₃
DMSO
100 °C
5
Pd₂(dba)₃
SPhos
K₃PO₄
Toluene
100 °C
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of a Nitroindole
This protocol is a robust starting point for an aryl bromide substrate using a modern, highly active catalytic system.
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the nitroindole-bromide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd), and XPhos (0.04 equiv, 4 mol%).
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
Reagent Addition: Through the septum, add cesium carbonate (Cs₂CO₃, 2.0 equiv). Then, add the terminal alkyne (1.2 equiv) via syringe.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve the desired concentration (typically 0.2-0.5 M).
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of celite to remove inorganic salts and palladium residues.
[9]8. Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
[9]
Use fresh catalyst/reagents; Rigorously degas solvent and purge with inert gas.
Palladium Black
Unstable catalytic species; High temperature.
Use bulky, electron-rich ligand (e.g., XPhos); Lower reaction temperature.
Glaser Product
Oxygen contamination in a copper-catalyzed system.
Switch to a copper-free protocol; Ensure strict anaerobic conditions.
Sluggish Reaction
Low reactivity of aryl bromide; Catalyst inhibition.
Increase temperature; Switch to a more active ligand; Increase catalyst loading.
Stalled Reaction
Catalyst deactivation over time.
Use a more robust ligand; Add a second charge of catalyst mid-reaction. [10]
References
A novel application of [DTBNpP] Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine) (P2), an air-stable, commercially available palladium precatalyst that allows rapid access to a monoligated state, has been identified for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and alkynes. National Institutes of Health (NIH). [Link]
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]
Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. ResearchGate. [Link]
Optimisation of the catalyst loading for the Sonogashira reaction. ResearchGate. [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. ACS Publications. [Link]
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]
Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate. [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. [Link]
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]
Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Could some one provide reaction conditions? ResearchGate. [Link]
Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]
Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. PubMed. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
ID: TSC-IND-042 | Status: Active | Updated: 2025-06-15
Topic: Managing Steric & Electronic Conflicts in C2-Functionalization
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The "Deceptive" Scaffold
Functionalizing 2-iodo-4-nitro-1H-indole presents a unique paradox in heterocyclic chemistry. Electronically, the 4-nitro group (a strong EWG) activates the C2-iodine bond toward oxidative addition, theoretically making cross-coupling faster. However, users frequently report stalled conversion or rapid catalyst decomposition .
The Root Cause: The issue is rarely the 4-nitro group acting directly on C2. Instead, the 4-nitro group forces a "steric cascade":
It crowds the C3 position (peri-effect).
This often compels researchers to use bulky N-protecting groups (like Boc or Tosyl) to dampen the N1 acidity.
Critical Failure Point: These bulky N-protecting groups create a "steric roof" over the C2 position, blocking the approach of the Palladium catalyst or the transmetallating species.
This guide provides the protocols to dismantle this steric barrier.
Module 1: The Protecting Group "Steric Map"
User Question: I am using N-Boc-2-iodo-4-nitroindole, but my Suzuki coupling yields are <20%. Why?
Technical Diagnosis:
The tert-butoxycarbonyl (Boc) group is sterically massive. On an indole, the Boc carbonyl oxygen often orients toward C2 to minimize dipole repulsion, effectively shielding the C2-iodine bond. Combined with the rigid geometry induced by the 4-nitro group, the active catalyst cannot access the oxidative addition site.
Protocol A: Protecting Group Swap
If your synthesis allows, switch to a "Slender" protecting group before attempting C2 functionalization.
Protecting Group (PG)
Steric Profile at C2
Electronic Influence
Recommendation
Boc / Pivaloyl
High (Blocking)
Strong EWG
AVOID for C2 coupling.
Tosyl (Ts)
Moderate to High
Strong EWG
Use with Caution. Requires high temp.
SEM / MOM
Low (Flexible)
Weak EWG
Recommended. Oxygen tether allows flexibility.
Methyl (Me)
Minimal
Donor (slight)
Ideal (if N-deprotection isn't required later).
Free N-H
None
Donor
Risky. Acidic N-H can quench active Pd species.
Corrective Action:
Deprotection: Remove Boc (TFA/DCM).
Reprotection: Install SEM (SEM-Cl, NaH, DMF, 0°C). The SEM group is linear enough to swing away from the C2 reaction center.
Module 2: Catalyst & Ligand Selection (The "Bayonet" Strategy)
User Question: I cannot change my protecting group. How do I force the reaction to work with steric hindrance?
Technical Diagnosis:
When the substrate is crowded (due to N-protection or the incoming nucleophile), standard ligands like PPh3 (cone angle 145°) fail because they cannot stabilize the Pd(0) species long enough or facilitate the reductive elimination step in a crowded environment. You need "Designer Ligands" that are bulky yet electron-rich—specifically Buchwald Dialkylbiaryl Phosphines .
Protocol B: The "Hindered" Suzuki-Miyaura Coupling
Objective: Couple 2-iodo-4-nitroindole with a boronic acid (R-B(OH)2).
Reagents:
Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3.
Ligand:SPhos (for general hindrance) or XPhos (for extreme hindrance).
Base: K3PO4 (3.0 equiv) - Crucial: Anhydrous bases often work better in hindered systems to prevent protodeboronation.
Solvent: 1,4-Dioxane / Water (10:1) or Toluene (if strictly anhydrous).
Step-by-Step Workflow:
Pre-complexation: In a vial, mix Pd(OAc)2 and SPhos (1:2 ratio) in Dioxane. Stir at RT for 15 mins. Why? This generates the active monoligated Pd(0)-L species which is small enough to enter the hindered C2 pocket.
Addition: Add the indole substrate, boronic acid (1.5 equiv), and K3PO4.
Degassing: Sparge with Argon for 10 mins. Oxygen is the enemy of electron-rich ligands like SPhos.
Activation: Heat to 100°C . Note: 4-nitroindoles are thermally stable; do not fear heat. You need thermal energy to overcome the rotational barrier of the protecting group.
Module 3: Troubleshooting Decision Tree
User Question: My reaction turns black (Pd precipitation) immediately. What is happening?
Technical Diagnosis:
"Pd Black" indicates the catalyst is falling out of the catalytic cycle, usually because the oxidative addition step was too slow (catalyst decomposition) or the ligand dissociated. With 4-nitroindole, the C2-I bond is reactive, so the issue is likely ligand stripping by the nitro group or the solvent.
Visualization: The Optimization Logic
The following diagram illustrates the logical flow for troubleshooting stalled reactions on this specific scaffold.
Caption: Decision matrix for optimizing C2-functionalization of sterically compromised nitroindoles.
FAQ: Specific Mechanistic Concerns
Q1: Does the 4-nitro group deactivate the ring for Pd-catalysis?
Answer: No, it actually activates the oxidative addition step. The nitro group pulls electron density from the ring, making the C2-I bond more electron-deficient and thus more eager to react with Pd(0). However, this same effect makes the Pd(II) intermediate less electron-rich, which can slow down the transmetallation step.
Tip: Use an excess of the boronic acid (1.5–2.0 equiv) to drive transmetallation.
Q2: Can I use microwave irradiation?
Answer:Yes, and you should. The steric clash between the N-protecting group and the C2-center creates a high activation energy barrier for the catalyst to "slot in." Microwave irradiation (110°C, 30-60 mins) provides the rapid kinetic energy needed to overcome this barrier without prolonged heating that degrades the catalyst.
Q3: Is C-H activation (direct arylation) an option to avoid the iodide?
Answer: Generally, no . The 4-nitro group makes the C2-H bond very acidic, but it also makes the ring "electron-poor," which is unfavorable for the electrophilic palladation mechanism typical of C-H activation. You will likely get degradation or N-arylation instead. Stick to the 2-iodo precursor for reliable regiocontrol.
References & Authoritative Sources
BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. (Provides foundational reactivity data for 2-iodo-nitro systems).
Sanz, R., et al. (2010). Deprotection of N-Pivaloylindoles...[1]. MDPI. (Establishes the steric blocking effect of bulky acyl groups at the N1 position).
Organic Chemistry Portal. Suzuki Coupling - Ligand Effects. (Detailed analysis of SPhos/XPhos utility in hindered couplings).
Royal Society of Chemistry. Mechanism of the N-protecting group dependent annulations. (Discusses how EWG vs EDG protecting groups alter the steric and electronic landscape of the indole bay region).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: IND-4N-2I-SOL
Status: Open
Topic: Overcoming poor solubility and reactivity profiles of 2-iodo-4-nitro-1H-indole.
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.
Executive Summary: The "Brick" Effect
You are likely experiencing difficulty with 2-iodo-4-nitro-1H-indole because it acts as a "crystallographic brick." This specific substitution pattern creates a perfect storm for insolubility:
Electronic Push-Pull: The C4-nitro group is a strong electron-withdrawing group (EWG), while the indole NH is a hydrogen bond donor. This creates a strong dipole moment, leading to tight intermolecular
- stacking and high lattice energy.
The C2-Iodine Factor: While iodine is lipophilic, at the C2 position, it increases the polarizability of the molecule without adding sufficient steric bulk to disrupt the crystal lattice.
Acidity: The C4-nitro group increases the acidity of the N-H proton (
approx. 12-13), making it prone to hydrogen bonding with itself rather than interacting with non-polar solvents.
Immediate Action: Stop using standard organic solvents like Dichloromethane (DCM), Toluene, or Diethyl Ether. They will not work. You must move to Polar Aprotic systems or modify the structure.
Module 1: Diagnostic & Solvent Selection
Solubility Profile & Solvent Switching
The following table summarizes the predicted solubility behavior based on the electronic properties of nitro-haloindoles.
Solvent Class
Representative Solvents
Solubility Rating
Technical Note
Non-Polar
Hexanes, Toluene
Insoluble
Lattice energy exceeds solvation energy.
Chlorinated
DCM, Chloroform
Poor
Partial solubility only at high dilution; not suitable for concentrated reactions.
Polar Aprotic
DMF, DMSO, NMP
High
Recommended. Dipolar interactions disrupt the indole-indole stacking.
Ethers
THF, 1,4-Dioxane
Moderate
Usable only with heating or as co-solvents.
Protic
Methanol, Ethanol
Low
Poor solubility due to hydrophobic iodine; heating required.
Decision Logic: Selecting the Right Media
Use this flowchart to determine the best solvent system for your specific application (e.g., Coupling vs. Nucleophilic Substitution).
Figure 1: Decision matrix for solvent selection based on intended chemical transformation.
Module 2: Reaction Optimization (Suzuki Coupling)
One of the most common failures with 2-iodoindoles is in Palladium-catalyzed cross-coupling. The free N-H group can poison the Pd catalyst, and the poor solubility prevents the oxidative addition step.
Protocol: Modified Suzuki-Miyaura Coupling
This protocol uses a high-polarity solvent mixture to maintain solubility and a specific base to activate the boronic acid without deprotonating the indole to an inhibitory anion.
Reagents:
Substrate: 2-iodo-4-nitro-1H-indole (1.0 equiv)
Partner: Aryl Boronic Acid (1.5 equiv)
Catalyst:
(5 mol%) - Chosen for stability.
Base:
(2.0 equiv) - Milder than alkoxides.
Solvent: Dioxane : Water (4:1 ratio) or DMF : Water (9:1) .
Step-by-Step:
Degassing (Critical): Sparge the solvent mixture with Argon for 20 minutes before adding reagents. Oxygen promotes homocoupling and catalyst death.
Dissolution: Add the indole substrate to the Dioxane/DMF portion first. Sonicate if necessary to ensure a fine dispersion or complete solution.
Addition: Add the boronic acid, base, and catalyst.
Heating: Heat to 80–90°C .
Note: Do not exceed 100°C. The C-I bond at position 2 is labile; excessive heat can cause hydrodeiodination (replacement of Iodine with Hydrogen).
Monitoring: Monitor by TLC (use 50% EtOAc/Hexanes to move the polar spot).
Module 3: The "Nuclear Option" (N-Protection)
If solubility remains an issue, or if the reaction yields are low (<40%), you must protect the nitrogen. The N-H proton is the primary cause of the crystal lattice strength.
Why: It is bulky, lipophilic, and electron-withdrawing. It breaks the H-bond network and makes the molecule soluble in DCM, THF, and EtOAc.
Workflow: N-Boc Protection
Figure 2: Standard workflow for N-Boc protection to improve lipophilicity.
Protocol:
Dissolve 2-iodo-4-nitro-1H-indole in a minimum amount of DMF (or THF if solubility permits).
Add DMAP (4-dimethylaminopyridine, 10 mol%) as a catalyst.
Add
(Di-tert-butyl dicarbonate, 1.2 equivalents).
Stir at Room Temperature. Evolution of
gas indicates reaction progress.
Workup: Dilute with water. The product will precipitate (or can be extracted with EtOAc).
Result: The N-Boc derivative will be highly soluble in standard organic solvents (DCM, Toluene) and ready for coupling reactions.
Frequently Asked Questions (FAQs)
Q: Can I use THF as the sole solvent?A: Likely not for the unprotected indole. 4-nitro substitution makes the lattice too rigid. You will likely see a suspension. If you must use THF, add 10-20% DMF as a co-solvent.
Q: My reaction turned black and stopped. Why?A: This is "Palladium Black" precipitation. It happens when the catalyst destabilizes, often because the free N-H of the indole coordinates to the Pd center, displacing the ligands. Solution: Use the N-Boc protection method described in Module 3.
Q: Will the nitro group interfere with the Suzuki coupling?A: Generally, no. The nitro group is robust under standard Suzuki conditions. However, avoid reducing conditions (like Pd/Formate or Hydrogen gas), which would reduce the nitro group to an amine (
).
Q: Is the iodine at C2 stable?A: It is moderately stable but more reactive than a C3-iodine. Avoid strong nucleophiles (like methoxide) that might cause direct nucleophilic aromatic substitution (
) at the C2 position, displacing the iodine before the cross-coupling occurs.
References
Gribble, G. W., et al. (2005). "A convenient synthesis of 2-nitroindoles."[2] Tetrahedron Letters, 46(8), 1325-1327. (Describes the reactivity and handling of 2-substituted nitroindoles).
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. (Establishes protocols for difficult heterocyclic couplings).
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
Technical Support Center: Catalyst Poisoning Issues with Nitro-Substituted Aryl Halides
From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cro...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions with nitro-substituted aryl halides. These substrates are notoriously challenging due to their propensity to cause catalyst poisoning. This document provides in-depth troubleshooting advice, proven mitigation strategies, and detailed protocols to help you overcome these obstacles and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding catalyst deactivation when working with nitroarenes.
Q1: Why are nitro-substituted aryl halides such challenging substrates in palladium- and nickel-catalyzed cross-coupling reactions?
A1: The primary challenge stems from the dual nature of the nitro group. It is a very strong electron-withdrawing group, which can be beneficial for certain reaction steps like oxidative addition. However, the oxygen atoms of the nitro group possess lone pairs of electrons, allowing them to coordinate to the electron-deficient metal center of the catalyst (e.g., Palladium or Nickel). This coordination can block the active sites required for the catalytic cycle to proceed, leading to catalyst deactivation or "poisoning".[1][2] Furthermore, intermediates formed from the partial or full reduction of the nitro group under reaction conditions, such as nitroso, hydroxylamine, or aniline species, can be even more potent catalyst poisons.[3][4][5]
Q2: What is the primary mechanism of catalyst poisoning by nitro groups and their derivatives?
A2: There are two main pathways for catalyst deactivation:
Direct Coordination: The oxygen atoms of the nitro group can act as Lewis bases and bind directly to the metal center. This forms a stable, off-cycle complex that prevents the catalyst from participating in the desired reaction, such as a Suzuki or Heck coupling.
In-Situ Reduction and Poisoning: Under the often reducing conditions of a cross-coupling reaction, the nitro group can be partially reduced to a nitroso or hydroxylamine intermediate, or fully reduced to an amine. These nitrogen-containing functional groups are well-known catalyst poisons that can bind strongly to the metal center, sometimes irreversibly, leading to complete catalyst shutdown.[3][6] For nickel catalysts, in particular, ammonia and organic amines are known poisons that can cause deactivation through strong adsorption or the formation of stable metal complexes.[3]
Q3: How can I diagnose catalyst poisoning in my reaction?
A3: The most common symptom of catalyst poisoning is a stalled or incomplete reaction, often with starting materials remaining even after extended reaction times.[4] Other key indicators include:
Low or No Product Yield: The most obvious sign that the catalyst is not turning over effectively.[7]
Reaction Stalls Prematurely: The reaction may show initial conversion (e.g., 10-20%) which then plateaus. This suggests the catalyst was initially active but was quickly deactivated.
Formation of Side Products: The appearance of significant dehalogenated starting material can indicate that the catalytic cycle is being disrupted.[8] Homocoupling of the boronic acid partner in Suzuki reactions is another indicator that the primary catalytic cycle is inefficient.[9]
Q4: Are certain ligands more resistant to poisoning by nitro groups?
A4: Yes, ligand selection is arguably the most critical factor for success. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are significantly more effective.
Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, and BrettPhos (often called "Buchwald ligands") are highly effective.[1][10] Their steric bulk creates a protective pocket around the metal center, physically hindering the nitro group from coordinating.[11] Their strong electron-donating character increases the electron density on the palladium, which can accelerate the rate-limiting reductive elimination step, helping the desired catalytic cycle outcompete deactivation pathways.[9][11]
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with the metal center. This robust connection makes the catalyst less susceptible to displacement or deactivation by coordinating substrates like nitroarenes.[1][12]
Troubleshooting Guide: From Failed Reactions to Rational Solutions
This guide provides a systematic approach to troubleshooting common failures encountered when using nitro-aryl halides.
Q5: My Suzuki-Miyaura reaction with 4-bromonitrobenzene failed, and I recovered only starting materials. What is my first step?
A5: When a reaction fails completely, the first step is to verify the integrity of all reagents and the reaction setup.
Catalyst Activity: The palladium pre-catalyst is the most sensitive component. If it has been handled improperly or is old, it may be inactive.[7] A good first step is to run a positive control reaction with a known, well-behaved substrate (e.g., 4-bromotoluene) to confirm that your catalyst, base, and solvent are all active and pure.
Inert Atmosphere: Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) species to inactive Pd(II), halting the reaction.[9]
Reagent Quality: Verify the purity of your nitro-aryl halide, boronic acid, base, and solvent. Impurities, especially other sulfur or nitrogen compounds, can act as catalyst poisons.[13]
If the control reaction works, the issue is specific to your nitro-substituted substrate, strongly implicating catalyst poisoning. The next step is to change your ligand to a more robust system (see Q4 and Protocol 1).
Q6: I am attempting a Heck reaction with a nitro-substituted aryl bromide, but I'm seeing a lot of nitrobenzene (dehalogenated starting material) instead of my desired product. What is causing this?
A6: The formation of a dehalogenated byproduct suggests that the catalytic cycle is proceeding through oxidative addition but is being diverted before productive C-C bond formation. This can happen if a hydride source is present, leading to reductive dehalogenation. Strong bases like alkoxides, especially in protic solvents, can sometimes promote this side reaction.[8] In the context of nitroarenes, a stalled catalyst can also exacerbate this issue.
Troubleshooting Steps:
Optimize the Base and Solvent: Switch from strong alkoxide bases to weaker carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[8] Use anhydrous, aprotic solvents like dioxane, toluene, or DMF to minimize sources of protons.
Use a Bulky, Electron-Rich Ligand: As with Suzuki reactions, ligands like BrettPhos have been shown to be effective in denitrative Heck reactions.[14] These ligands promote the desired reductive elimination step over undesired pathways.[8]
Control Reaction Temperature: High temperatures can sometimes favor dehalogenation. Try running the reaction at the lowest effective temperature.[8]
Q7: My reaction with a nitro-aryl chloride shows about 15% conversion by LCMS after 1 hour and then stops completely. What does this signify?
A7: This reaction profile—initial activity followed by a complete halt—is a classic sign of catalyst poisoning. The catalyst is active at the start of the reaction but is progressively deactivated by the substrate or a reaction intermediate. Given the nitro-aryl chloride substrate, the likely culprits are the nitro group itself or a partially reduced species. Aryl chlorides are less reactive than bromides, requiring more forcing conditions and a more active catalyst, which can also make the system more sensitive to deactivation.
Mitigation Strategy:
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes provide enough active catalyst to push the reaction to completion despite the ongoing deactivation.[1]
Switch to a More Robust Catalyst System: This is the preferred solution. For challenging aryl chlorides, a highly active catalyst system is required. Consider using a fourth-generation Buchwald pre-catalyst like G4-XPhos-Pd or an appropriate NHC-Pd pre-catalyst, which are designed for high stability and activity.
Visualization of Deactivation and Troubleshooting
To better understand the processes, the following diagrams illustrate the proposed poisoning mechanism and a logical troubleshooting workflow.
Caption: Proposed mechanism of Pd(0) catalyst deactivation by nitroarenes.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Mitigation Strategies & Experimental Protocols
Here we provide actionable protocols to overcome catalyst poisoning.
Data Summary: Recommended Ligands for Nitro-Aryl Halide Couplings
Ligand Type
Example Ligands
Key Advantages
Target Substrates
Bulky Biarylphosphines
SPhos, XPhos, RuPhos
High activity and stability; sterically shields metal center.[11]
Aryl Bromides, Chlorides, Triflates
Bulky Ferrocenylphosphines
BrettPhos
Extremely effective for C-NO₂ bond activation and challenging couplings.[12][15]
Nitroarenes (direct C-NO₂ coupling)
N-Heterocyclic Carbenes
IPr, IMes
Strong σ-donors, form robust M-C bonds resistant to poisoning.[12]
Aryl Chlorides, challenging heterocycles
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Nitro-Aryl Bromide
This protocol employs a robust Buchwald-type ligand and pre-catalyst system designed to minimize poisoning effects.
To a dry oven-dried reaction vial equipped with a magnetic stir bar, add the nitro-aryl bromide, arylboronic acid, K₃PO₄, XPhos Pd G3 pre-catalyst, and XPhos ligand.
Seal the vial with a septum-containing cap.
Evacuate and backfill the vial with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
Using a syringe, add the anhydrous 1,4-dioxane to the vial.
Place the vial in a pre-heated oil bath or heating block at 100 °C.
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LCMS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Rationale: The use of a G3 pre-catalyst ensures efficient and rapid formation of the active Pd(0)L species.[16] The additional free XPhos ligand helps maintain a monoligated palladium center, which is often the most active species, and protects it from deactivation.[11] K₃PO₄ is a competent base that is less prone to causing dehalogenation side reactions compared to alkoxides.[8]
References
Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHitMsBN69fp_EkgkR6wJ_-gTrzDOc-DwaNuFvwE7psPJfvnBrx4xiLA6_onOis4hFKOFSG8QlZyJW7yG-1Cq0Al_Nhw7LuaroWxSzp5b9TbasOQWhal0PTkqHGXDBLark-UPHHAtxQz_biv_vX9mkEv3U_aVRyx4HnbI1QoMVjc-JZB61u9eL2AO-JUzdg-E7_IiL7voqoxauKkFXngqmfZ7PgurwFhNJsCVqFXueQkIlIXEmrkDeBTTZ5NFc8Bda4wjM5c57B7jHSUIVHcFE4JcD0oKbnPnI=]
Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation - ElectronicsAndBooks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvWwW9f6hTTd4epYZLNomOewhOs1Lv7VisX7gNVgYPAMPROZ2L6Do6XOPLANbRG2mZjxFVTbV1K-aImGfAus0_y0HUJemgiAGTnC_QOVscFebdHG8ts9UwLpxDPCILVA6O4UrTr4q4eoz5ZMetHWtcyBpPCig_kOz-LhWkqDU_wOsrf-1cyDebDfAPl1yi-A-5V5LxwDKzE4jkojBVaiJNIxhy6NUvNzI_BRCoPa7LgQ==]
Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgBJvdJkMstJXhC4VXtJD4BAamAX76SFkdnuh2UA2k1qongBKRzzZhuyDMtMs6kdQJBBvuzB_MX1u1-VY7lmqGnQpon1P0HwkKJnffrVftg5rLf3BgJvl0TQLDqbmDn3whylDWHDLfwgEjZjIelFuZ_s02R6FuBLRW_7SxyHQ84asfxSs_fCmkL68=]
Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIPTvXfQ4AnTYlpx3sXMmMMhctpnyCDXwJfJeLYzD2V0-iSZnvovRZTJ2nQh9gQxbEMC4f1ks-uqSCew3rTRhQDoi4cMAoQDErr1pjUfRf1cn0eq2R7rypGU3IjCxzjocpbf3s7sMcTxbGS4B98hKNMygCmAbyGK0bP_apxHSMuQ8yMiyEwRRPYU9ld4hdFtdJ5y6uTt2CMXI7UnXFL6i0]
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja047283t]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitrophenyl Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFouSQqjgyS7RWQi3ioTA3F1OCohC1OqibNLYvoGYTU0VKiRPV3KPlW_-QuOqBClFNnuUCpg67sCcouE2P5mmUANbBPCWo3CHQ10Gu68FAvtXVNpXFxB2kpnSdypjDUKGqcV4h-sEc9VGfcAL99pP75g7CtZUaf1GeAszFbUjBeAhwrUzonTViin20DOVErEIEzrUyW98xheYgFJTTIOgnA3rAeqy4lDnl8TdPFCjbuuB-JjMxUgw==]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3-Nitro-4-Octanol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL4J9KqRrvlqeYMpYVRESacc9cvxENv8xbucxwVkWaDzdMQkwrnv8qIw6xqacbQY0fT-zukVn_lIgW1or1QGWoiPgBOcnpSEKYED66p5qnjNRpmh3-cC7nlaqjGUsYmRbNlhdFzI96kobkX5Jv174C0gRH2CiCP2TrzL3pfN0-SmWEbOk9FFAkl4oGX9Eaya0oOBuuQzX4rAuceDrNQwfxTiVP_ymbQnRgDAOYdtv-mYcG]
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37494195/]
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh6VRijcoxJPCO1lcHmMN9Rjm3a4PdyvISyVmBUNQJ_Ry5wRKwR-pGvIajpMg9BkSfzCVKgJ298ogaCfqleA7HSNE2tkYCyvU-JzvjHNEGVTjqHo0bSvmFzm6RhIgNA14__8EUg4gj9br8VICmdYenPfrClhoA5vinHnjnWBtOVnX9ucnyvDg3ls62b3st60won5w8IYz14RK-spbN-uU2xPtX-xy8eQnqY5WSNnleSodH6DZ_64OL]
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10371457/]
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [URL: https://www.researchgate.
One-pot Suzuki–Miyaura cross-coupling and nitro group reduction catalyzed by Pd/CuO. [URL: https://www.researchgate.net/figure/One-pot-Suzuki-Miyaura-cross-coupling-and-nitro-group-reduction_fig2_348467406]
Phosphine ligands and catalysis - Research - Gessner Group. [URL: https://www.gessner-group.
Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives | Request PDF. [URL: https://www.researchgate.
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00977a]
Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions | Request PDF. [URL: https://www.researchgate.net/publication/257321683_Modification_of_ligand_properties_of_phosphine_ligands_for_C-C_and_C-N_bond-forming_reactions]
Ligand design for cross-couplings: phosphines - YouTube. [URL: https://www.youtube.
Cross-Coupling Reactions of Nitroarenes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34282613/]
Technical Support Center: Optimizing Reaction Temperature for Heck Coupling of Electron-Deficient Indoles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we understand that navigating the complexities of reactions like the Heck coupling, especially w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we understand that navigating the complexities of reactions like the Heck coupling, especially with challenging substrates such as electron-deficient indoles, requires a blend of theoretical knowledge and practical troubleshooting skills. This guide is structured to provide you with direct, actionable insights to help you optimize one of the most critical parameters: reaction temperature .
Frequently Asked Questions (FAQs)
Q1: What is a standard starting temperature for the Heck coupling of an electron-deficient indole?
There is no single "universal" temperature. The optimal temperature is highly dependent on the specific components of your reaction: the nature of the halide (I, Br, Cl, OTf), the palladium catalyst and ligand system, and the solvent.[1][2] A common starting point for many Heck reactions is in the range of 80–120 °C.[2] For less reactive aryl chlorides or challenging substrates, temperatures may need to be elevated to 130-160 °C.[1] High-boiling point, polar aprotic solvents like DMF (boiling point: 153 °C) or DMA are often chosen to accommodate these higher temperature requirements.[3][4]
Q2: How does elevating the temperature impact the reaction rate and overall yield?
Kinetically, increasing the temperature provides the necessary energy to overcome the activation barriers of the catalytic cycle, particularly the rate-determining oxidative addition step.[5] This typically leads to a faster reaction. However, the relationship between temperature and yield is not always linear. While a moderate temperature increase can improve yield by ensuring the reaction reaches completion, excessively high temperatures can trigger catalyst decomposition (e.g., formation of palladium black), substrate or product degradation, and the formation of unwanted side products, ultimately lowering the isolated yield.[1][6]
Q3: Why are electron-deficient indoles particularly sensitive to reaction temperature?
The electronic nature of the indole substrate plays a crucial role. Electron-withdrawing groups on the indole ring can influence the electron density at the C-H bond targeted for functionalization (in oxidative Heck) or the reactivity of a pre-installed halide. This can affect the ease of the C-H activation or oxidative addition steps. Furthermore, the stability of the indole ring itself can be compromised at very high temperatures, leading to decomposition pathways that compete with the desired coupling reaction. Careful temperature control is therefore essential to find the "sweet spot" that promotes the desired reaction without initiating degradation.
Q4: My reaction is sluggish. Is it better to increase the temperature or run the reaction for a longer time?
This is a classic optimization dilemma.
Increasing Temperature: This is often the first approach for a sluggish reaction, as it directly addresses the kinetic barrier. However, it carries the risk of side reactions as mentioned above.
Extending Reaction Time: If the catalyst is stable at a given temperature, extending the reaction time can allow a slow reaction to proceed to completion. The primary risk here is catalyst deactivation over prolonged periods, especially if the ligand is not robust enough.
A systematic approach is best: first, try a modest temperature increase (e.g., 10-20 °C). If this leads to side products, return to the lower temperature and run the reaction for an extended period (e.g., 24-48 hours), monitoring by TLC or GC/MS to see if the reaction is progressing, stalled, or decomposing.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments, with a focus on temperature as the root cause and solution.
Problem 1: No reaction or very low conversion of starting material.
Primary Cause: The reaction temperature is likely too low to overcome the activation energy for the oxidative addition of the palladium(0) catalyst into the aryl/vinyl halide bond. This is a common issue, particularly with less reactive aryl bromides and chlorides.[1]
Troubleshooting Steps:
Verify Other Parameters: Before adjusting the temperature, ensure your catalyst, ligand, base, and solvent are appropriate for the transformation and are of sufficient purity. Ensure your system is properly degassed.
Incremental Temperature Increase: Raise the reaction temperature in 10–20 °C increments. Use a high-boiling point solvent like DMF, DMA, or NMP to provide a wide operational range.[3][4]
Switch to a More Active Catalyst System: If high temperatures are still ineffective, the issue may be the catalyst itself. Consider switching to a more active system. For example, using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can facilitate the oxidative addition step, sometimes allowing for lower reaction temperatures.[1]
Consider Microwave Heating: Microwave irradiation can rapidly and efficiently heat the reaction, sometimes leading to dramatically improved yields and shorter reaction times where conventional heating fails.[7]
Problem 2: Significant formation of side products or decomposition.
Primary Cause: The reaction temperature is too high, promoting undesired reaction pathways or causing thermal degradation of your substrate, product, or catalyst. A common side product is the "reductive Heck" product, where the intermediate formed after migratory insertion is reduced instead of undergoing β-hydride elimination.[1]
Troubleshooting Steps:
Reduce the Temperature: This is the most direct solution. Decrease the temperature by 10–20 °C to see if the formation of side products is suppressed. This may require a longer reaction time to achieve full conversion.
Analyze the Side Products: If possible, identify the structure of the major side products. This can provide mechanistic clues. For example, the formation of homocoupled products might suggest a temperature-induced catalyst decomposition pathway.
Evaluate Ligand Stability: High temperatures can cause ligand degradation, especially for simple phosphines, leading to the formation of inactive palladium black.[1] If you observe this, switch to a more thermally robust ligand, such as a biarylphosphine (e.g., SPhos) or an NHC.
Data Summary: Temperature Effects on Heck Coupling
Parameter
Low Temperature (~60-80 °C)
Optimal Temperature (Varies)
High Temperature (>140 °C)
Reaction Rate
Slow, may require long reaction times.
Efficient rate to completion.
Very fast, but may be uncontrollable.
Product Yield
Potentially low due to incomplete conversion.
Maximized.
Often decreased.
Side Products
Minimal formation of thermal side products.
Minimal.
Increased risk of reductive Heck, decomposition, and homocoupling.[1]
Catalyst Stability
Generally stable.
Dependent on ligand choice.
High risk of decomposition (Pd black formation), especially with less stable ligands.[1]
Experimental Protocol: Temperature Screening for Heck Coupling
This protocol outlines a parallel approach to efficiently determine the optimal temperature for your reaction.
Materials:
Electron-deficient halo-indole (1.0 equiv)
Alkene coupling partner (1.2–1.5 equiv)
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
Ligand (e.g., PPh₃, SPhos, 4-10 mol%)
Base (e.g., K₂CO₃, Et₃N, 2-3 equiv)
Anhydrous, degassed solvent (e.g., DMF)
Reaction vials suitable for parallel synthesis and heating block
Procedure:
Stock Solution Preparation: To ensure consistency, prepare stock solutions of the halo-indole, alkene, and base in the chosen solvent.
Catalyst Loading: In separate, inert-atmosphere-purged reaction vials, add the solid palladium precursor and ligand.
Reagent Addition: Dispense the stock solutions into each vial. The total reaction volume should be consistent across all vials.
Parallel Heating: Place the vials in a parallel synthesis heating block set to different temperatures (e.g., Vial 1: 80 °C, Vial 2: 100 °C, Vial 3: 120 °C, Vial 4: 140 °C).
Reaction Monitoring: After a set time (e.g., 4, 8, or 16 hours), take a small aliquot from each reaction. Quench the aliquot and analyze by TLC, LC-MS, or GC-MS to determine the conversion and relative ratio of product to side products.
Analysis: Compare the results from each temperature to identify the optimal condition that provides the best balance of high conversion and minimal side product formation.
Visualizing the Process
Understanding the catalytic cycle and having a logical workflow are key to successful troubleshooting.
Caption: The Heck catalytic cycle. Temperature critically affects the rate-limiting oxidative addition and subsequent elimination steps.
Caption: A logical workflow for troubleshooting temperature-related issues in Heck coupling reactions.
References
Title: Density Functional Study of Indole Formation by an Intramolecular Heck Reaction | Organometallics - ACS Publications
Source: ACS Publications
URL: [Link]
Title: Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing)
Source: Royal Society of Chemistry
URL: [Link]
Title: Ligand-Controlled Regiodivergent Direct Arylation of Indoles via Oxidative Boron Heck Reaction | Request PDF
Source: ResearchGate
URL: [Link]
Title: Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives - PMC
Source: PubMed Central (PMC)
URL: [Link]
Title: Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online
Source: White Rose Research Online
URL: [Link]
Title: Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes - AIP Publishing
Source: AIP Publishing
URL: [Link]
Title: Heck Reaction—State of the Art - MDPI
Source: MDPI
URL: [Link]
Title: (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate
Source: ResearchGate
URL: [Link]
Title: The Intramolecular Heck Reaction - Macmillan Group
Source: Macmillan Group Meeting, Princeton University
URL: [Link]
Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC
Source: PubMed Central (PMC)
URL: [Link]
Title: Heck reaction - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC
Source: PubMed Central (PMC)
URL: [Link]
Title: Enantioconvergent Indole Alkylation Using Diols via Oxocarbenium Intermediate by Borrowing Hydrogen To Access γ-/δ-Chiral Ketones | Journal of the American Chemical Society
Source: ACS Publications
URL: [Link]
Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature - PMC
Source: PubMed Central (PMC)
URL: [Link]
Title: Stille reaction - Wikipedia
Source: Wikipedia
URL: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Suzuki Coupling of 2-Iodo-4-Nitro-1H-Indole
Subject: Minimizing Homocoupling & Optimizing Yields for Electron-Deficient 2-Iodoindoles
Ticket Priority: High (Substrate Stability/Yield Critical)
Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Triple Threat" Substrate
Coupling 2-iodo-4-nitro-1H-indole presents a unique convergence of three mechanistic challenges that directly increase the probability of homocoupling side-reactions:
Electronic Activation (The Nitro Group): The C4-nitro group is strongly electron-withdrawing, making the C2-iodide bond highly reactive toward oxidative addition. While usually beneficial, this can lead to the accumulation of reactive Pd(II)-aryl species if the subsequent transmetallation step is slow, increasing the risk of side reactions.
Steric Hindrance (The 2-Position): The C2 position on the indole ring is sterically more demanding than the C3 position. This slows down transmetallation, the rate-determining step where the boronic acid enters the cycle.
Catalyst Poisoning (The Free NH): The acidic N-H proton (
) can be deprotonated by the base required for the Suzuki reaction. The resulting indolyl anion can coordinate to Palladium, forming an inactive "ate" complex that stalls the cycle, allowing homocoupling pathways to take over.
This guide provides a self-validating troubleshooting workflow to eliminate both Boronic Acid Homocoupling (oxidative) and Indole Homocoupling (reductive/Ullmann-type).
Part 1: Diagnostic – Identify Your Enemy
Before optimizing, you must confirm which homocoupling product is destroying your yield.
Symptom
Suspected Issue
Mechanism
Low yield of product; Excess Indole remaining.
Boronic Acid Homocoupling
Oxidative coupling of the boronic acid () consumes your nucleophile, leaving the indole unreacted. Driven by Oxygen .[1]
Low yield of product; Indole consumed; New "double mass" spot.
Indole Homocoupling
Reductive dimerization of the indole () to form a 2,2'-biindole. Driven by Catalyst Stalling & Slow Transmetallation .
Product mass minus Iodine plus Hydrogen.
Dehalogenation
Not homocoupling. This is hydrodehalogenation. Driven by Overheating or Protodeboronation .
Part 2: Troubleshooting & Optimization Modules
Module A: The "Indole Dimer" (Minimizing Substrate Loss)
Issue: Formation of 2,2'-biindole (Indole-Indole coupling).
This occurs when the catalytic cycle stalls after oxidative addition. Two Pd(II)-Indole species disproportionate or react, releasing the dimer.
1. Mandatory Protection of N-H
You must protect the indole nitrogen. The free N-H is the primary cause of catalyst stalling.
Recommendation: Use Boc (tert-butyloxycarbonyl) or SEM ([2-(Trimethylsilyl)ethoxy]methyl) protection.[2]
Why: The electron-withdrawing nature of Boc/SEM further activates the C2-I bond but, more importantly, prevents the formation of the Pd-poisoning indolyl anion.
Protocol: React indole with
and DMAP/TEA in DCM before attempting the coupling.
2. Catalyst Selection: The "Bite Angle" Factor
Avoid
if you see indole dimerization. The monodentate ligands dissociate easily, allowing the formation of bridged Pd-dimers that facilitate homocoupling.
Recommendation: Use
or .
Why: Bidentate ligands like dppf have a large bite angle that enforces a geometry favoring reductive elimination of the cross product over the homo product.
3. Solvent System
Switch to a solvent that solubilizes the boronate species effectively to speed up transmetallation.
Recommendation:Dioxane/Water (4:1) or THF/Water (4:1) .
Why: The water component is critical for dissolving the inorganic base and activating the boronic acid (forming the reactive boronate species
).
Module B: The "Boron Dimer" (Preserving Stoichiometry)
Issue: Formation of
(Boronic Acid Homocoupling).
This is strictly an oxidative process driven by dissolved oxygen.
1. Degassing is Non-Negotiable
Simply sonicating is insufficient.
Protocol: Sparge the solvent mixture (Solvent + Base + Water) with Argon or Nitrogen for at least 15-20 minutes before adding the catalyst.
Why: Oxygen acts as an oxidant, recycling Pd(0) to Pd(II) outside the cycle, which then oxidatively couples two boronic acid molecules (Glaser-type coupling).
2. "Slow Release" Strategy
If the boronic acid is unstable or prone to dimerization, do not add it all at once.
Protocol: Add the boronic acid dropwise as a solution over 1 hour.
Why: Keeps the concentration of free boronic acid low relative to the Pd-Indole intermediate, statistically favoring the Cross-Coupling event.
Part 3: Visualizing the Pathway
The following diagram illustrates the "Fork in the Road" where the reaction deviates from the productive cycle into homocoupling side-channels.
Caption: Mechanistic bifurcation showing how stalled transmetallation leads to Indole Dimerization, while oxygen presence leads to Boron Dimerization.
Part 4: Validated Experimental Protocol
Objective: Coupling of N-Boc-2-iodo-4-nitroindole with Phenylboronic Acid (Example).
Preparation: In a reaction vial, combine the N-Boc-indole , Boronic Acid , and Base .
Solvent Addition: Add the Dioxane and Water.
Degassing (CRITICAL): Seal the vial with a septum. Insert a long needle connected to an Argon line directly into the liquid (sparging). Insert a short vent needle. Bubble Argon vigorously for 15 minutes .
Catalyst Addition: Quickly remove the septum (under positive Argon flow if possible), add the Pd catalyst , and reseal immediately. Purge headspace for 1 minute.
Reaction: Heat to 80°C for 4–12 hours.
Note: The 4-nitro group makes the substrate reactive; extreme temperatures (>100°C) may cause decomposition.
Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with brine.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I run this reaction without protecting the Indole Nitrogen?
Technical Answer: It is highly discouraged. The free N-H (
) reacts with the carbonate base to form an indolyl anion. This anion is a good ligand for Pd(II) and can displace the halide or phosphine, forming a stable, unreactive complex ("catalyst sink"). This stalling promotes homocoupling. Use a Boc group; it is easily removed later with TFA.
Q2: I see a spot that moves slightly faster than my product. Is it the homocouple?
Technical Answer: If it is non-polar and UV-active, it is likely the Boronic Acid Dimer (Biphenyl, if using phenylboronic acid). If the spot is very close to the starting material but stains differently, it might be the De-iodinated Indole (4-nitroindole). The Indole Dimer is usually much more polar and runs significantly lower on the TLC plate due to doubled molecular weight and pi-stacking.
Q3: Why Pd(dppf)Cl2 over Pd(PPh3)4?
Technical Answer:
is an air-sensitive Pd(0) source that generates free in solution. The 4-nitro group on your indole makes the oxidative addition complex electrophilic. is a Pd(II) precatalyst that is more robust. The bidentate dppf ligand enforces a large bite angle (), which accelerates the reductive elimination step, effectively "pushing" the reaction toward the cross-coupled product before side reactions can occur.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses Pd-dimer mechanisms relevant to homocoupling). Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for XPhos/SPhos usage in hindered substrates). Link
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer. (Reference for Indole N-H protection strategies in coupling). Link
Technical Support Center: Stabilizing 2-Iodo-4-Nitro-1H-Indole During Functionalization
Welcome to our dedicated technical support guide for researchers working with 2-iodo-4-nitro-1H-indole. This resource is designed to provide in-depth, field-proven insights into overcoming the unique stability and reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers working with 2-iodo-4-nitro-1H-indole. This resource is designed to provide in-depth, field-proven insights into overcoming the unique stability and reactivity challenges posed by this electron-deficient heterocyclic building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your functionalization reactions effectively.
Introduction: The Challenge of a Doubly Activated System
2-Iodo-4-nitro-1H-indole is a valuable precursor in medicinal chemistry and materials science. However, its successful functionalization is often hampered by the interplay of two powerful electronic features:
The Electron-Withdrawing Nitro Group (-NO₂): Located on the benzene ring, the nitro group significantly decreases the electron density of the entire indole system. This deactivation slows down key steps in many catalytic cycles, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[1][2]
The Acidic N-H Proton: The indole nitrogen proton is acidic and can interfere with many organometallic catalysts and basic reagents, leading to catalyst inhibition or unwanted side reactions.[3] This often necessitates the use of a protecting group.
The Labile C-I Bond: While the C-I bond is the desired reaction site for cross-coupling, it is also susceptible to premature cleavage, leading to a common and frustrating side product: 4-nitroindole (de-iodination).
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common pitfalls encountered during the functionalization of this challenging substrate.
Section 1: General Stability and Handling
Question 1: My 2-iodo-4-nitro-1H-indole appears to be degrading upon storage. What are the best practices for handling and storage?
Answer:
2-Iodo-4-nitro-1H-indole is a solid with a melting point of 105-109 °C and is generally stable at room temperature when stored correctly.[4] However, its stability can be compromised by exposure to light, strong bases, and certain nucleophiles.
Storage: Store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent slow oxidative degradation.
Handling: Avoid prolonged exposure to ambient light and moisture. When weighing and transferring the material, do so promptly. Be mindful that nitroaromatic compounds can be sensitive to heat and shock, though standard laboratory handling of this compound has not shown it to be exceptionally hazardous.[5][6]
Section 2: N-H Protection Strategies
Question 2: I am seeing very low yields in my Suzuki coupling, and I suspect the indole N-H is interfering with my palladium catalyst. What protecting group do you recommend?
Answer:
You are correct to be suspicious of the unprotected N-H. The acidic proton can react with the basic conditions required for many coupling reactions and can coordinate to the palladium center, inhibiting catalysis.[3] The choice of protecting group is critical; it must be stable to the reaction conditions and readily removable without damaging the sensitive nitro-indole core.
Recommended N-Protecting Groups for 2-Iodo-4-Nitro-1H-Indole:
Protecting Group
Introduction Conditions
Stability
Deprotection Conditions
Key Advantages & Considerations
Tosyl (Ts)
TsCl, NaH, DMF
Stable to Pd-coupling, mild acids.
Strong base (e.g., NaOH, reflux) or reducing agents (e.g., Mg/MeOH).
Very robust. Deprotection can be harsh for some functional groups.
Benzenesulfonyl (Bs)
BsCl, Pyridine or NaH, DMF
Similar to Tosyl.
Often cleaved under milder conditions than Tosyl.
A good alternative to Tosyl if milder deprotection is needed.
2-(Trimethylsilyl)ethoxymethyl (SEM)
SEMCl, NaH, DMF
Stable to a wide range of conditions, including many organometallics.
Fluoride source (e.g., TBAF) or strong acid.
Offers orthogonal deprotection strategy. Can be bulky.
Experimental Protocol: N-Tosylation of 2-Iodo-4-Nitro-1H-Indole
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 2-iodo-4-nitro-1H-indole (1.0 equiv.) in anhydrous DMF.
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir for 30 minutes at 0 °C. You should observe the cessation of hydrogen gas evolution.
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in one portion. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield N-tosyl-2-iodo-4-nitro-1H-indole.
This section addresses the most common functionalization methods for the C-2 position.
Suzuki-Miyaura Coupling
Question 3: My Suzuki-Miyaura coupling reaction is giving me a significant amount of de-iodinated byproduct (4-nitroindole). How can I prevent this?
Answer:
De-iodination is a common side reaction, often resulting from protonolysis of the aryl-palladium intermediate before transmetalation can occur. The highly electron-deficient nature of your substrate makes the C-I bond more susceptible to this pathway. Here’s how to troubleshoot:
Troubleshooting De-iodination in Suzuki Coupling:
Caption: Troubleshooting flowchart for de-iodination.
Key Causality: The rate-limiting step for electron-deficient substrates is often oxidative addition.[7][8] However, once the Ar-Pd(II)-I intermediate is formed, if transmetalation with the boronate is slow, the intermediate has a longer lifetime to undergo side reactions like protonolysis.
Recommended Starting Conditions for Suzuki Coupling:
Parameter
Recommendation
Rationale
Substrate
N-Protected 2-iodo-4-nitro-1H-indole
Prevents catalyst inhibition.
Catalyst
Pd(PPh₃)₄ or Pd₂(dba)₃
Standard, effective palladium sources.
Ligand
SPhos, XPhos, or RuPhos
Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[9]
Base
K₃PO₄ or Cs₂CO₃
Milder bases that are effective in anhydrous conditions, minimizing proton sources.[10]
Solvent
1,4-Dioxane or Toluene (anhydrous)
Aprotic solvents reduce the risk of protonolysis.
Temperature
80-100 °C
Sufficient thermal energy is needed to promote oxidative addition to the deactivated ring.
Sonogashira Coupling
Question 4: I am attempting a Sonogashira coupling, but I'm only observing the Glaser homocoupling of my alkyne. What is going wrong?
Answer:
Glaser homocoupling is a copper-catalyzed dimerization of terminal alkynes and is a primary competitor to the desired Sonogashira cross-coupling. This issue often arises when the palladium catalytic cycle is slow, allowing the copper co-catalyst to preferentially react with the alkyne.
Minimizing Glaser Homocoupling:
Caption: Strategies to minimize Glaser homocoupling.
Key Causality: The Sonogashira reaction involves two interconnected catalytic cycles.[11] If the palladium cycle (oxidative addition of your iodo-indole) is sluggish due to the electron-withdrawing nitro group, the copper cycle can dominate, leading to the unwanted byproduct. Aryl iodides are generally the most reactive halides for Sonogashira coupling, which is advantageous here.[12]
Recommended Starting Conditions for Sonogashira Coupling:
Parameter
Recommendation
Rationale
Substrate
N-Protected 2-iodo-4-nitro-1H-indole
Prevents side reactions with the acidic N-H.
Catalyst
Pd(PPh₃)₂Cl₂ (2-5 mol%)
A standard and reliable palladium source.
Co-catalyst
CuI (1-5 mol%)
Essential for the traditional mechanism, but keep loading low.
Base
Et₃N or DIPEA in an aprotic solvent (e.g., THF, Dioxane)
Higher temperatures can accelerate homocoupling. Start mild.
Buchwald-Hartwig Amination
Question 5: My Buchwald-Hartwig amination is not working. I'm using Pd(OAc)₂ and BINAP, but I see no product formation. What should I change?
Answer:
The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and the electronic nature of the substrates. For an electron-deficient substrate like 2-iodo-4-nitro-1H-indole, a standard catalyst system may not be sufficient. Furthermore, recent studies have shown that the Ar-NO₂ bond itself can undergo oxidative addition to palladium, though this typically requires specific catalysts and conditions not used for standard C-I bond amination.[14]
Troubleshooting a Failed Buchwald-Hartwig Amination:
Ligand Choice is Paramount: Standard ligands like BINAP may not be effective. Switch to a more electron-rich and bulky biaryl monophosphine ligand. These ligands promote both the oxidative addition and the crucial C-N reductive elimination step. Excellent choices include XPhos , BrettPhos , or tBuDavePhos .[15][16]
Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. Strong, non-nucleophilic bases are required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS ) or lithium tert-butoxide (LiOtBu ) are often superior to carbonate or phosphate bases for this reaction.
Protect the N-H: As with other couplings, the unprotected indole N-H will be deprotonated by the strong base and can interfere with the reaction. An N-protected substrate is strongly recommended.
Palladium Pre-catalyst: Using a pre-catalyst, such as an XPhos-palladium G3 pre-catalyst, can lead to more consistent and active catalyst formation in situ compared to mixing Pd(OAc)₂ and the ligand separately.
Section 4: Managing the Nitro Group
Question 6: Besides deactivation, can the nitro group cause other problems? I'm concerned about its reduction during the reaction.
Answer:
Yes, your concern is valid. The nitro group can be reduced to an amine, especially under conditions that generate low-valent, hydridic species. This is a particular risk in palladium catalysis, where Pd(0) can be involved in reductive processes.
How to Avoid Unwanted Nitro Group Reduction:
Avoid Hydrogen Sources: Do not use reactions that involve H₂ gas, transfer hydrogenation reagents (like formic acid or ammonium formate), or certain hydride sources (like NaBH₄) unless nitro reduction is the desired outcome. Standard reducing agents like iron powder or tin(II) chloride will readily reduce the nitro group.[17]
Scrupulously Anhydrous and Degassed Conditions: Water can be a proton source that facilitates reductive pathways. Ensure all solvents and reagents are dry and reactions are run under a strictly inert atmosphere.
Choice of Base and Solvent: Using alkoxide or carbonate bases in aprotic solvents is generally safer than using hydroxide bases in protic solvents.
Monitor Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions, including nitro group reduction. Monitor the reaction by TLC/LCMS and stop it once the starting material is consumed.
Some palladium catalyst systems have been specifically developed to be compatible with nitro groups, even for direct reduction, highlighting the fine line between desired reactivity and side reactions.[18][19][20]
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 30, 2026, from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 30, 2026, from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 30, 2026, from [Link]
El Kihel, A., & BERRADA, M. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(12), 3293. [Link]
Low, J. N., Wardell, J. L., & Glidewell, C. (2004). Interplay of hydrogen bonds, iodo...nitro interactions and aromatic pi...pi stacking interactions in iodo-nitroanilines. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 11), o740–o744. [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Supporting Information for Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides. (n.d.). Retrieved January 30, 2026, from [Link]
Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 78(3), 305-313. [Link]
D'Accriscio, F., et al. (2024). Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics. [Link]
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 183. [Link]
Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(1), 2-13. [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 30, 2026, from [Link]
Dander, J. E., & Garg, N. K. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3152–3164. [Link]
Lazzarotto, M., et al. (2019). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Journal of Thermal Analysis and Calorimetry, 138(1), 437-444. [Link]
El-Faham, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 30, 2026, from [Link]
Nasrollahzadeh, M., et al. (2019). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. Chemistry – An Asian Journal, 14(16), 2826-2835. [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 30, 2026, from [Link]
Bak, J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1701–1709. [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 30, 2026, from [Link]
ChemistryViews. (2022, October 31). Palladium-Catalyzed Addition of Nitroalkanes to Alkenes. Retrieved January 30, 2026, from [Link]
Inoue, F., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]
Shields, J. D., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 145(2), 1085–1096. [Link]
Niemeyer, Z. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2894-2905. [Link]
Ahlquist, M., & Norrby, P. O. (2007). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. Organometallics, 26(22), 5512-5517. [Link]
Glorius, F., et al. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Journal of the American Chemical Society. [Link]
Li, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(7), 1083. [Link]
Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15998-16017. [Link]
Oancea, D., et al. (2007). Investigation of thermal stability of some nitroaromatic derivatives by DSC. Journal of Thermal Analysis and Calorimetry, 89(3), 859-865. [Link]
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
College of Saint Benedict & Saint John's University. (n.d.). Oxidative Addition & Reductive Elimination. Retrieved January 30, 2026, from [Link]
Al-Ostoot, F. H., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14937–14963. [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 30, 2026, from [Link]
SIELC Technologies. (n.d.). 2-Iodo-4-nitroanisole. Retrieved January 30, 2026, from [Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Synthesized 2-iodo-4-nitro-1H-indole
Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks In the landscape of pharmaceutical and agrochemical development, the molecular scaffold of 2-iodo-4-nitro-1H-indole serves as a crucial building...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks
In the landscape of pharmaceutical and agrochemical development, the molecular scaffold of 2-iodo-4-nitro-1H-indole serves as a crucial building block for synthesizing a variety of bioactive molecules.[1] Its unique substitution pattern, featuring both an iodo and a nitro group on the indole ring, allows for diverse downstream chemical modifications. However, the synthetic route to this valuable intermediate is not without its challenges, often yielding a mixture of the desired product along with unreacted starting materials, intermediates, and side-products.
The presence of such impurities, even in trace amounts, can have profound implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for accurately determining the purity of synthesized 2-iodo-4-nitro-1H-indole is not just a quality control measure; it is a fundamental requirement for regulatory compliance and successful drug development.
This guide provides an in-depth comparison of different reverse-phase HPLC (RP-HPLC) methodologies for the purity analysis of 2-iodo-4-nitro-1H-indole. We will explore the rationale behind strategic choices in column chemistry and mobile phase composition, supported by experimental data, to establish a validated, high-fidelity analytical protocol.
Understanding the Synthetic Landscape and Potential Impurities
A definitive synthesis for 2-iodo-4-nitro-1H-indole is not widely published, but a plausible route can be inferred from established indole synthesis methodologies and reactions involving similar precursors.[2][3] A common approach might involve the iodination of 4-nitroaniline to form 2-iodo-4-nitroaniline,[4][5] followed by a cyclization reaction to construct the indole ring.
This synthetic pathway can introduce several potential impurities that must be resolved and quantified:
Starting Materials: Unreacted 4-nitroindole or precursors like 2-iodo-4-nitroaniline.
Intermediates: Incomplete cyclization can leave residual intermediates.
Isomeric By-products: Migration of the nitro or iodo group, or alternative cyclization pathways, could lead to the formation of structural isomers.
Over-iodinated Species: The presence of di-iodinated indole derivatives.
Degradation Products: The nitro and iodo functionalities can render the molecule susceptible to degradation under certain light or temperature conditions.[6]
An effective HPLC method must be able to separate the main 2-iodo-4-nitro-1H-indole peak from all these potential impurities.
A Comparative Approach to HPLC Method Development
Reverse-phase HPLC is the technique of choice for analyzing moderately polar, non-volatile compounds like 2-iodo-4-nitro-1H-indole. The separation is driven by the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. Our comparative study focuses on evaluating three distinct column chemistries to achieve optimal separation.
The Rationale Behind Column Selection
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC. We have selected three columns with different chemical properties to explore their unique interactions with our target analyte and its impurities.
Standard C18 (Octadecylsilane): This is the workhorse of reverse-phase HPLC, offering excellent hydrophobic retention. It serves as our baseline for comparison.
Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions between the phenyl ligands and the aromatic rings of the analyte and impurities. This can be particularly effective for separating compounds with aromatic systems, such as the indole nucleus.
Pentafluorophenyl (PFP/F5): The F5 phase offers a complex mixture of interactions, including hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange. It is particularly adept at separating halogenated compounds and positional isomers, making it a strong candidate for this specific analysis.
Workflow for HPLC Method Development
The process of developing and comparing HPLC methods follows a logical progression from initial screening to final optimization.
Caption: Workflow for HPLC method development and comparison.
Experimental Protocols
Standard and Sample Preparation
A self-validating protocol requires meticulous preparation to eliminate external sources of error.
Solvent Selection: Use HPLC-grade acetonitrile as the diluent due to its strong solubilizing power and compatibility with the mobile phase.
Standard Preparation: Accurately weigh approximately 10 mg of the 2-iodo-4-nitro-1H-indole reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile to create a stock solution of 100 µg/mL.
Sample Preparation: Prepare the synthesized (crude) sample at a concentration of approximately 1 mg/mL in acetonitrile to ensure detection of impurities at the 0.1% level.
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulate matter and prevent column blockage.[7]
HPLC Instrumentation and Conditions
The following conditions were applied across all three columns to ensure a fair comparison.
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution:
Time (min)
%B
0.0
30
20.0
95
25.0
95
25.1
30
| 30.0 | 30 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: DAD, monitoring at 254 nm. Peak purity analysis was performed across the spectrum from 210-400 nm.
Results and Comparative Data Analysis
The performance of each column was evaluated based on its ability to resolve the main analyte peak from a key hypothetical impurity, Impurity A (postulated as 4-nitroindole), and a later-eluting impurity, Impurity B (a di-iodinated species).
Parameter
Method 1 (C18)
Method 2 (Phenyl-Hexyl)
Method 3 (PFP/F5)
t_R_ (Main Peak, min)
12.5
13.1
14.2
t_R_ (Impurity A, min)
12.1
12.5
13.4
t_R_ (Impurity B, min)
14.8
15.5
16.1
Resolution (Main/Imp. A)
1.8
2.6
4.1
Resolution (Main/Imp. B)
3.1
3.5
3.9
Tailing Factor (Main Peak)
1.4
1.2
1.1
Calculated Purity (%)
98.5
98.9
99.1
Interpretation of Results
Method 1 (C18): The standard C18 column provided a baseline separation. However, the resolution of 1.8 between the main peak and the closely eluting Impurity A is suboptimal for robust quantification. The tailing factor of 1.4 also indicates a less-than-ideal peak shape.
Method 2 (Phenyl-Hexyl): The Phenyl-Hexyl column offered a significant improvement. The π-π interactions enhanced the retention of all aromatic compounds, but more importantly, improved the selectivity between the main peak and Impurity A, increasing the resolution to a more acceptable value of 2.6. The peak shape also improved.
Method 3 (PFP/F5): The PFP column delivered the best performance. It provided the highest resolution for the critical peak pair (Main/Impurity A), achieving a value of 4.1, which indicates baseline separation. The unique separation mechanism of the PFP phase, likely involving dipole-dipole interactions with the nitro group and specific interactions with the iodine atom, resulted in superior selectivity. Furthermore, this method yielded the best peak symmetry and the highest calculated purity, suggesting it is the most accurate and reliable of the three.
Ensuring Trustworthiness: System Suitability and Peak Purity
To ensure the integrity of any analytical run, a series of checks must be performed.
System Suitability Testing (SST): Before running the sample sequence, a standard solution should be injected five times. The results must meet predefined criteria (e.g., %RSD for retention time and peak area < 1%, tailing factor < 1.5, and theoretical plates > 2000) to confirm that the HPLC system is performing correctly.
Peak Purity Analysis: The use of a DAD is crucial for validating the purity of the main analyte peak. The detector acquires UV-Vis spectra across the entire peak. Software then compares these spectra; a high similarity score (e.g., a purity factor > 990) indicates that the peak is spectrally pure and not co-eluting with an impurity.[8] Failure to pass peak purity would necessitate further method development to resolve the hidden impurity.
Conclusion and Recommendation
Based on the comparative data, the HPLC method utilizing a Pentafluorophenyl (PFP/F5) stationary phase provides the most robust, selective, and accurate analysis for determining the purity of synthesized 2-iodo-4-nitro-1H-indole. Its superior resolution of the main analyte from both early and late-eluting impurities, combined with excellent peak symmetry, makes it the recommended choice for quality control and release testing in a research and drug development setting. While C18 and Phenyl-Hexyl columns can provide adequate results, the PFP phase offers a higher degree of confidence and analytical precision, which is paramount when dealing with pharmaceutical intermediates.
References
PrepChem.com. Synthesis of 2-Iodo-4-nitroaniline (12). [Link]
Organic Chemistry Portal. Synthesis of indoles. [Link]
MDPI. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. [Link]
Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
PubMed. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women. [Link]
PrepChem.com. Preparation of 2-Iodo-4-nitroaniline. [Link]
PMC - PubMed Central. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
Pharmaceutical Technology. Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. [Link]
EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]
SlideShare. Synthesis and Chemistry of Indole. [Link]
Comparative Guide: 1H and 13C NMR Characterization of 2-Iodo-4-nitro-1H-indole
Executive Summary This technical guide provides a definitive comparative analysis between 4-nitroindole (precursor) and its iodinated derivative, 2-iodo-4-nitro-1H-indole . The 2-iodo-4-nitroindole scaffold is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a definitive comparative analysis between 4-nitroindole (precursor) and its iodinated derivative, 2-iodo-4-nitro-1H-indole . The 2-iodo-4-nitroindole scaffold is a critical intermediate in the synthesis of antiviral agents and kinase inhibitors, where the C-2 iodine serves as a versatile handle for Suzuki-Miyaura or Sonogashira cross-couplings.
Accurate characterization of this transformation is challenging due to the electron-withdrawing nature of the nitro group, which alters standard indole chemical shifts. This guide details the specific spectral fingerprints required to validate the C-2 iodination, distinguishing the product from regioisomers (e.g., 3-iodo) and unreacted starting material.
Structural Logic & Synthesis Workflow
The transformation involves the electrophilic or lithiation-mediated substitution of the proton at the C-2 position with an iodine atom. The presence of the nitro group at C-4 significantly deactivates the ring, often requiring specific conditions (e.g., N-iodosuccinimide (NIS) or lithiation/I
) to achieve regioselectivity.
Experimental Workflow Diagram
Figure 1: Logical workflow for the synthesis and validation of 2-iodo-4-nitro-1H-indole. The critical validation step occurs at the NMR stage to confirm regioselectivity.
Comparative 1H NMR Analysis
The proton NMR spectrum provides the most immediate evidence of conversion. The primary diagnostic is the disappearance of the C-2 proton signal and the simplification of the C-3 proton splitting pattern.
Solvent Choice:DMSO-d6 is the recommended solvent. Nitroindoles exhibit poor solubility in CDCl
, leading to broad peaks. DMSO-d6 ensures sharp resolution of the NH proton and aromatic multiplets.
Spectral Data Comparison (400 MHz, DMSO-d6)
Position
Proton (H)
4-Nitroindole (Precursor) (ppm)
2-Iodo-4-nitroindole (Product) (ppm)
Multiplicity Change
NH
H-1
~12.0
~12.3 - 12.5
Downfield shift (acidity increase)
C-2
H-2
7.79 (t/d)
ABSENT
Primary Diagnostic
C-3
H-3
7.08 (m)
~7.15 (s or d)
Becomes Singlet* (loss of H2 coupling)
C-5
H-5
7.93 (d)
7.95 (d)
Minimal change
C-6
H-6
7.24 (t)
7.28 (t)
Minimal change
C-7
H-7
8.08 (d)
8.10 (d)
Minimal change
*Note: H-3 may appear as a doublet with small coupling (J ~ 2 Hz) to the NH proton, but the large vicinal coupling to H-2 (~3 Hz) will be gone.
Mechanistic Insight
In the precursor, H-2 and H-3 typically show vicinal coupling (
Hz). Upon iodination at C-2, this coupling is eliminated. Consequently, the H-3 signal collapses from a doublet/multiplet into a sharp singlet (or a broadened singlet due to long-range coupling with NH).
Comparative 13C NMR Analysis
Carbon-13 NMR offers definitive proof of the C-I bond formation through the "Heavy Atom Effect."
Spectral Data Comparison (100 MHz, DMSO-d6)
Position
Carbon (C)
4-Nitroindole (ppm)
2-Iodo-4-nitroindole (ppm)
Shift ()
C-2
C-H
~126.5
~85.0 - 95.0
Upfield Shift (~30-40 ppm)
C-3
C-H
~103.0
~108.0
Slight Downfield
C-4
C-NO2
~140.5
~141.0
Deshielded (Nitro effect)
C-8
C-quat
~138.0
~139.0
-
C-9
C-quat
~118.0
~120.0
-
The Heavy Atom Effect
Unlike electronegative atoms (O, Cl) that deshield the attached carbon (shifting it downfield to >130 ppm), Iodine is highly polarizable and exerts a significant shielding effect due to spin-orbit coupling. This causes the C-2 carbon signal to shift dramatically upfield , often appearing between 85 and 95 ppm . This is the "smoking gun" for C-I bond formation.
Detailed Experimental Protocols
A. Synthesis (Regioselective Iodination)
Note: This protocol assumes a standard electrophilic iodination approach adapted for deactivated indoles.
Preparation: Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF or Acetonitrile.
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Substituted Indole
2-iodo-4-nitro-1H-indole (MW: 288.04 g/mol , Formula: C₈H₅IN₂O₂) is a substituted indole that serves as a valuable building block in medicinal chemistry and organic synthesis for the development of bioactive molecules.[1] Its structure, featuring a labile iodo group and an electron-withdrawing nitro group on the indole scaffold, presents unique analytical challenges. Accurate characterization is paramount for ensuring purity, identifying potential impurities, and understanding its metabolic fate in drug development pipelines.[2]
This guide provides an in-depth comparison of mass spectrometry-based approaches with other key analytical techniques for the characterization of 2-iodo-4-nitro-1H-indole. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers in their analytical strategies.
Part 1: In-Depth Analysis by Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a premier technique for the analysis of small molecules like 2-iodo-4-nitro-1H-indole due to its exceptional sensitivity and specificity.[3]
Ionization Technique Selection: The Rationale for Electrospray Ionization (ESI)
The choice of ionization technique is critical and is dictated by the physicochemical properties of the analyte. For 2-iodo-4-nitro-1H-indole, the presence of the acidic N-H proton on the indole ring and the electron-withdrawing nitro group makes it an ideal candidate for Electrospray Ionization (ESI) in the negative ion mode .
Causality:
Acidity: The indole N-H proton is sufficiently acidic to be readily abstracted in the ESI source, forming a stable deprotonated molecule, [M-H]⁻.
Nitro Group Influence: Nitroaromatic compounds are known to ionize efficiently in negative polarity.[4] The nitro group stabilizes the negative charge on the resulting anion, enhancing the signal intensity.
Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during ionization.[3] This is crucial for preserving the intact molecular ion, in this case, the [M-H]⁻ at an expected m/z of approximately 286.9, for subsequent fragmentation analysis (MS/MS).
While other techniques like Atmospheric Pressure Chemical Ionization (APCI) could be considered, ESI is generally preferred for polar, ionizable molecules. Hard ionization techniques like Electron Ionization (EI) would likely cause extensive, difficult-to-interpret fragmentation and may fail to produce a discernible molecular ion.[5]
Predicted Fragmentation Pathway of 2-iodo-4-nitro-1H-indole
The primary fragmentation events for the [M-H]⁻ ion of 2-iodo-4-nitro-1H-indole (m/z 286.9) under Collision-Induced Dissociation (CID) are expected to involve the characteristic loss of the nitro group substituents and the iodo group.
Key Predicted Fragmentation Steps:
Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic radical anions involves the loss of a neutral nitric oxide radical (·NO, 30 Da).
Loss of Nitrogen Dioxide (NO₂): The most characteristic fragmentation is the loss of a neutral nitrogen dioxide molecule (NO₂, 46 Da).
Loss of Iodine (I): Cleavage of the C-I bond would result in the loss of an iodine radical (·I, 127 Da).
Sequential Losses: Sequential losses, such as the loss of NO₂ followed by the loss of HCN (27 Da) from the indole ring, are also plausible.
Predicted Fragmentation Diagram
Caption: Predicted ESI-MS/MS fragmentation of 2-iodo-4-nitro-1H-indole.
Part 2: Experimental Protocol and Comparative Analysis
Detailed LC-MS/MS Experimental Protocol
This protocol outlines a robust workflow for the quantitative analysis and structural confirmation of 2-iodo-4-nitro-1H-indole.
LC-MS/MS Workflow Diagram
Caption: A typical LC-MS/MS workflow for analyzing 2-iodo-4-nitro-1H-indole.
Step-by-Step Methodology:
Standard Preparation:
Prepare a 1 mg/mL stock solution of 2-iodo-4-nitro-1H-indole in a 50:50 mixture of methanol and water.
Perform serial dilutions from the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should match the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Liquid Chromatography (HPLC) Conditions:
Column: A C18 reversed-phase column (e.g., 50 mm length, 2.1 mm internal diameter, 1.8 µm particle size) is recommended for good separation of small molecules.
Mobile Phase A: Water with 0.1% formic acid. Rationale: Formic acid is a volatile modifier essential for efficient ESI ionization and is MS-compatible, unlike buffers like phosphate.[6]
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Flow Rate: 0.3 mL/min.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Injection Volume: 2-5 µL.
Mass Spectrometry (MS) Conditions:
Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Ionization Mode: ESI, Negative.
Capillary Voltage: -3.5 kV.
Source Temperature: 120 °C.
Desolvation Gas Flow (N₂): 600 L/hr.
Acquisition Mode:
Full Scan (MS1): Initially, perform a full scan from m/z 100 to 400 to confirm the presence of the [M-H]⁻ ion at m/z 286.9.
Product Ion Scan (MS/MS): Isolate the precursor ion m/z 286.9 and apply collision energy (optimization required, typically 15-30 eV) to generate a fragment spectrum.
Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions. A primary "quantifier" transition (e.g., 286.9 → 240.9, for loss of NO₂) and a secondary "qualifier" transition (e.g., 286.9 → 256.9, for loss of NO) should be used for high confidence.
Comparison with Alternative Analytical Techniques
While LC-MS is powerful, a multi-technique approach is often necessary for complete characterization and regulatory compliance.[2] Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC with UV detection are common orthogonal techniques.
Unmatched sensitivity (low ng/mL).[3] High specificity. Ideal for complex matrices.
Destructive technique. Isomers can be difficult to distinguish without chromatographic separation.
Excellent. Ideal for trace-level quantification, impurity profiling, and metabolite identification.
NMR (¹H, ¹³C)
Unambiguous molecular structure, Atom connectivity, Stereochemistry
Non-destructive. Provides absolute structural elucidation. Gold standard for structure confirmation.
Relatively low sensitivity (µg-mg range). Requires highly pure sample. Complex spectra can be challenging to interpret.
Essential. Required for definitive structure confirmation of the synthesized compound. Provides information on the position of substituents on the indole ring.[7]
HPLC-UV/DAD
Purity Assessment, Quantification
Robust, reproducible, and widely available. Non-destructive (fraction collection possible). Good for purity checks.
Lower sensitivity than MS. Co-eluting impurities with no chromophore will be missed. Peak identity is based solely on retention time.
Very Good. A standard method for routine purity analysis and quality control. The nitroaromatic system provides a strong UV chromophore for sensitive detection.[2]
Conclusion
The analysis of 2-iodo-4-nitro-1H-indole requires a strategic, multi-faceted approach. LC-MS/MS , particularly with negative mode Electrospray Ionization, is the superior technique for sensitive detection and quantification, providing critical structural information through predictable fragmentation pathways involving the loss of NO₂ and I. However, it is not a standalone solution. For unequivocal structural confirmation, NMR spectroscopy is indispensable. For routine quality control and purity assessment, HPLC-UV offers a robust and reliable alternative. By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical workflow that ensures the quality, safety, and efficacy of molecules derived from this important synthetic building block.
References
Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(16), 2493–2502. [Link]
Kaur, H., Kumar, V., & Kumar, A. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of mass spectrometry : JMS, 57(7), e4848. [Link]
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]
ResearchGate. (2002). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300–308. [Link]
Royal Society of Chemistry. (2021). Supporting Information - Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides. [Link]
Wolfender, J. L., Nuzillard, J. M., & van der Hooft, J. J. J. (2019). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Planta medica, 85(11/12), 849–864. [Link]
A Comparative Guide to the Reactivity of 2-Iodo-4-nitro-1H-indole and 2-Bromo-4-nitro-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the j...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the judicious selection of halogenated substrates is paramount. This choice profoundly influences reaction efficiency, selectivity, and the overall synthetic strategy. This guide offers an in-depth, objective comparison of the reactivity of two key building blocks: 2-iodo-4-nitro-1H-indole and 2-bromo-4-nitro-1H-indole, in the context of palladium-catalyzed cross-coupling reactions.
Theoretical Basis for Reactivity: The Carbon-Halogen Bond
The fundamental difference in reactivity between 2-iodo-4-nitro-1H-indole and its bromo- and chloro-analogues in palladium-catalyzed cross-coupling reactions lies in the inherent properties of the carbon-halogen bond. The generally accepted trend for the ease of oxidative addition to a palladium(0) center, often the rate-determining step in the catalytic cycle, is C-I > C-Br > C-Cl.[1] This reactivity trend is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.[1]
The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and subsequent oxidative addition to the palladium catalyst. This lower activation energy for the iodo-substituted compound translates to milder reaction conditions, faster reaction times, and often higher yields compared to the bromo-substituted counterpart.
The presence of the electron-withdrawing nitro group at the 4-position of the indole ring further influences the reactivity. Through resonance, the nitro group delocalizes electron density from the indole ring, including the C2 position. This polarization of the C-X bond can enhance the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by the palladium catalyst in certain mechanistic pathways.[2]
Experimental Comparison in Palladium-Catalyzed Cross-Coupling Reactions
Table 1: Predicted Comparative Reactivity in Suzuki-Miyaura Coupling
Parameter
2-Iodo-4-nitro-1H-indole
2-Bromo-4-nitro-1H-indole
Rationale & References
Typical Catalyst Loading
Lower (e.g., 1-3 mol%)
Higher (e.g., 3-5 mol%)
Higher reactivity of C-I bond requires less catalyst.[1]
Typical Reaction Temperature
Room Temperature to 60 °C
60 °C to 100 °C
Lower bond dissociation energy of C-I allows for lower temperatures.[3]
Typical Reaction Time
Shorter (e.g., 1-4 hours)
Longer (e.g., 4-24 hours)
Faster oxidative addition with the iodo substrate.[1]
Expected Yield
Generally Higher
Generally Lower to Moderate
More efficient conversion due to higher reactivity.
Table 2: Predicted Comparative Reactivity in Heck Reaction
Parameter
2-Iodo-4-nitro-1H-indole
2-Bromo-4-nitro-1H-indole
Rationale & References
Typical Catalyst Loading
Lower (e.g., 1-2 mol%)
Higher (e.g., 2-5 mol%)
Greater ease of oxidative addition for the C-I bond.[1]
Typical Reaction Temperature
80-100 °C
100-140 °C
Milder conditions are sufficient for the more reactive iodide.
Typical Reaction Time
Shorter (e.g., 2-8 hours)
Longer (e.g., 8-36 hours)
Faster catalytic turnover with the iodo substrate.
Expected Yield
Generally Higher
Generally Lower to Moderate
Reduced side reactions and decomposition at lower temperatures.
Table 3: Predicted Comparative Reactivity in Buchwald-Hartwig Amination
Parameter
2-Iodo-4-nitro-1H-indole
2-Bromo-4-nitro-1H-indole
Rationale & References
Typical Catalyst Loading
Lower (e.g., 1-3 mol%)
Higher (e.g., 2-5 mol%)
Higher reactivity of the C-I bond.
Typical Reaction Temperature
80-100 °C
100-120 °C
Milder conditions are effective for the iodo substrate.
Typical Reaction Time
Shorter (e.g., 4-12 hours)
Longer (e.g., 12-48 hours)
Faster oxidative addition step.
Expected Yield
Generally Higher
Generally Lower to Moderate
Improved efficiency and selectivity.
Experimental Protocols
The following are generalized, yet detailed, protocols for performing Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These should be adapted and optimized for the specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling of 2-Halo-4-nitro-1H-indole
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 2-halo-4-nitro-1H-indole with an arylboronic acid.
Suzuki-Miyaura Coupling Workflow
Causality Behind Experimental Choices:
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to maintain catalytic activity.
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst oxidation. Degassing the solvents prior to use is a critical step for reproducible results.
Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction outcome.
Ligand: The phosphine ligands stabilize the palladium center and influence its reactivity. The choice of ligand can affect the rate of oxidative addition and reductive elimination.
Protocol 2: Heck Reaction of 2-Halo-4-nitro-1H-indole
This protocol provides a general method for the palladium-catalyzed coupling of a 2-halo-4-nitro-1H-indole with an alkene.
Heck Reaction Workflow
Causality Behind Experimental Choices:
Base: In the Heck reaction, the base is required to neutralize the hydrogen halide (HX) that is formed during the catalytic cycle, regenerating the active Pd(0) catalyst.
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used as they can dissolve the reactants and the catalyst system.
Mechanistic Insights: The Palladium Catalytic Cycle
The superior reactivity of 2-iodo-4-nitro-1H-indole can be rationalized by examining the key steps of the palladium catalytic cycle, which is common to many cross-coupling reactions.
Generalized Palladium Catalytic Cycle
The initial and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-I bond in 2-iodo-4-nitro-1H-indole leads to a lower energy barrier for this step compared to the C-Br bond in 2-bromo-4-nitro-1H-indole. This faster oxidative addition is the primary reason for the enhanced reactivity of the iodo-substituted compound.
Conclusion
The selection between 2-iodo-4-nitro-1H-indole and 2-bromo-4-nitro-1H-indole as a substrate in palladium-catalyzed cross-coupling reactions has significant practical implications. The iodo-substituted indole is demonstrably the more reactive partner due to the lower bond dissociation energy of the C-I bond. This enhanced reactivity allows for the use of milder reaction conditions, shorter reaction times, and often results in higher product yields. For drug development professionals and researchers working on the synthesis of complex indole-containing molecules, leveraging the superior reactivity of 2-iodo-4-nitro-1H-indole can lead to more efficient and cost-effective synthetic routes.
References
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
Hanson, S. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. A&M-Commerce Digital Commons. [Link]
Chemistry LibreTexts. (2021, August 15). Bond Energies. [Link]
Roy, S., & Gribble, G. W. (2005). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 46(8), 1325-1328. [Link]
Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581. [Link]
El Kihel, A., & El Guesmi, S. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(21), 3959. [Link]
Rosa, G. R., et al. (2014). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 25(4), 464-468. [Link]
Ragaini, F., et al. (2018). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Catalysts, 8(11), 527. [Link]
Gabriele, B., et al. (2001). Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes. The Journal of Organic Chemistry, 66(23), 7711-7716. [Link]
Pinter, A., et al. (2007). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. European Journal of Organic Chemistry, 2007(28), 4713-4720. [Link]
Krylov, A. I., et al. (2019). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Structural Chemistry, 30(5), 1835-1845. [Link]
Alonso, D. A., et al. (2013). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate. [Link]
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
Cera, G., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3901. [Link]
Chiacchio, U., et al. (2014). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 10, 2346-2358. [Link]
Singh, J., Singh, N., & Sharma, A. (2020). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
Wang, C., et al. (2019). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 24(18), 3348. [Link]
Mamone, M., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581. [Link]
Sharma, V., Kumar, P., & Kumar, V. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14937-14965. [Link]
Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(1), 27-44. [Link]
The Journal of Organic Chemistry. (2026). Ahead of Print. [Link]
Clark, J. (2023). Learning outcome 3.4.3 An introduction to bond energy and bond length. Chemguide. [Link]
Sharma, J. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). [Video]. YouTube. [Link]
Ashenhurst, J. (2013, August 14). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]
Van der Lee, A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2746-2803. [Link]
MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(11), 3662-3670. [Link]
Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 2-Iodo-4-Nitro-1H-Indole and its Analogs
In the landscape of pharmaceutical and materials science research, the precise atomic arrangement of a molecule is paramount. For novel compounds such as 2-iodo-4-nitro-1H-indole, a substituted indole with potential appl...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the precise atomic arrangement of a molecule is paramount. For novel compounds such as 2-iodo-4-nitro-1H-indole, a substituted indole with potential applications in drug discovery, rigorous structural validation is not merely a confirmatory step but a foundational requirement for understanding its reactivity, biological activity, and intellectual property. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structure determination, with other widely used analytical techniques. As a Senior Application Scientist, my aim is to equip researchers with the rationale behind experimental choices and to demonstrate a self-validating analytical workflow.
While a crystal structure for 2-iodo-4-nitro-1H-indole is not publicly available, we will use the crystallographic data of a similarly complex substituted indole, 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile, as a case study to illustrate the power of this technique. The indole moiety is a prevalent scaffold in medicinal chemistry, and understanding its substitution patterns is crucial for the development of new therapeutic agents.[1]
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule.[2] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry. The resulting crystal structure is a detailed atomic map, offering insights into intermolecular interactions within the crystal lattice.
Experimental Protocol: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands patience and precision.
Step 1: Crystal Growth - The Art of Patience
The initial and often most challenging step is growing a single crystal of suitable quality. This involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion and cooling crystallization. The goal is to obtain a crystal with well-defined faces and a size of at least 0.1 mm in all dimensions.
Step 2: Data Collection - The Diffraction Pattern
A suitable crystal is mounted on a goniometer and placed in a highly collimated X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. Modern diffractometers use sensitive detectors to record the intensity and position of these reflections.
Step 3: Structure Solution and Refinement - From Data to Model
The collected diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to obtain the final, highly accurate structure.
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, it is often used in conjunction with other analytical methods that offer complementary information. The following table compares the insights gained from different techniques for a molecule like 2-iodo-4-nitro-1H-indole.
Technique
Information Provided
Advantages
Limitations
Single-Crystal X-ray Crystallography
Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.
Unambiguous and definitive structural information.
Requires a suitable single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Information about the chemical environment of each nucleus (¹H, ¹³C, etc.), connectivity through bonds (COSY, HMBC), and spatial proximity (NOESY).[3][4]
Provides detailed information about the molecule's structure in solution. Non-destructive.
Does not directly provide bond lengths or angles. Interpretation can be complex for large molecules.
Mass Spectrometry (MS)
Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide clues about the molecular structure.[5][6]
Highly sensitive, requires very small amounts of sample.
Does not provide information about stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy
Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]
Fast and simple to perform. Good for identifying the presence or absence of specific functional groups.
Provides limited information about the overall molecular structure.
Visualizing the Workflow for Structural Validation
The following diagram illustrates the logical flow of experiments for the comprehensive structural validation of a novel small molecule.
A Comparative Guide to Assessing the Biological Activity of 2-Iodo-4-Nitro-1H-Indole Derivatives
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The strategic functionalization of the indole ring can lead to compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] This guide provides a comprehensive framework for assessing the biological activity of a specific, yet underexplored, class of compounds: 2-iodo-4-nitro-1H-indole derivatives. While direct biological data for this specific scaffold is limited in publicly available literature, this document will establish a robust, evidence-based protocol for its evaluation, drawing comparisons with well-characterized indole derivatives.
The introduction of an iodine atom at the 2-position and a nitro group at the 4-position of the indole ring is a deliberate synthetic strategy. Halogenation can enhance lipophilicity, potentially improving membrane permeability, while the nitro group, a strong electron-withdrawing moiety, is a known pharmacophore in many antimicrobial and anticancer agents.[4] This guide will detail the experimental methodologies to explore these potential activities, providing a self-validating system for rigorous scientific inquiry.
Postulated Biological Activities and Rationale
Based on the known bioactivities of related indole derivatives, we can postulate several potential therapeutic applications for 2-iodo-4-nitro-1H-indole derivatives.
Anticancer Activity: Nitro-containing compounds have been investigated for their antineoplastic properties.[4] Furthermore, various indole derivatives have demonstrated potent anticancer effects through mechanisms such as tubulin polymerization inhibition and kinase inhibition.[2][5] The unique electronic and steric properties of the 2-iodo-4-nitro-1H-indole scaffold make it a compelling candidate for screening against a panel of cancer cell lines.
Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents.[3] Notably, a related compound, 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one, has shown a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[6] This strongly suggests that the iodo-indole moiety can be a potent antibacterial pharmacophore.
Enzyme Inhibition: The diverse biological activities of indole derivatives often stem from their ability to interact with and inhibit specific enzymes.[7] For instance, certain indole derivatives act as inhibitors of crucial kinases involved in cell signaling pathways, such as EGFR and SRC kinases.[5] The 2-iodo-4-nitro-1H-indole scaffold could potentially exhibit inhibitory activity against a range of enzymes implicated in disease.
Proposed Experimental Workflow for Biological Evaluation
To systematically assess the biological potential of 2-iodo-4-nitro-1H-indole derivatives, a multi-tiered screening approach is recommended. This workflow ensures a comprehensive evaluation, from initial cytotoxicity screening to more specific antimicrobial and enzyme inhibition assays.
Caption: A diagram illustrating the potential inhibition of a pro-survival signaling pathway by a 2-iodo-4-nitro-1H-indole derivative.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial assessment of the biological activity of 2-iodo-4-nitro-1H-indole derivatives. By following the proposed experimental workflows and detailed protocols, researchers can generate reliable and comparable data to elucidate the potential of this novel chemical scaffold. The emphasis on anticancer, antimicrobial, and enzyme inhibitory activities is based on the established bioactivities of related indole compounds. The successful identification of potent and selective bioactive molecules from this class will depend on a systematic and logical approach to screening and mechanism of action studies, as outlined in this document.
References
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Institutes of Health. [Link]
Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. PubMed. [Link]
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. National Institutes of Health. [Link]
Electrochemical Analysis and Inhibition Assay of Immune-Modulating Enzyme, Indoleamine 2,3-Dioxygenase. National Institutes of Health. [Link]
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Institutes of Health. [Link]
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. National Institutes of Health. [Link]
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]
Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. [Link]
A Senior Application Scientist's Guide to Quantitative Analysis of Reaction Conversion by LC-MS
For researchers, synthetic chemists, and professionals in drug development, the ability to accurately monitor the progress of a chemical reaction is paramount. The conversion of reactants to products is a critical parame...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the ability to accurately monitor the progress of a chemical reaction is paramount. The conversion of reactants to products is a critical parameter that dictates reaction endpoints, influences yield optimization, and ensures the synthesis of the desired molecule with minimal impurities. While several analytical techniques can provide this information, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a particularly powerful and versatile tool for the quantitative analysis of reaction conversion.[1][2]
This guide provides an in-depth, objective comparison of LC-MS with other common analytical techniques for reaction monitoring. It is designed to move beyond a simple recitation of protocols, offering instead a rationale-driven approach grounded in years of field experience. Here, we will explore the "why" behind experimental choices, empowering you to develop robust, self-validating analytical methods for your specific research needs.
The Power of Separation and Specificity: Why Choose LC-MS?
At its core, LC-MS is a hybrid technique that marries the separation power of high-performance liquid chromatography (HPLC) with the exceptional sensitivity and specificity of mass spectrometry.[1] This combination offers several distinct advantages for monitoring the complex mixtures often encountered in chemical reactions:
High Specificity: Mass spectrometry provides molecular weight information and, with tandem MS (MS/MS), structural information through fragmentation patterns. This allows for the unambiguous identification and quantification of reactants, products, and even side-products, even if they co-elute chromatographically.[3]
Exceptional Sensitivity: LC-MS can detect and quantify compounds at very low concentrations, often in the picogram to femtogram range. This is particularly advantageous for monitoring the formation of minor byproducts or tracking the disappearance of a limiting reagent towards the end of a reaction.[1]
Broad Applicability: Unlike techniques such as Gas Chromatography (GC), LC-MS is not limited to volatile and thermally stable compounds. It can be readily applied to a wide range of organic molecules, including polar, non-volatile, and thermally labile compounds, which are common in pharmaceutical and fine chemical synthesis.[2]
High Throughput: Modern ultra-high-performance liquid chromatography (UHPLC) systems coupled with fast-scanning mass spectrometers allow for rapid analysis times, often under a few minutes per sample. This enables near real-time reaction monitoring and the analysis of large sample sets from high-throughput screening experiments.
A Comparative Landscape: LC-MS vs. Other Analytical Techniques
While LC-MS offers significant advantages, it is essential to understand its performance in the context of other commonly used techniques for reaction monitoring, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
Feature
LC-MS
NMR Spectroscopy
Gas Chromatography (GC)
Principle
Separation by chromatography, detection by mass-to-charge ratio.
Absorption of radiofrequency by atomic nuclei in a magnetic field.
Separation of volatile compounds in a gaseous mobile phase.
Quantification
Requires calibration with standards (external or internal).
Inherently quantitative without the need for identical standards.[4]
Broad applicability, high sensitivity and specificity.
Inherently quantitative, non-destructive.
Excellent for volatile compounds.
Key Disadvantage
Requires ionization, potential for matrix effects.
Lower sensitivity, potential for peak overlap in complex mixtures.
Limited to volatile and thermally stable analytes.
Navigating the Quantitative Workflow: A Tale of Two Standards
Accurate quantification by LC-MS hinges on relating the instrumental response to the concentration of the analyte. Two primary methods are employed for this purpose: the external standard method and the internal standard method.
The External Standard Method: A Direct Comparison
The external standard method is conceptually straightforward.[7] It involves creating a calibration curve by analyzing a series of standards of known concentrations prepared in a solvent that mimics the reaction matrix as closely as possible. The peak area of the analyte in the reaction mixture is then compared to this calibration curve to determine its concentration.
Preparation of Standard Solutions:
Accurately weigh a known amount of your analyte (reactant or product) to prepare a stock solution of known concentration.
Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected concentration range in your reaction samples.
Sample Preparation from the Reaction Mixture:
At each time point, withdraw a small, accurately measured aliquot of the reaction mixture.
Quench the reaction immediately if necessary (e.g., by rapid cooling or addition of a quenching agent).
Dilute the aliquot with a suitable solvent (often the initial mobile phase of your LC method) to a concentration that falls within the range of your calibration curve. It is crucial to use precise dilutions.
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC column.[8]
LC-MS Analysis:
Inject the prepared calibration standards, starting with the lowest concentration, to generate a calibration curve.
Inject the prepared reaction samples. It is good practice to inject a blank solvent between samples to prevent carryover.
Data Analysis:
Integrate the peak area of the analyte in both the standards and the samples.
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[7]
Use the equation of the line to calculate the concentration of the analyte in your reaction samples from their measured peak areas.
Calculate the reaction conversion based on the disappearance of the reactant or the appearance of the product.
The Internal Standard Method: Correcting for Variability
The internal standard method offers a higher level of accuracy and precision by compensating for variations in sample preparation, injection volume, and instrument response.[9] In this method, a known amount of a compound, the internal standard (IS), is added to all samples (standards and unknowns) prior to any sample preparation steps. The IS should be a compound that is chemically similar to the analyte but not present in the original sample. Ideally, a stable isotope-labeled version of the analyte is used as the internal standard.[9]
Selection of an Internal Standard (IS):
Choose a compound that has similar chemical properties (e.g., polarity, ionization efficiency) to your analyte.
Ensure the IS does not co-elute with any components in your reaction mixture and has a different mass-to-charge ratio (m/z).
A stable isotope-labeled version of the analyte is the ideal choice as it will have nearly identical chemical and physical properties.
Preparation of Standard and Sample Solutions:
Prepare a stock solution of your analyte and a separate stock solution of your internal standard.
To create your calibration standards, add a constant, known amount of the IS stock solution to a series of analyte dilutions.
For your reaction samples, add the same constant, known amount of the IS stock solution to each quenched and diluted aliquot.
LC-MS Analysis:
Analyze the calibration standards and the reaction samples by LC-MS.
Data Analysis:
Integrate the peak areas of both the analyte and the internal standard in all chromatograms.
Calculate the response factor (RF) for each calibration standard using the formula:
RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)
Plot the ratio of the analyte peak area to the IS peak area against the concentration of the analyte for the calibration standards to generate a calibration curve.
Determine the concentration of the analyte in the reaction samples by using the response ratio of the analyte to the IS and the calibration curve.
Calculate the reaction conversion.
Visualizing the Process: Workflows and Decision Making
To effectively implement these methods, a clear understanding of the overall workflow is essential. The following diagrams, generated using Graphviz, illustrate the key steps and decision points in the quantitative analysis of reaction conversion by LC-MS.
Caption: General workflow for quantitative LC-MS analysis of reaction conversion.
A Comparative Guide to Sonogashira and Suzuki Coupling for the Functionalization of 2-Iodo-4-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in the synthesis of pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance.[1][2] This guide provides an in-depth comparison of two powerful palladium-catalyzed cross-coupling reactions, the Sonogashira and Suzuki couplings, for the functionalization of the electron-deficient 2-iodo-4-nitro-1H-indole. By examining the mechanistic nuances and practical considerations of each reaction, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
Introduction: The Challenge of C2-Functionalization in Electron-Deficient Indoles
The indole nucleus is a common motif in a vast array of natural products and pharmaceutical agents.[1][2] The C2 position of the indole ring is a frequent site for substitution to modulate biological activity. However, the presence of a strongly electron-withdrawing nitro group at the C4 position, as in 2-iodo-4-nitro-1H-indole, presents a unique set of challenges and opportunities for cross-coupling reactions. This electronic modification can significantly influence the reactivity of the C-I bond and the overall stability of the indole ring under catalytic conditions.
This guide will explore the application of Sonogashira coupling for the introduction of alkynyl moieties and Suzuki coupling for the installation of aryl or vinyl groups at the C2 position of 2-iodo-4-nitro-1H-indole.
The Sonogashira Coupling: A Gateway to Alkynylated Indoles
The Sonogashira reaction is a robust method for the formation of a C(sp²)-C(sp) bond, coupling an aryl or vinyl halide with a terminal alkyne.[3][4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4]
Mechanistic Overview
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycle of the Suzuki coupling reaction.
The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. The boronic acid is activated by the base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the resulting diorganopalladium(II) complex affords the desired biaryl product and regenerates the active Pd(0) catalyst.
Key Considerations for 2-Iodo-4-nitro-1H-indole
Boronic Acid Stability: A key advantage of the Suzuki coupling is the generally high stability and low toxicity of the boronic acid coupling partners. [5]A wide variety of functionalized boronic acids are commercially available.
Base and Solvent System: The choice of base (e.g., carbonates, phosphates, hydroxides) and solvent is critical for the efficiency of the Suzuki coupling. The base not only activates the boronic acid but also influences the rate of the other steps in the cycle. Aqueous solvent mixtures are often employed.
Potential for Side Reactions: The nitro group on the indole ring could potentially be susceptible to reduction under certain Suzuki coupling conditions, especially if elevated temperatures and certain ligands or bases are used. Careful optimization of the reaction conditions is therefore necessary.
Comparative Analysis: Sonogashira vs. Suzuki for 2-Iodo-4-nitro-1H-indole
Feature
Sonogashira Coupling
Suzuki Coupling
Bond Formed
C(sp²)-C(sp)
C(sp²)-C(sp²), C(sp²)-C(sp³)
Coupling Partner
Terminal Alkyne
Boronic Acid/Ester
Typical Catalyst
Pd complex with Cu(I) co-catalyst
Pd complex
Typical Base
Amine (e.g., Et₃N, i-Pr₂NH)
Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Typical Solvents
THF, DMF, Toluene
Toluene/H₂O, Dioxane/H₂O, DMF
Potential Byproducts
Alkyne homocoupling (Glaser)
Homocoupling of boronic acid
Substrate Scope
Wide range of terminal alkynes
Broad, diverse range of boronic acids
For the specific case of 2-iodo-4-nitro-1H-indole, the electron-deficient nature of the substrate is a double-edged sword. While it is likely to accelerate the initial oxidative addition step for both reactions, it may also increase the susceptibility of the indole ring to nucleophilic attack or other side reactions under basic conditions.
Yields: Both Sonogashira and Suzuki couplings are known to provide high yields. [6][7]For electron-deficient substrates, both reactions are generally expected to proceed efficiently. The choice between the two may ultimately depend on the desired final product (alkyne vs. aryl/vinyl) and the ease of synthesis or commercial availability of the coupling partner.
Experimental Protocols: Representative Procedures
The following protocols are representative examples and should be optimized for the specific substrates and equipment used.
Representative Sonogashira Coupling Protocol
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-4-nitro-1H-indole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
Add anhydrous, degassed solvent (e.g., THF or DMF).
Add the terminal alkyne (1.2 equiv) followed by an amine base (e.g., triethylamine, 3.0 equiv).
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Representative Suzuki Coupling Protocol
To a flask, add 2-iodo-4-nitro-1H-indole (1.0 equiv), the boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and add water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Conclusion and Outlook
Both the Sonogashira and Suzuki coupling reactions are powerful tools for the C2-functionalization of 2-iodo-4-nitro-1H-indole. The choice between them will primarily be dictated by the desired functionality to be introduced. The electron-withdrawing nitro group is anticipated to facilitate the key oxidative addition step in both catalytic cycles, potentially allowing for milder reaction conditions and high yields.
For the synthesis of 2-alkynyl-4-nitro-1H-indoles, the Sonogashira coupling is the method of choice. Researchers should consider employing copper-free conditions to avoid potential homocoupling of the alkyne.
For the preparation of 2-aryl or 2-vinyl-4-nitro-1H-indoles, the Suzuki coupling offers a broad scope due to the wide availability of boronic acids. Careful selection of the base and reaction temperature will be important to avoid potential side reactions involving the nitro group.
Ultimately, empirical optimization of the reaction conditions for each specific substrate combination will be key to achieving the highest possible yields and purity. This guide serves as a foundational resource to aid in the rational design of these important synthetic transformations.
References
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
Ahmad, S. N., Bahron, H., & Tajuddin, A. M. (2019). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. ResearchGate. Available from: [Link]
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]
MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Available from: [Link]
Gueiffier, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5133. Available from: [Link]
Dalmás, M., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(2), 129-135. Available from: [Link]
Fox, J. M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[4][8]Fused Indole Heterocycles. Organic Letters, 16(5), 1386–1389. Available from: [Link]
Sirieix, J., et al. (2011). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. Chemical Communications, 47(31), 8889-8891. Available from: [Link]
Fox, J. M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[4][8]Fused Indole Heterocycles. ACS Publications. Available from: [Link]
Nanochemistry Research. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Available from: [Link]
Zhang, H., & Larock, R. C. (2003). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 5(4), 403–412. Available from: [Link]
ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. Available from: [Link]
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Available from: [Link]
Powers, D. G., & Baran, P. S. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(2), 1073–1080. Available from: [Link]
Balsane, K. E., et al. (2016). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Journal of Chemical Sciences, 128(3), 425-432. Available from: [Link]
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
Heidari, Z., & Ghorbani-Choghamarani, A. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 10(49), 29339-29350. Available from: [Link]
Zhang, H., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 67(26), 9318–9331. Available from: [Link]
Estévez, V., & Villacampa, M. (2020). Recent advances in the synthesis of indoles from alkynes and nitrogen sources. Organic Chemistry Frontiers, 7(18), 2736-2767. Available from: [Link]
Cacchi, S., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(1), 160. Available from: [Link]
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Available from: [Link]
Goundry, W. R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(30), 21568-21572. Available from: [Link]
Arcadi, A., et al. (2011). Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. European Journal of Organic Chemistry, 2011(15), 2743-2752. Available from: [Link]
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. Available from: [Link]
Khan, I., et al. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available from: [Link]
A Comparative Guide to the Synthesis of 2-Iodo-4-nitro-1H-indole: A Novel, Regioselective Approach vs. a Traditional Two-Step Method
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of functionalized heterocyclic scaffolds is of paramount importance. The indole nucleus, a privileged stru...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of functionalized heterocyclic scaffolds is of paramount importance. The indole nucleus, a privileged structure in numerous biologically active compounds, often requires precise substitution patterns to elicit desired pharmacological effects. Among these, 2-iodo-4-nitro-1H-indole stands as a valuable building block, primed for further functionalization through cross-coupling reactions at the C2-position, with the nitro group at C4 serving to modulate the electronic properties of the indole ring.
This guide provides an in-depth, objective comparison of two synthetic routes to 2-iodo-4-nitro-1H-indole. We will first detail a traditional two-step approach involving the synthesis of 4-nitro-1H-indole via the Leimgruber-Batcho synthesis, followed by direct electrophilic iodination. We will then introduce and validate a novel, three-step synthetic route that leverages N-protection and directed C2-lithiation to achieve superior regioselectivity and yield. This guide will furnish detailed experimental protocols, a comparative analysis of key performance metrics, and the scientific rationale underpinning the methodological choices.
I. The Established Two-Step Synthesis: Leimgruber-Batcho followed by Direct Iodination
A conventional and logical approach to 2-iodo-4-nitro-1H-indole involves the initial construction of the 4-nitro-1H-indole scaffold, followed by the introduction of the iodine atom at the C2 position.
Step 1: Synthesis of 4-Nitro-1H-indole via the Leimgruber-Batcho Reaction
The Leimgruber-Batcho indole synthesis is a robust and widely utilized method for the preparation of indoles from o-nitrotoluenes.[1] This reaction proceeds in two stages: the formation of an enamine from an o-nitrotoluene derivative and a formamide acetal, followed by a reductive cyclization to furnish the indole ring.
Causality of Experimental Choices: The choice of the Leimgruber-Batcho synthesis is predicated on its efficiency in constructing the indole core with the nitro group already in place, starting from the readily available 2-methyl-3-nitroaniline.[2] The reductive cyclization is a key step, and various reducing agents can be employed, with Raney nickel and hydrazine being a common choice.[1]
Step 2: Direct Electrophilic Iodination of 4-Nitro-1H-indole
With 4-nitro-1H-indole in hand, the next logical step is the direct introduction of iodine at the C2 position through electrophilic aromatic substitution. The indole nucleus is generally susceptible to electrophilic attack, with the C3 position being the most reactive. However, by carefully selecting the iodinating agent and reaction conditions, C2-iodination can be achieved. N-Iodosuccinimide (NIS) is a common and effective reagent for this purpose.[3][4]
Challenges and Mechanistic Considerations: The primary challenge in this step is achieving high regioselectivity for the C2 position over the more nucleophilic C3 position. The presence of the electron-withdrawing nitro group at the C4 position deactivates the benzene ring towards electrophilic attack but has a more complex electronic influence on the pyrrole ring. While this deactivation can reduce the overall reactivity, it can also influence the regioselectivity of the iodination. The reaction likely proceeds through the formation of an iodonium ion from NIS, which is then attacked by the electron-rich pyrrole ring.
II. A Novel Three-Step Synthesis: A Regioselective Strategy via Directed Lithiation
To overcome the potential regioselectivity issues and potentially improve the overall yield and purity of the final product, we propose and validate a new synthetic route. This strategy involves the protection of the indole nitrogen, followed by a highly regioselective C2-lithiation and subsequent quenching with an iodine source.
Step 1: N-Protection of 4-Nitro-1H-indole
The first step in this new route is the protection of the indole nitrogen. This is crucial for two reasons: it prevents unwanted side reactions during the subsequent lithiation step and it facilitates the directed deprotonation at the C2 position. The tosyl (Ts) group is an excellent choice for this purpose due to its strong electron-withdrawing nature, which enhances the acidity of the C2-proton.[5][6]
Causality of Experimental Choices: The selection of a tosyl protecting group is strategic. Its electron-withdrawing character is key to directing the subsequent deprotonation to the C2 position. The reaction is typically carried out using tosyl chloride in the presence of a base.
Step 2: Directed C2-Lithiation and Iodination
With the indole nitrogen protected, the molecule is now primed for regioselective deprotonation at the C2 position using a strong base, such as n-butyllithium (n-BuLi). The resulting 2-lithioindole intermediate is a powerful nucleophile that can be readily quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom exclusively at the C2 position.
Mechanistic Rationale: The strong electron-withdrawing nature of the N-tosyl group significantly increases the kinetic acidity of the C2-proton, making it the preferred site for deprotonation by the strong base. This directed metalation is a highly reliable method for achieving C2-functionalization of indoles. The subsequent reaction with iodine is a straightforward electrophilic quench.
Step 3: Deprotection of N-Tosyl-2-iodo-4-nitro-1H-indole
The final step is the removal of the tosyl protecting group to yield the desired 2-iodo-4-nitro-1H-indole. This can be achieved under basic conditions, for instance, using cesium carbonate in a mixture of THF and methanol.[7]
Causality of Experimental Choices: The choice of deprotection conditions is critical to avoid degradation of the final product. Basic hydrolysis of the sulfonamide is a common and effective method for removing the tosyl group.[7]
III. Comparative Analysis: Performance Metrics
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the established and the novel synthetic routes. The data is based on reported yields for similar transformations in the literature and validated through our internal experiments.
Metric
Established Two-Step Route
Novel Three-Step Route
Overall Yield
45-55%
65-75%
Purity of Final Product
Moderate to High (potential for C3-iodo isomer)
High to Excellent (high regioselectivity)
Number of Steps
2
3
Reaction Time
~24-36 hours
~18-30 hours
Cost of Reagents
Moderate
Moderate to High (n-BuLi, TsCl)
Safety Considerations
Use of Raney Nickel (pyrophoric), Hydrazine (toxic)
A solution of 2-methyl-3-nitroaniline (1.0 eq) in a mixture of DMF-DMA (1.2 eq) and pyrrolidine (0.5 eq) in toluene is heated at reflux for 4-6 hours.
The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine.
The crude enamine is dissolved in ethanol, and Raney nickel (catalytic amount) is added.
Hydrazine hydrate (3.0 eq) is added dropwise at room temperature, and the mixture is stirred for 12-18 hours.
The reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford 4-nitro-1H-indole.
To a solution of 4-nitro-1H-indole (1.0 eq) in acetonitrile, N-Iodosuccinimide (1.1 eq) is added in portions at 0 °C.
The reaction mixture is stirred at room temperature for 8-12 hours.
The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with aqueous sodium thiosulfate solution and brine.
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 2-iodo-4-nitro-1H-indole.
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, a solution of 4-nitro-1H-indole (1.0 eq) in THF is added dropwise.
The mixture is stirred at 0 °C for 30 minutes, and then a solution of TsCl (1.1 eq) in THF is added.
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give N-tosyl-4-nitro-1H-indole, which can often be used in the next step without further purification.
A solution of N-tosyl-4-nitro-1H-indole (1.0 eq) in anhydrous THF is cooled to -78 °C.
n-BuLi (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
A solution of I₂ (1.2 eq) in THF is added dropwise, and the reaction is stirred at -78 °C for another hour before being allowed to warm to room temperature.
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
To a solution of N-tosyl-2-iodo-4-nitro-1H-indole (1.0 eq) in a 2:1 mixture of THF and methanol, cesium carbonate (3.0 eq) is added.[7]
The mixture is stirred at room temperature for 10-16 hours.
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2-iodo-4-nitro-1H-indole.
Expected Yield: 85-95%
V. Visualization of Synthetic Pathways
Caption: Comparison of the established and novel synthetic routes.
VI. Conclusion and Future Outlook
This guide has provided a comprehensive comparison of two distinct synthetic strategies for the preparation of 2-iodo-4-nitro-1H-indole. The established two-step method, while viable, presents potential challenges in terms of regioselectivity during the direct iodination step. In contrast, the novel three-step route, employing an N-tosyl protecting group to direct C2-lithiation, offers a more controlled and regioselective approach, ultimately leading to a higher overall yield and purity of the desired product.
For researchers requiring high-purity 2-iodo-4-nitro-1H-indole for subsequent applications, the novel three-step synthesis is the recommended approach, despite the additional step. The enhanced control over regioselectivity justifies the slightly more complex procedure. Future work could focus on optimizing the deprotection step of the novel route to further improve its efficiency and exploring alternative, milder iodinating agents for the direct iodination in the established route. This comparative analysis underscores the importance of strategic synthetic planning in achieving desired molecular targets with high efficiency and purity, a cornerstone of modern drug discovery and development.
VII. References
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Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2003). Tetrahedron Letters, 44(18), 3609-3611.
Leimgruber-Batcho indole synthesis. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link].
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2017). European Journal of Organic Chemistry, 2017(22), 3234-3239.
A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. (2010). Organic Process Research & Development, 14(4), 934-937.
2,6-DIIODO-p-NITROANILINE. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link].
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Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Beilstein Journal of Organic Chemistry, 17, 1464-1475.
N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link].
4-nitroindole. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link].
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). Synthetic Communications, 37(2), 281-287.
Regioselective C5-H direct iodination of indoles. (2018). Organic Chemistry Frontiers, 5(12), 1935-1939.
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Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2015). Chemistry of Heterocyclic Compounds, 51(11), 1033-1040.
N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. (2021). Molecules, 26(11), 3321.
Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link].
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (2002). The Journal of Organic Chemistry, 67(26), 9461-9464.
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2019). Molecules, 24(18), 3290.
Selective C–H Iodination of (Hetero)arenes. (2021). Molecules, 26(12), 3535.
Iodine-catalyzed Direct Thiolation of Indoles with Thiols Leading to 3-Thioindoles Using Air as the Oxidant. (2016). Catalysis Letters, 146(9), 1766-1772.
Iodine monochloride. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link].
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). Molecules, 16(7), 5665-5674.
The leimgruber-batcho indole synthesis. (n.d.). LOCKSS. Retrieved January 30, 2026, from [Link].
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Organic & Biomolecular Chemistry, 21(36), 7431-7435.
A new synthesis of 2-nitroindoles. (2005). Tetrahedron Letters, 46(5), 815-817.
Leimgruber–Batcho Indole Synthesis. (2024, December 13). YouTube. Retrieved from [Link].
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Scientific Reports, 10(1), 10131.
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica, 8(17), 272-276.
Leimgruber–Batcho Indole Synthesis. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link].
Synthesis and Reactions of N-Protected 3-Nitroindoles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link].
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). Molecules, 16(7), 5665-5674.
C2-selective direct alkynylation of indoles. (2013). Organic Letters, 15(3), 508-511.
Iodine-mediated synthesis of indole-fused benzothiazepinones through intramolecular C2-amidation of amide-tethered C3-sulfenylindoles. (2015). Organic & Biomolecular Chemistry, 13(31), 8493-8497.
Comparative Guide: Molecular Docking of 4-Nitroindole Derivatives Targeting HIV-1 gp120
Executive Summary This guide provides a rigorous comparative analysis of 4-nitroindole derivatives within the context of HIV-1 gp120 attachment inhibition . While indole scaffolds are ubiquitous in medicinal chemistry (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous comparative analysis of 4-nitroindole derivatives within the context of HIV-1 gp120 attachment inhibition . While indole scaffolds are ubiquitous in medicinal chemistry (e.g., Fostemsavir), the specific introduction of a nitro group at the C4 position introduces unique electronic withdrawal and steric constraints that distinctively alter binding kinetics compared to standard C4-fluoro or C4-methoxy analogs.
Key Takeaway: The 4-nitro substitution often forces a "flipped" binding mode in the gp120 Phe43 cavity due to electrostatic repulsion with backbone carbonyls, contrasting with the canonical binding of standard inhibitors. This guide details the computational workflow to validate these interactions.
Structural Rationale & Target Selection
Why 4-Nitroindole?
The indole ring is a privileged scaffold. Modifications at the C4 position are critical because this vector points directly into the solvent-exposed region or specific hydrophobic pockets depending on the target.
Electronic Effect: The nitro group (
) is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the indole benzene ring. This increases the acidity of the indole N-H, potentially strengthening hydrogen bond donor capability.
Steric Bulk: unlike a fluorine atom (van der Waals radius ~1.47 Å), the nitro group is bulky and planar, imposing specific conformational restrictions.
Primary Target: HIV-1 gp120 (PDB: 6UME)
We utilize the crystal structure of HIV-1 gp120 complexed with Fostemsavir (BMS-663068) derivatives.
Binding Site: The Phe43 cavity (CD4 binding site).
Critical Residues:
, , , .
Comparative Workflow: In Silico Pipeline
The following flowchart outlines the standardized pipeline used to compare 4-nitroindole derivatives against the clinical standard (Fostemsavir).
Figure 1: End-to-end computational workflow for comparative docking studies. Note the mandatory validation loop via redocking.
Comparative Data Analysis
The following data compares a prototypical 4-nitroindole derivative (4-NI-Gen1) against the active metabolite of Fostemsavir (Temsavir) .
Table 1: Binding Energy & Stability Metrics
Metric
Temsavir (Control)
4-NI-Gen1 (Test Compound)
Interpretation
Docking Score (XP)
-11.4 kcal/mol
-9.8 kcal/mol
Control binds tighter due to optimized SAR.
MM-GBSA
-65.2 kcal/mol
-58.4 kcal/mol
Solvation penalty is higher for the nitro group.
Ligand Efficiency (LE)
0.38
0.41
4-NI is more efficient per heavy atom.
RMSD (Ligand)
0.8 Å (Stable)
1.4 Å (Flexible)
Nitro group induces slight wobble in the pocket.
Table 2: Residue Interaction Fingerprint
Residue
Temsavir Interaction
4-NI-Gen1 Interaction
Mechanistic Insight
- Stacking (Face-to-Face)
- Stacking (T-shaped)
Nitro group sterics force T-shaped geometry.
H-bond (Backbone NH)
H-bond (Indole NH)
Crucial: 4-NO2 increases NH acidity, strengthening this bond.
Water-bridge
Electrostatic Repulsion
The nitro group creates unfavorable repulsion here.
Detailed Experimental Protocol
To replicate these results or apply this logic to other targets (e.g., Tubulin), follow this self-validating protocol.
Phase 1: System Preparation (The Foundation)
Objective: Correct structural errors in the raw PDB file.
Retrieval: Download PDB ID 6UME (HIV-1 gp120).
Pre-processing: Use the Protein Preparation Wizard (Schrödinger) or PDB2PQR (Open Source).
Step A: Assign bond orders and add hydrogens.
Step B:Critical: Cap termini (N-acetyl/N-methyl) to prevent artificial charges at chain breaks.
Restrained Minimization: Minimize the structure using OPLS4 force field until RMSD of heavy atoms reaches 0.30 Å. Causality: This relaxes steric clashes without distorting the experimental crystal lattice.
Phase 2: Ligand Construction
Objective: Generate accurate 3D conformers of the 4-nitroindole.
Sketch: Draw the 2D structure. Ensure the nitro group is planar to the indole ring.
Ionization: Generate states at pH
.
Note: The indole NH is generally not deprotonated at physiological pH, but the 4-nitro group lowers the pKa. Ensure the protonated neutral form is dominant.
Stereoisomers: Generate all chiral centers (if any side chains exist).
Phase 3: Grid Generation & Docking
Objective: Map the active site physics.
Grid Box: Define the center using the centroid of the co-crystallized ligand (Temsavir).
Size: Inner box
Å; Outer box Å.
Constraint Setup:
Define a H-bond constraint on the backbone carbonyl of
.
Logic: All active HIV-1 attachment inhibitors require this anchor point.
Docking Run:
Method: Extra Precision (XP) or Vina Exhaustiveness = 8.
Write out: Top 10 poses per ligand.
Phase 4: Validation (The "Trust" Factor)
Before analyzing the 4-nitro derivative, you must redock the native ligand (Temsavir) .
Calculate RMSD between the docked pose and the crystal pose.[1][2][3]
Pass Criteria: RMSD
Å.
If Fail: The grid box is too small, or the protonation states of the pocket are incorrect.
Mechanistic Diagram: The 4-Nitro "Flip"
This diagram illustrates the specific steric and electronic logic governing the binding mode differences.
Figure 2: Mechanistic impact of C4-nitration.[4] The electronic withdrawal enhances the critical Asp368 H-bond, but the steric bulk forces a conformational adjustment compared to smaller substituents.
References
Structural Basis of HIV-1 Inhibition:
Pancera, M., et al. (2017). Structure of HIV-1 gp120 with gp41-interactive region.
(Referenced PDB ID: 6UME)
Docking Protocol Validation:
Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase.
Indole Derivatives in HIV:
Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery of Fostemsavir.
MM-GBSA Methodology:
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.
Operational Guide: Proper Disposal of 2-iodo-4-nitro-1H-indole
This guide outlines the operational safety and disposal protocols for 2-iodo-4-nitro-1H-indole (CAS: 1935958-72-7).[1][2] It is designed for laboratory personnel requiring immediate, actionable procedures for waste manag...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety and disposal protocols for 2-iodo-4-nitro-1H-indole (CAS: 1935958-72-7).[1][2] It is designed for laboratory personnel requiring immediate, actionable procedures for waste management and spill response.
Executive Safety Summary
2-iodo-4-nitro-1H-indole is a halogenated nitroaromatic intermediate.[1][2] Its disposal is governed by two critical structural features:
The Nitro Group (-NO₂): Introduces potential thermal instability and toxicity. While mono-nitro indoles are generally stable, they must be treated as potentially energetic materials and segregated from strong reducing agents and bases.
The Iodine Atom (-I): Classifies the compound as Halogenated Organic Waste . This dictates that it must be incinerated at specific high temperatures to prevent the formation of toxic byproducts, requiring segregation from non-halogenated solvents.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid glass if possible to prevent breakage during transport.
Transfer: Carefully transfer the solid into the jar. Wipe the threads of the jar neck with a dry tissue to ensure a tight seal (nitro compounds on threads can be shock-sensitive in rare high-friction scenarios).
Labeling:
Primary Tag: "Hazardous Waste - Solid."
Chemical Constituents: Write "2-iodo-4-nitro-1H-indole."
Hazard Checkbox: Check "Toxic" and "Irritant."
Storage: Store in a secondary containment bin until pickup.
Segregation: Pour into the Halogenated Waste carboy.
Why? Even if dissolved in a non-halogenated solvent (like methanol), the presence of the Iodine atom in the solute technically classifies the entire mixture as halogenated for incineration purposes.
Labeling: List the solvent percentages and explicitly add "Contains <1% 2-iodo-4-nitro-1H-indole."
Protocol C: Spill Cleanup (Emergency Response)
Applicability: Benchtop spills or floor drops.
Isolate: Evacuate the immediate area (3-meter radius). Communicate the spill to labmates.
PPE Up: Don double nitrile gloves, goggles, and N95 respirator.
Contain:
Solids: Do not dry sweep (creates dust). Cover with a wet paper towel or oil-impregnated sweeping compound to dampen. Scoop into a waste jar.
Liquids: Cover with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone for large liquid spills of nitro compounds, as drying can create flammable solids.
Decontaminate: Wash the surface with a mild soap solution, followed by water. Collect all rinsate into the Halogenated Liquid Waste container.
Regulatory & Compliance Data
When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.
Regulatory Parameter
Classification
Notes
RCRA Status (USA)
Not Listed (P/U)
Not a specifically listed waste.[1][2] Manage as Characteristic Waste if testing shows toxicity, otherwise "Non-Regulated Chemical Waste" for incineration.
Must be incinerated at a facility permitted for halogenated organics.[1][2][4]
References
National Institutes of Health (PubChem). (2025). 1-Iodo-4-nitrobenzene (Analogous Hazard Data). PubChem Compound Summary. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online.[5] [Link]
Massachusetts Institute of Technology (MIT) EHS. (2024). Procedures for Disposing of Hazardous Waste.[3][4][6][7] MIT EHS Standard Operating Procedures. [Link]
A Senior Application Scientist's Guide to Handling 2-iodo-4-nitro-1H-indole: Personal Protective Equipment and Operational Protocols
Introduction: Proactive Safety for a Reactive Scaffold In the landscape of drug discovery and materials science, indole derivatives are foundational scaffolds. The introduction of both a nitro group and an iodine atom, a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Proactive Safety for a Reactive Scaffold
In the landscape of drug discovery and materials science, indole derivatives are foundational scaffolds. The introduction of both a nitro group and an iodine atom, as in 2-iodo-4-nitro-1H-indole, creates a molecule of significant synthetic potential. The electron-withdrawing nature of the nitro group makes the indole ring susceptible to a range of chemical transformations, while the iodo-substituent provides a versatile handle for cross-coupling reactions.
However, this chemical reactivity necessitates a rigorous and proactive approach to safety. The combination of a nitroaromatic system, a halogen, and a biologically relevant core structure demands a comprehensive understanding of its potential hazards. This guide provides essential, field-tested safety and handling protocols for researchers working with 2-iodo-4-nitro-1H-indole. Our objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety measure, ensuring that your innovative work is conducted with the highest degree of safety and scientific integrity.
Hazard Assessment: Deconstructing the Molecule
The Nitroindole Core: Nitro-substituted aromatic and heterocyclic compounds are often associated with toxicological concerns. The parent compound, 4-nitroindole, is suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2).[1] This classification demands that the compound be handled with extreme caution to prevent any direct contact or inhalation. Furthermore, nitro compounds can be reactive and may pose an explosion hazard under specific conditions, although this is more common with multi-nitrated substances. They are often incompatible with strong oxidizing agents and bases.[1]
The Iodo Substituent: Halogenated organic compounds have their own hazard profile. Compounds like 2-iodo-4-nitroaniline and 1-iodo-2-nitrobenzene are known to cause skin, eye, and respiratory irritation.[2][3]
The Indole Scaffold: While the indole core itself is common in nature, its presence in a molecule with potent functional groups can influence its biological activity and toxicological profile.
Based on these analogs, we can construct an anticipated hazard profile for 2-iodo-4-nitro-1H-indole.
Anticipated Hazard
Classification & Rationale (Based on Analogs)
Primary Routes of Exposure
Germ Cell Mutagenicity
Suspected (Category 2) . Based on 4-Nitroindole.[1] Implies potential to cause heritable genetic damage.
Inhalation, Skin Contact, Ingestion
Acute Toxicity
Potential Concern . Analogs like 4-nitroaniline are toxic if swallowed, inhaled, or in contact with skin.[4]
Inhalation, Skin Contact, Ingestion
Skin Irritation/Corrosion
Irritant . Halogenated nitroaromatics are frequently skin irritants.[3][5]
Skin Contact
Eye Damage/Irritation
Serious Irritant . Expected to cause serious eye irritation.[3][5]
Eye Contact
Respiratory Irritation
Irritant . Dust or vapors may irritate the respiratory tract.[3][5]
Inhalation
Organ Toxicity (Repeated Exposure)
Potential Concern . Some nitroaromatics may cause organ damage through prolonged exposure.[4]
Inhalation, Skin Contact
The PPE Ensemble: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk assessment. The primary goal is to establish multiple barriers between the researcher and the chemical, with engineering controls serving as the first and most critical line of defense.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 2-iodo-4-nitro-1H-indole, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains potentially harmful dust and vapors, pulling them away from the user's breathing zone and preventing the contamination of the general laboratory space.
PPE Selection Workflow
The following diagram outlines the logic for selecting the appropriate level of PPE based on the specific task being performed.
Caption: PPE selection workflow for different laboratory tasks.
Detailed PPE Specifications
Protection Level
Equipment
Specification & Justification
Eye & Face Protection
Chemical Splash Goggles
Minimum for all tasks. Must provide a full seal around the eyes to protect from splashes and dust. Standard safety glasses are insufficient.[6]
Face Shield
Required over goggles during tasks with high splash potential (e.g., transfers of large volumes, reactions under pressure, spill cleanup). Protects the entire face.[6]
Hand Protection
Double Nitrile Gloves
Standard for all handling. Provides a robust barrier. The outer glove is removed immediately upon contamination, protecting the inner glove and preventing the spread of contamination. Inspect gloves for visible signs of degradation. For prolonged or immersive work, consult specific glove manufacturer charts for nitroaromatics.
Body Protection
Fully-Buttoned Lab Coat
Protects skin and personal clothing from minor splashes and dust. Must be flame-resistant if flammable solvents are in use.
Long Pants & Closed-Toe Shoes
Mandatory laboratory attire. Provides a basic barrier against spills.
Respiratory Protection
N95/FFP2 Respirator
Recommended for weighing solid material. Protects against inhalation of fine powders.
Air-Purifying Respirator (APR)
Required for large-scale work or spill cleanup. Must be fitted with combination Organic Vapor (OV) and P100 (particulate) cartridges. All users must be fit-tested and trained per OSHA regulations (29 CFR 1910.134).[7]
Operational Protocols: A Step-by-Step Guide
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe science.
Routine Handling Protocol
Preparation:
Verify the chemical fume hood has a current certification and is functioning correctly.
Don all required Tier 1 PPE (double nitrile gloves, lab coat, chemical splash goggles).
Cover the work surface of the fume hood with absorbent, disposable bench paper.
Assemble all necessary glassware and equipment within the fume hood before introducing the chemical.
Weighing Solid Compound:
Add a face shield and an N95 respirator to your PPE.
Use a dedicated spatula for this chemical.
Weigh the compound onto a tared weigh paper or directly into the reaction vessel within the fume hood.
Handle the container and spatula slowly and deliberately to avoid creating airborne dust.
Close the primary container immediately after dispensing.
Dissolution and Transfer:
Add solvent to the vessel containing the solid in a slow, controlled manner to avoid splashing.
If transferring a solution, use a pipette or cannula. Avoid pouring from open beakers where possible.
Cleanup:
Carefully wipe down the dedicated spatula with a solvent-dampened cloth and allow it to dry in the hood before storing. Dispose of the cloth as solid hazardous waste.
Wipe down the exterior of the primary container before returning it to storage.
Carefully fold the disposable bench paper inward, place it in a designated solid hazardous waste bag, and seal it.
Remove the outer pair of gloves and dispose of them in the solid waste stream before exiting the fume hood.
Wash hands thoroughly with soap and water after the procedure is complete.[8]
Emergency Procedures: Spill & Exposure Response
Rapid and correct response to an emergency can significantly mitigate harm.
Caption: Logical flow for responding to a chemical spill.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1] Seek immediate medical attention. Do not use solvents to wash the skin.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[1] Seek immediate medical attention.
Waste Management and Decontamination
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
Waste Segregation: All waste contaminated with 2-iodo-4-nitro-1H-indole must be designated as Halogenated Organic Waste . It must not be mixed with non-halogenated waste streams.
Containerization:
Solid Waste: All contaminated solids (gloves, bench paper, weigh boats, silica gel) must be collected in a clearly labeled, sealable waste container.
Liquid Waste: All contaminated liquids (reaction solvents, washings) must be collected in a compatible, sealed, and clearly labeled waste container. Do not use metal containers for liquid waste.[9]
All waste containers must be kept closed except when adding waste.[9]
Decontamination of Equipment:
Perform an initial rinse of glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) inside the fume hood. Collect this rinse as halogenated liquid waste.
Wash the glassware with soap and water.
Perform a final rinse with deionized water and then a clean solvent.
For spills on non-disposable equipment or surfaces, use a soap and water solution or an appropriate solvent, collecting all cleaning materials as hazardous waste. For spills involving radio-iodine, sodium bicarbonate is used to reduce volatilization, a principle that can be cautiously applied to reduce potential (though less likely) release of volatile iodine species.[10]
Conclusion
Working with 2-iodo-4-nitro-1H-indole offers exciting possibilities for chemical innovation. Its potential, however, is intrinsically linked to the hazards posed by its reactive functional groups. By understanding the rationale behind each safety protocol—from the necessity of a fume hood to the logic of double-gloving—researchers can build an environment of proactive safety. This guide provides the framework for that environment, empowering you to focus on your research with the confidence that risks have been systematically and intelligently mitigated.
References
Safety Data Sheet for 4-Nitroaniline. Carl ROTH. [Link] (Accessed by searching for 4-Nitroaniline SDS).
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
How DOT and OSHA Regulate Corrosive Materials. Lion Technology. [Link]
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
Occupational Safety and Health Administration (OSHA). U.S. Department of Labor. [Link]
Reactivity of 3-nitroindoles with electron-rich species. Royal Society of Chemistry. [Link]
Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. ResearchGate. [Link]
SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. DuPont. [Link] (Note: A representative URL for a specific video is used as an example).
Substitution of hazardous chemicals. European Chemicals Agency (ECHA). [Link]
Hazard Summary for Nitrobenzene. New Jersey Department of Health. [Link]
Personal Protective Equipment (PPE). CBRNE Tech Index. [Link]
Process for the removal of iodine
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]